molecular formula C17H13N3O2 B10769543 AS8351

AS8351

Cat. No.: B10769543
M. Wt: 291.30 g/mol
InChI Key: WQSHHAVECQJKLX-YBFXNURJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-[(2-hydroxynaphthalen-1-yl)methylidene]pyridine-4-carbohydrazide is a sophisticated hydrazone-based compound of significant interest in chemical research and materials science. Its primary research value lies in its role as a versatile chelating agent and chemosensor. The molecule integrates a naphthalene fluorophore with a hydrazone binding unit, creating a highly effective platform for the selective detection and complexation of metal ions. Researchers utilize this compound to develop novel optical sensors, where its intrinsic fluorescence is modulated upon binding to specific cations, enabling sensitive detection methods for various metal ions in analytical and environmental applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O2/c21-16-6-5-12-3-1-2-4-14(12)15(16)11-19-20-17(22)13-7-9-18-10-8-13/h1-11,21H,(H,20,22)/b19-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQSHHAVECQJKLX-YBFXNURJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2C=NNC(=O)C3=CC=NC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=CC(=C2/C=N/NC(=O)C3=CC=NC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Role of AS8351 in Epigenetics: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AS8351, a small molecule inhibitor of the histone demethylase KDM5B (Lysine-Specific Demethylase 5B), has emerged as a valuable tool in the field of epigenetics. By modulating the methylation state of histone H3 at lysine (B10760008) 4 (H3K4), this compound influences gene expression and has demonstrated potential in cellular reprogramming, cancer therapy, and neuroprotection. This technical guide provides a comprehensive overview of the core functions of this compound, including its mechanism of action, applications in various research areas, and available quantitative data. Detailed experimental protocols for its use in cancer models are provided, alongside visualizations of its signaling pathway and experimental workflows.

Introduction to this compound and Epigenetic Modification

Epigenetic modifications are heritable changes in gene expression that do not involve alterations to the underlying DNA sequence. One of the key mechanisms of epigenetic regulation is the post-translational modification of histone proteins, which package DNA into chromatin. The methylation of lysine residues on histone tails is a critical modification that can either activate or repress gene transcription, depending on the specific lysine residue and the degree of methylation.

Histone demethylases, such as KDM5B, play a crucial role in this process by removing methyl groups from histones. KDM5B specifically targets di- and tri-methylated H3K4 (H3K4me2/3), marks generally associated with active gene transcription. By inhibiting KDM5B, this compound prevents the removal of these activating marks, leading to a sustained state of gene expression at specific loci.

Mechanism of Action

This compound functions as a competitive inhibitor of KDM5B. The catalytic activity of KDM5B, a member of the Jumonji C (JmjC) domain-containing family of histone demethylases, is dependent on iron (Fe(II)) and α-ketoglutarate as cofactors. This compound is believed to compete with α-ketoglutarate for the chelation of iron within the JmjC domain, thereby inhibiting the demethylase activity of the enzyme.[1] This leads to an accumulation of H3K4me3 at the promoter regions of KDM5B target genes, subsequently influencing their transcription.

Quantitative Data

Cell Line Assay Type Parameter Value Time Point
A673 (Ewing sarcoma)Cell ViabilityIC502.8 µM48 h
A673 (Ewing sarcoma)Cell ViabilityIC501.9 µM72 h
RDES (Ewing sarcoma)Cell ViabilityIC503.5 µM48 h
RDES (Ewing sarcoma)Cell ViabilityIC502.1 µM72 h
SK-N-MC (Neuroblastoma)AntiproliferativeIC501 µM72 h

Applications of this compound in Epigenetic Research

Cellular Reprogramming: Induction of Cardiomyocytes

This compound has been identified as a key component of a small molecule cocktail capable of reprogramming human fibroblasts into cardiomyocyte-like cells.[1] In this context, the inhibition of KDM5B by this compound helps to sustain the expression of cardiac-specific genes by maintaining active chromatin marks (H3K4me3) at their promoters.

Experimental Protocol: General Methodology for Small Molecule-Induced Cardiomyocyte Differentiation

While the precise concentration and timing of this compound application within the specific groundbreaking cocktail are proprietary, a general protocol for small molecule-based cardiomyocyte differentiation from human pluripotent stem cells (hPSCs) is as follows. Researchers should optimize this compound concentration and timing for their specific cell lines and differentiation cocktails.

  • hPSC Culture: Culture hPSCs on Matrigel-coated plates in mTeSR1 medium.

  • Initiation of Differentiation (Day 0): When hPSCs reach 80-90% confluency, replace the medium with a basal differentiation medium (e.g., RPMI/B27 minus insulin) supplemented with a GSK3 inhibitor (e.g., CHIR99021) to induce mesoderm formation.

  • Mesoderm Specification (Day 2-4): Replace the medium with the basal differentiation medium. It is at this stage that a Wnt inhibitor is typically introduced. This compound would likely be included during this or subsequent stages to maintain an open chromatin state at key cardiac gene loci.

  • Cardiac Progenitor Specification and Maturation (Day 5 onwards): Culture the cells in basal medium with insulin (B600854) (e.g., RPMI/B27 with insulin). Beating cardiomyocytes are typically observed between days 8 and 12.

  • Characterization: Differentiated cells can be characterized by immunofluorescence staining for cardiac-specific markers such as cardiac troponin T (cTnT) and α-actinin.

Cancer Therapy

This compound has demonstrated significant anti-tumor activity in preclinical models of Ewing sarcoma, a rare and aggressive bone cancer. By inhibiting KDM5B, this compound induces cell cycle arrest and suppresses the proliferation of Ewing sarcoma cells. The proposed mechanism involves the upregulation of the tumor suppressor FBXW7, leading to the degradation of CCNE1 (Cyclin E1).

Experimental Protocol: In Vivo Tumor Growth Inhibition in a Ewing Sarcoma Xenograft Model

This protocol is adapted from a study demonstrating the in vivo efficacy of this compound.

  • Cell Culture: Culture A673 Ewing sarcoma cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Animal Model: Use 4- to 6-week-old female nude mice.

  • Tumor Cell Implantation: Subcutaneously inject 5 x 10^6 A673 cells into the right flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth every 2 days using digital calipers.

  • Treatment Initiation: When tumors reach a volume of 50-100 mm³, randomize the mice into a vehicle control group and an this compound treatment group.

  • This compound Administration: Administer this compound by oral gavage at a dose of 60 mg/kg/day for 10 consecutive days. The vehicle control group should receive the same volume of the vehicle solution.

  • Data Collection: Continue to measure tumor volume every 2 days. At the end of the study, excise and weigh the tumors.

  • Immunohistochemistry: Perform immunohistochemical analysis on tumor sections for markers of proliferation (e.g., Ki-67) and H3K4me3 levels.

Experimental Protocol: General Methodology for Transwell Cell Migration Assay

  • Cell Culture: Culture breast cancer cells (e.g., MDA-MB-231) in appropriate media.

  • Cell Starvation: Prior to the assay, starve the cells in serum-free medium for 24 hours.

  • This compound Treatment: Treat the cells with the desired concentration of this compound (a dose-response experiment is recommended to determine the optimal non-toxic concentration) or vehicle control during the starvation period or on the day of the assay.

  • Assay Setup:

    • Place 24-well Transwell inserts (8 µm pore size) into the wells of a 24-well plate.

    • Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

    • Add serum-free medium to the lower chamber for negative control wells.

    • Resuspend the pre-treated cells in serum-free medium and seed them into the upper chamber of the Transwell inserts.

  • Incubation: Incubate the plate at 37°C for a period that allows for cell migration (e.g., 24 hours).

  • Analysis:

    • Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

    • Fix and stain the migrated cells on the lower surface of the membrane with a stain such as crystal violet.

    • Count the number of migrated cells in several random fields under a microscope.

Neuroprotection

Recent studies have suggested a potential role for this compound in mitigating cognitive impairment. In a rat model, administration of this compound was shown to rescue long-term learning and memory deficits induced by the anesthetic sevoflurane. This effect is attributed to the inhibition of KDM5B and the subsequent increase in H3K4me3 in the hippocampus, a brain region critical for memory formation.

Signaling Pathways and Experimental Workflows

The primary signaling pathway affected by this compound is the direct epigenetic regulation of gene expression through the inhibition of KDM5B.

AS8351_Mechanism This compound This compound KDM5B KDM5B (Histone Demethylase) This compound->KDM5B Inhibits H3K4me3 H3K4me3 (Active Chromatin Mark) KDM5B->H3K4me3 Demethylates Gene_Expression Target Gene Expression (e.g., Cardiac, Tumor Suppressors) H3K4me3->Gene_Expression Promotes AS8351_Workflow cluster_treatment Treatment cluster_analysis Analysis Cell_Culture Cell Culture (e.g., Fibroblasts, Cancer Cells) AS8351_Treatment This compound Treatment Cell_Culture->AS8351_Treatment Animal_Model Animal Model (e.g., Xenograft) Animal_Model->AS8351_Treatment Western_Blot Western Blot (H3K4me3, KDM5B) AS8351_Treatment->Western_Blot qPCR RT-qPCR (Target Gene Expression) AS8351_Treatment->qPCR Phenotypic_Assay Phenotypic Assays (e.g., Migration, Viability, Cardiomyocyte Beating) AS8351_Treatment->Phenotypic_Assay

References

AS8351: A Technical Guide to a KDM5B Histone Demethylase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AS8351 is a small molecule inhibitor of KDM5B, a histone demethylase that plays a critical role in epigenetic regulation. By targeting KDM5B, this compound modulates the methylation status of histone H3 on lysine (B10760008) 4 (H3K4), a key mark associated with active gene transcription. This guide provides a comprehensive overview of this compound, including its mechanism of action, cellular and in vivo activities, and detailed experimental protocols. It is intended to serve as a valuable resource for researchers investigating the therapeutic potential of targeting KDM5B in various diseases, including cancer and cardiovascular conditions.

Introduction to KDM5B and this compound

KDM5B, also known as JARID1B or PLU-1, is a member of the Jumonji C (JmjC) domain-containing family of histone demethylases. It specifically removes di- and tri-methyl groups from H3K4 (H3K4me2/3), leading to transcriptional repression.[1] Dysregulation of KDM5B has been implicated in a variety of diseases, particularly in cancer, where its overexpression is often associated with tumor progression, drug resistance, and poor prognosis.[2] KDM5B exerts its oncogenic functions through various signaling pathways, including the PI3K/AKT and Wnt/β-catenin pathways.[3][4]

This compound (also known as NSC51355) has been identified as an inhibitor of KDM5B.[5] It has been shown to induce and sustain active chromatin marks, facilitating the differentiation of fibroblasts into cardiomyocyte-like cells.[5][6] Furthermore, this compound has demonstrated antiproliferative activity in cancer cell lines and has been investigated for its potential in reversing cognitive impairment in animal models.[7]

Mechanism of Action

This compound functions as a competitive inhibitor of KDM5B. Its mechanism of action involves competing with the co-factor α-ketoglutarate (α-KG) for binding to the Fe(II) ion in the catalytic JmjC domain of KDM5B.[5] This chelation of the essential iron cofactor prevents the demethylation of H3K4, leading to an accumulation of H3K4me3 at the promoter regions of KDM5B target genes and subsequent modulation of gene expression.[7]

cluster_KDM5B KDM5B Catalytic Domain KDM5B KDM5B (JmjC Domain) H3K4me3 Histone H3 (H3K4me3) KDM5B->H3K4me3 Demethylates H3K4me2 Histone H3 (H3K4me2) KDM5B->H3K4me2 Produces Fe2 Fe(II) Fe2->KDM5B Co-factor aKG α-Ketoglutarate aKG->KDM5B Co-factor This compound This compound This compound->KDM5B Inhibits GeneExpression Target Gene Expression H3K4me3->GeneExpression Activates

Figure 1: Mechanism of this compound Inhibition of KDM5B.

Quantitative Data

Table 1: In Vitro Activity of this compound
Cell LineCancer TypeAssayEndpointValueReference
A549Lung AdenocarcinomaMTT AssayIC502.2 µM[5]
DMS-53Small Cell Lung CancerMTT AssayIC501.1 µM[5]
Table 2: In Vivo Activity of this compound
Animal ModelConditionTreatmentOutcomeReference
Neonatal RatsSevoflurane-induced cognitive impairment2 mg/kg this compound daily for 15 days (intraperitoneal)Partially restored memory impairment and increased H3K4me3 levels in the hippocampus.[7]

Signaling Pathways

KDM5B is known to regulate several key signaling pathways involved in cell growth, proliferation, and survival. Inhibition of KDM5B by this compound can therefore have significant downstream effects.

This compound This compound KDM5B KDM5B This compound->KDM5B Inhibits PI3K PI3K KDM5B->PI3K Activates Wnt Wnt KDM5B->Wnt Modulates AKT AKT PI3K->AKT CellGrowth Cell Growth & Proliferation AKT->CellGrowth BetaCatenin β-catenin Wnt->BetaCatenin TCF_LEF TCF/LEF BetaCatenin->TCF_LEF GeneTranscription Gene Transcription TCF_LEF->GeneTranscription

Figure 2: KDM5B Signaling Pathways Modulated by this compound.

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is a general guideline for assessing the effect of this compound on the viability of cancer cell lines such as A549 and DMS-53.

Materials:

  • This compound (dissolved in DMSO)

  • A549 or DMS-53 cells

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the IC50 value by plotting the percentage of cell viability against the log concentration of this compound.

Start Seed Cells Treat Treat with this compound Start->Treat Incubate72h Incubate 72h Treat->Incubate72h AddMTT Add MTT Incubate72h->AddMTT Incubate4h Incubate 4h AddMTT->Incubate4h Solubilize Solubilize Formazan Incubate4h->Solubilize Read Read Absorbance Solubilize->Read Analyze Calculate IC50 Read->Analyze

Figure 3: MTT Assay Experimental Workflow.

Chromatin Immunoprecipitation (ChIP) Assay

This protocol provides a general framework for investigating the effect of this compound on H3K4me3 levels at specific gene promoters.

Materials:

  • Cells treated with this compound or vehicle control

  • Formaldehyde (B43269) (1%)

  • Glycine (1.25 M)

  • Lysis buffer

  • Sonication equipment

  • Antibody against H3K4me3

  • Protein A/G magnetic beads

  • Wash buffers

  • Elution buffer

  • Proteinase K

  • DNA purification kit

  • qPCR primers for target gene promoters

Procedure:

  • Cross-link protein-DNA complexes in treated cells with 1% formaldehyde for 10 minutes at room temperature.

  • Quench the cross-linking reaction with 1.25 M glycine.

  • Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-1000 bp.

  • Incubate the sheared chromatin with an anti-H3K4me3 antibody overnight at 4°C.

  • Add protein A/G magnetic beads to capture the antibody-chromatin complexes.

  • Wash the beads to remove non-specific binding.

  • Elute the chromatin from the beads.

  • Reverse the cross-links by incubating at 65°C and treat with Proteinase K.

  • Purify the immunoprecipitated DNA.

  • Quantify the enrichment of specific promoter regions using qPCR.

Start Cross-link & Lyse Cells Sonicate Sonicate Chromatin Start->Sonicate Immunoprecipitate Immunoprecipitate with anti-H3K4me3 Sonicate->Immunoprecipitate Capture Capture with Beads Immunoprecipitate->Capture Wash Wash Beads Capture->Wash Elute Elute Chromatin Wash->Elute Reverse Reverse Cross-links Elute->Reverse Purify Purify DNA Reverse->Purify Analyze qPCR Analysis Purify->Analyze

Figure 4: Chromatin Immunoprecipitation (ChIP) Assay Workflow.

Induction of Cardiomyocyte-like Cells

This protocol is a generalized procedure for the differentiation of fibroblasts into cardiomyocyte-like cells, where this compound can be included as a key component of the small molecule cocktail.[5][6][8][9][10]

Materials:

  • Human fibroblasts

  • Cardiomyocyte induction medium (e.g., RPMI/B27)

  • Small molecule cocktail including a GSK3β inhibitor (e.g., CHIR99021) and other factors as described in the literature, supplemented with this compound.[8][9]

  • Matrigel-coated culture dishes

  • Antibodies for immunofluorescence staining (e.g., anti-cardiac Troponin T)

Procedure:

  • Culture human fibroblasts on Matrigel-coated dishes.

  • On day 0, initiate cardiac differentiation by replacing the culture medium with cardiomyocyte induction medium containing the small molecule cocktail including this compound.

  • Follow a specific temporal sequence of media changes and small molecule additions as established in published protocols.[8][9] For example, a common approach involves an initial treatment with a GSK3β inhibitor followed by a Wnt inhibitor.[9]

  • Continue the differentiation process for several weeks, with regular media changes.

  • Monitor the cells for morphological changes and the appearance of spontaneous contractions.

  • At the end of the differentiation period, fix the cells and perform immunofluorescence staining for cardiac-specific markers like cardiac Troponin T to confirm the cardiomyocyte phenotype.

Conclusion

This compound is a valuable tool for studying the biological roles of KDM5B and for exploring the therapeutic potential of KDM5B inhibition. Its ability to modulate H3K4me3 levels and influence cell fate and proliferation makes it a compound of significant interest in cancer biology, regenerative medicine, and neuroscience. This guide provides a foundational understanding and practical protocols to facilitate further research into this promising epigenetic inhibitor.

References

The Discovery and Chemical Properties of VTP-43742: A Potent RORγt Inverse Agonist

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction:

Originally developed by Vitae Pharmaceuticals, VTP-43742 (also known as Vimirogant) is a potent, selective, and orally active inverse agonist of the Retinoid-related Orphan Receptor gamma t (RORγt). RORγt is a nuclear receptor that plays a critical role in the differentiation of T helper 17 (Th17) cells and the subsequent production of pro-inflammatory cytokines, most notably Interleukin-17 (IL-17). Given the central role of the Th17 pathway in the pathophysiology of numerous autoimmune diseases, RORγt has emerged as a highly attractive therapeutic target. VTP-43742 was investigated for the treatment of conditions such as psoriasis and other autoimmune disorders. This technical guide provides a comprehensive overview of the discovery, chemical properties, and biological activity of VTP-43742.

Chemical Properties

VTP-43742 is a small molecule inhibitor belonging to a class of compounds with a dihydropyrrolopyridine core.[1] While the exact IUPAC name and SMILES string are not publicly disclosed, its chemical structure has been inferred from patent applications.[1]

PropertyValueSource
Molecular Formula C28H31F3N4O4SInferred from Patent Literature
Molecular Weight 592.64 g/mol Inferred from Patent Literature
CAS Number 1802706-04-2[2]
Synonyms Vimirogant, VTP-43742[3][4]
Core Structure 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine[1]

Discovery and Preclinical Development

The discovery of VTP-43742 was part of a dedicated effort to identify small molecule inhibitors of RORγt for the treatment of autoimmune diseases. The development process involved the screening and optimization of compounds with a dihydropyrrolopyridine core structure.[1] The lead optimization process focused on enhancing potency, selectivity, and pharmacokinetic properties, leading to the identification of VTP-43742 as a clinical candidate.

In Vitro Activity

VTP-43742 demonstrates high-affinity binding to RORγt and potent inhibition of its transcriptional activity. It exhibits excellent selectivity for RORγt over other ROR isotypes, such as RORα and RORβ.

AssayParameterValue (nM)Source
RORγt Binding AssayKᵢ3.5[4]
RORγt Functional AssayIC₅₀17[4]
Th17 Differentiation (mouse splenocytes)IC₅₀ for IL-17A secretion57[4]
Activated Human PBMCsIC₅₀ for IL-17A secretion18[4]
Human Whole Blood AssayIC₅₀ for IL-17A secretion192[4]
Selectivity vs. RORα and RORβ->1000-fold[4]

Clinical Development

VTP-43742 advanced into clinical trials for the treatment of psoriasis.

Phase 1 Studies

In a single ascending dose (SAD) study in healthy volunteers, VTP-43742 was found to be safe and generally well-tolerated. It exhibited a plasma half-life of approximately 30 hours, supporting the potential for once-daily dosing.[5] An ex vivo whole blood assay demonstrated a dose-dependent suppression of IL-17A production by more than 90% at higher doses, with the effect sustained over 24 hours.[5][6] A multiple ascending dose (MAD) study also showed good safety and tolerability, with potent and sustained inhibition of IL-17A secretion.[6][7]

Phase 2a Proof-of-Concept Study in Psoriasis

A Phase 2a randomized, double-blind, placebo-controlled trial evaluated the efficacy and safety of VTP-43742 in patients with moderate to severe psoriasis over a four-week period.[8][9]

Treatment GroupPlacebo-Adjusted PASI Score Reductionp-value (vs. baseline)Source
350 mg once daily24%<0.015[8][10]
700 mg once daily30%<0.015[8][10]

The study demonstrated a clear signal of efficacy, with statistically significant reductions in the Psoriasis Area and Severity Index (PASI) score compared to baseline.[8][9][10] Biomarker analysis revealed a significant decrease in plasma levels of IL-17A and IL-17F.[8][11] While generally well-tolerated, reversible elevations in liver transaminases were observed in some patients in the 700 mg dose group.[8][11][12]

Signaling Pathway and Experimental Workflows

RORgt_Signaling_Pathway cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL-23 IL-23 IL-23R IL-23 Receptor IL-23->IL-23R STAT3 STAT3 IL-23R->STAT3 Activates p-STAT3 p-STAT3 STAT3->p-STAT3 Phosphorylation RORgt RORγt p-STAT3->RORgt Induces expression IL-17_Gene IL-17 Gene RORgt->IL-17_Gene Promotes transcription VTP-43742 VTP-43742 VTP-43742->RORgt Inhibits IL-17_mRNA IL-17 mRNA IL-17_Gene->IL-17_mRNA Transcription

Experimental_Workflow Start Start: Identify RORγt as a Target HTS High-Throughput Screening (e.g., TR-FRET Assay) Start->HTS Hit_Identification Hit Identification HTS->Hit_Identification Lead_Optimization Lead Optimization (SAR Studies) Hit_Identification->Lead_Optimization In_Vitro_Characterization In Vitro Characterization (Potency, Selectivity, Cell-based Assays) Lead_Optimization->In_Vitro_Characterization In_Vivo_Studies In Vivo Preclinical Studies (PK/PD, Efficacy Models) In_Vitro_Characterization->In_Vivo_Studies Clinical_Candidate VTP-43742 Identified In_Vivo_Studies->Clinical_Candidate Clinical_Trials Phase I and II Clinical Trials Clinical_Candidate->Clinical_Trials

Experimental Protocols

Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay for RORγt Activity

This assay is designed to measure the binding of a coactivator peptide to the RORγt ligand-binding domain (LBD), a process that is modulated by ligands such as inverse agonists.

  • Reagents and Materials:

    • Recombinant RORγt-LBD fused to a tag (e.g., GST or His).

    • Fluorescently labeled coactivator peptide (e.g., d2-labeled).

    • Terbium cryptate-labeled antibody specific for the LBD tag (e.g., anti-GST-Tb).

    • Assay buffer.

    • Test compounds (e.g., VTP-43742) at various concentrations.

    • 384-well assay plates.

    • Plate reader capable of TR-FRET measurements.

  • Procedure:

    • Add the RORγt-LBD, fluorescently labeled coactivator peptide, and terbium-labeled antibody to the wells of the assay plate.

    • Add the test compound or vehicle control to the wells.

    • Incubate the plate at room temperature to allow the binding reaction to reach equilibrium.

    • Measure the TR-FRET signal using a plate reader. The signal is generated by the proximity of the terbium donor and the d2 acceptor when the coactivator is bound to the LBD.

    • Inverse agonists like VTP-43742 will disrupt the coactivator binding, leading to a decrease in the TR-FRET signal.

  • Data Analysis:

    • Calculate the TR-FRET ratio (emission at acceptor wavelength / emission at donor wavelength).

    • Plot the TR-FRET ratio against the logarithm of the compound concentration.

    • Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.

Cell-Based RORγt Reporter Assay

This assay measures the ability of a compound to inhibit the transcriptional activity of RORγt in a cellular context.

  • Reagents and Materials:

    • A host cell line (e.g., HEK293T or Jurkat) engineered to stably or transiently express:

      • A fusion protein of the RORγt-LBD and a DNA-binding domain (e.g., GAL4).

      • A reporter construct containing a promoter with binding sites for the DNA-binding domain (e.g., GAL4 UAS) upstream of a reporter gene (e.g., luciferase).

    • Cell culture medium and supplements.

    • Test compounds at various concentrations.

    • Luciferase assay reagent.

    • Luminometer.

  • Procedure:

    • Plate the reporter cells in a multi-well plate and allow them to adhere.

    • Treat the cells with various concentrations of the test compound or vehicle control.

    • Incubate the cells for a sufficient period to allow for changes in reporter gene expression (typically 18-24 hours).

    • Lyse the cells and add the luciferase assay reagent.

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Normalize the luciferase signal to a measure of cell viability if necessary.

    • Plot the normalized luciferase activity against the logarithm of the compound concentration.

    • Determine the IC₅₀ value from the dose-response curve.

Ex Vivo Human Whole Blood Assay for IL-17A Secretion

This assay assesses the pharmacological activity of a compound on a relevant cell population in a physiologically relevant matrix.

  • Reagents and Materials:

    • Freshly collected human whole blood in heparinized tubes.

    • Stimulant for T-cell activation and IL-17A production (e.g., anti-CD3/anti-CD28 antibodies, or a cocktail of cytokines like IL-2 and IL-23).

    • Test compounds at various concentrations.

    • RPMI 1640 medium.

    • ELISA kit for human IL-17A.

  • Procedure:

    • Aliquot the whole blood into a multi-well plate.

    • Add the test compound or vehicle control and pre-incubate.

    • Add the stimulant to induce T-cell activation and cytokine production.

    • Incubate the plate in a humidified CO₂ incubator for 24-48 hours.

    • Centrifuge the plate to pellet the blood cells.

    • Collect the plasma supernatant.

    • Measure the concentration of IL-17A in the plasma using an ELISA kit according to the manufacturer's instructions.

  • Data Analysis:

    • Plot the IL-17A concentration against the logarithm of the compound concentration.

    • Calculate the IC₅₀ value from the resulting dose-response curve.

Conclusion

VTP-43742 is a well-characterized RORγt inverse agonist that demonstrated promising preclinical activity and clinical proof-of-concept for the treatment of psoriasis. Its development highlighted the therapeutic potential of targeting the RORγt-Th17 pathway with small molecule inhibitors for autoimmune and inflammatory diseases. The data and methodologies presented in this guide provide a comprehensive resource for researchers and drug development professionals working in this field.

References

AS8351: A Technical Guide to its Interaction with JmjC Domain-Containing Enzymes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AS8351 has emerged as a significant small molecule inhibitor of JmjC domain-containing histone demethylases, with a particular focus on KDM5B. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative inhibitory data, detailed experimental methodologies for its characterization, and its impact on relevant cellular signaling pathways. The information presented herein is intended to serve as a comprehensive resource for researchers in epigenetics and drug discovery.

Introduction to JmjC Domain-Containing Enzymes and this compound

The Jumonji C (JmjC) domain-containing proteins are a large family of enzymes that play a critical role in epigenetic regulation by catalyzing the demethylation of histone lysine (B10760008) residues. This process is crucial for the dynamic control of chromatin structure and gene expression. The catalytic activity of JmjC enzymes is dependent on Fe(II) and α-ketoglutarate (α-KG) as cofactors. Dysregulation of JmjC enzyme activity has been implicated in a variety of human diseases, including cancer, making them attractive targets for therapeutic intervention.

This compound (also known as NSC51355) is a small molecule identified as an inhibitor of KDM5B, a member of the KDM5 subfamily of JmjC histone demethylases. KDM5B specifically demethylates di- and tri-methylated histone H3 at lysine 4 (H3K4me2/3), marks associated with active gene transcription. By inhibiting KDM5B, this compound can induce and sustain active chromatin marks, thereby influencing gene expression and cellular phenotypes.[1] The primary mechanism of action for this compound is its ability to compete with α-ketoglutarate for the chelation of the essential Fe(II) cofactor in the active site of JmjC enzymes.[1]

Quantitative Inhibitory Data

Table 1: Cellular Activity of this compound

Cell LineAssay TypeParameterValueReference
A549 (Human lung carcinoma)Antiproliferative (MTT)IC502.2 µM[1]
DMS-53 (Human small cell lung cancer)Antiproliferative (MTT)IC501.1 µM[1]

Table 2: Comparative Biochemical Activity of Other KDM5 Inhibitors

InhibitorTarget(s)ParameterValueReference
KDM5-C49KDM5A, KDM5B, KDM5CIC5025 nM, 30 nM, 59 nM[2]
GSK467KDM5BIC5026 nM[2]
GSK467KDM5BKi10 nM[2]
KDOAM-25KDM5A-DIC50<100 nM[3]
KDM5B-IN-3KDM5BIC509.32 µM[4]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the characterization of this compound and its effects on JmjC domain-containing enzymes. These protocols are based on established methods for similar inhibitors.

Biochemical JmjC Demethylase Inhibition Assay (AlphaLISA)

This assay quantifies the ability of this compound to inhibit the demethylase activity of a recombinant JmjC enzyme, such as KDM5B, in a biochemical setting.

Materials:

  • Recombinant human KDM5B enzyme

  • Biotinylated histone H3 (1-21) peptide substrate (trimethylated at K4)

  • This compound

  • AlphaLISA Acceptor beads (conjugated to an anti-demethylated H3K4 antibody)

  • Streptavidin-coated Donor beads

  • Assay Buffer: 50 mM HEPES (pH 7.5), 0.1% BSA, 0.01% Tween-20

  • Cofactors: 2 µM FeSO4, 2 mM Ascorbic Acid, 2 mM α-ketoglutarate

  • 384-well white microplates

Procedure:

  • Prepare a serial dilution of this compound in DMSO and then dilute in Assay Buffer.

  • Add 2 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.

  • Add 4 µL of a solution containing the recombinant KDM5B enzyme and the biotinylated H3K4me3 peptide substrate in Assay Buffer.

  • Initiate the demethylation reaction by adding 4 µL of the cofactor mix.

  • Incubate the plate at room temperature for 60 minutes.

  • Stop the reaction by adding 5 µL of a solution containing the AlphaLISA Acceptor beads.

  • Incubate in the dark at room temperature for 60 minutes.

  • Add 5 µL of the Streptavidin-Donor beads.

  • Incubate in the dark at room temperature for 30 minutes.

  • Read the plate on an AlphaScreen-capable plate reader.

  • Calculate IC50 values by fitting the data to a four-parameter logistic equation.

Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify the direct binding of this compound to its target protein (e.g., KDM5B) within intact cells.[5]

Materials:

  • Cells expressing the target protein (e.g., HEK293 cells overexpressing FLAG-tagged KDM5B)

  • This compound

  • Complete cell culture medium

  • PBS (Phosphate-Buffered Saline)

  • Lysis Buffer: PBS with protease inhibitors

  • PCR tubes

  • Thermal cycler

  • Western blotting reagents and antibodies (anti-FLAG, anti-KDM5B)

Procedure:

  • Culture cells to ~80% confluency.

  • Treat the cells with this compound at various concentrations or with DMSO (vehicle control) for 1-2 hours.

  • Harvest the cells, wash with PBS, and resuspend in Lysis Buffer.

  • Aliquot the cell lysate into PCR tubes.

  • Heat the tubes to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes.

  • Centrifuge the tubes at high speed to pellet the aggregated proteins.

  • Collect the supernatant containing the soluble protein fraction.

  • Analyze the amount of soluble target protein in the supernatant by Western blotting using an appropriate antibody.

  • Quantify the band intensities and plot the fraction of soluble protein as a function of temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Cellular Histone Methylation Assay (Immunofluorescence)

This assay assesses the effect of this compound on the levels of a specific histone mark (e.g., H3K4me3) within cells.

Materials:

  • Cells of interest (e.g., A549)

  • This compound

  • Cell culture plates with coverslips

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization Buffer: 0.25% Triton X-100 in PBS

  • Blocking Buffer: 5% BSA in PBS

  • Primary antibody (e.g., anti-H3K4me3)

  • Fluorescently labeled secondary antibody

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

  • Fluorescence microscope

Procedure:

  • Seed cells on coverslips in a culture plate and allow them to adhere overnight.

  • Treat the cells with this compound at the desired concentration for 24-72 hours.

  • Wash the cells with PBS and fix with 4% PFA for 15 minutes.

  • Wash with PBS and permeabilize with Permeabilization Buffer for 10 minutes.

  • Wash with PBS and block with Blocking Buffer for 1 hour.

  • Incubate with the primary antibody against H3K4me3 diluted in Blocking Buffer overnight at 4°C.

  • Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour in the dark.

  • Wash with PBS and counterstain the nuclei with DAPI.

  • Mount the coverslips on microscope slides.

  • Visualize and quantify the fluorescence intensity of the H3K4me3 mark in the nucleus using a fluorescence microscope and appropriate software. An increase in H3K4me3 fluorescence upon this compound treatment indicates inhibition of demethylase activity.

Impact on Signaling Pathways and Cellular Processes

Inhibition of KDM5B by this compound is expected to have significant effects on various cellular signaling pathways and processes due to the role of KDM5B in transcriptional regulation.

PI3K/AKT Signaling Pathway

KDM5B has been shown to be essential for the hyper-activation of the PI3K/AKT signaling pathway in certain cancers. KDM5B can activate PI3K by increasing the transcription and protein stability of the p110α subunit. Therefore, inhibition of KDM5B by this compound is predicted to downregulate the PI3K/AKT pathway, leading to decreased cell proliferation and survival.

PI3K_AKT_Pathway This compound This compound KDM5B KDM5B This compound->KDM5B inhibition PIK3CA PIK3CA (p110α) Transcription KDM5B->PIK3CA activates p110a p110α protein PIK3CA->p110a translates to PI3K PI3K p110a->PI3K activates AKT AKT PI3K->AKT activates Proliferation Cell Proliferation & Survival AKT->Proliferation promotes p53_Rb_Pathway This compound This compound KDM5B KDM5B This compound->KDM5B inhibition p53 p53 KDM5B->p53 represses Rb Rb KDM5B->Rb represses p21 p21 p53->p21 activates Apoptosis Apoptosis p53->Apoptosis induces CellCycle Cell Cycle Progression p21->CellCycle inhibits E2F E2F Rb->E2F inhibits E2F->CellCycle promotes Experimental_Workflow start Start: Hypothesis This compound inhibits JmjC enzymes biochem Biochemical Assays (e.g., AlphaLISA) start->biochem cellular_binding Cellular Target Engagement (e.g., CETSA) biochem->cellular_binding Confirm target in cells cellular_activity Cellular Activity Assays (e.g., Immunofluorescence for H3K4me3, Proliferation Assays) cellular_binding->cellular_activity Assess cellular consequences pathway_analysis Signaling Pathway Analysis (e.g., Western Blot for p-AKT, p53) cellular_activity->pathway_analysis Investigate downstream effects in_vivo In Vivo Studies (e.g., Xenograft models) pathway_analysis->in_vivo Validate in a biological system conclusion Conclusion: Elucidation of this compound's mechanism and therapeutic potential in_vivo->conclusion

References

Foundational Research on the Small Molecule AS8351: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AS8351, also known as NSC51355, is a small molecule inhibitor of Lysine-Specific Demethylase 5B (KDM5B), a member of the JmjC domain-containing histone demethylase family. By competitively inhibiting KDM5B, this compound modulates the epigenetic landscape, leading to alterations in gene expression. This has positioned this compound as a valuable tool in foundational research with potential therapeutic applications in cardiac regeneration, oncology, and neurodegenerative diseases. This technical guide provides a comprehensive overview of the core foundational research on this compound, including its mechanism of action, quantitative data, detailed experimental protocols, and the signaling pathways it influences.

Introduction

This compound is a cell-permeable small molecule that has garnered significant interest for its role in modulating cellular differentiation and proliferation. Its primary molecular target is KDM5B (also known as JARID1B or PLU1), an enzyme that removes methyl groups from histone H3 at lysine (B10760008) 4 (H3K4), a mark associated with active gene transcription. By inhibiting KDM5B, this compound helps to maintain an active chromatin state, thereby influencing gene expression programs critical for cell fate decisions.

Mechanism of Action

This compound functions as a competitive inhibitor of KDM5B. Its mechanism of action involves competing with the co-factor α-ketoglutarate (α-KG) for binding to the active site of the JmjC domain of KDM5B. This prevents the demethylation of H3K4, leading to the maintenance of active chromatin marks and influencing the transcription of downstream target genes.[1]

Quantitative Data

The following table summarizes the available quantitative data for this compound and other relevant KDM5B inhibitors.

Parameter Molecule Value Assay/Cell Line Reference
IC50 This compoundNot explicitly found--
Ki GSK46710 nMKDM5B (JARID1B or PLU1)[2]
IC50 GSK46726 nMKDM5B (JARID1B or PLU1)[2]
Solubility This compound45 mg/mLDMSO[3][4]
10 mg/mL (warm)Ethanol[3][4]
30 mg/mLDMF[3][4]
In Vivo Dosage This compound60 mg/kg/dayEwing Sarcoma Xenograft (mice)-

Key Research Areas and Experimental Protocols

Cardiac Reprogramming

This compound has been identified as a key component of a small molecule cocktail capable of reprogramming cardiac fibroblasts into cardiomyocyte-like cells.[4][5]

This protocol is a general representation based on published methods for small molecule-based cardiac reprogramming. The precise cocktail and timing including this compound would need to be optimized.

  • Cell Seeding: Plate primary cardiac fibroblasts onto gelatin-coated plates in fibroblast growth medium.

  • Reprogramming Induction: After 24 hours, replace the medium with a cardiac reprogramming medium containing a cocktail of small molecules. A representative cocktail may include a Wnt pathway activator (e.g., CHIR99021), a TGF-β signaling inhibitor (e.g., SB431542), a histone deacetylase inhibitor (e.g., Valproic Acid), a BMP signaling inhibitor (e.g., Dorsomorphin), a protein kinase A signaling activator (e.g., Forskolin), and a KDM5B inhibitor (this compound).[6][7] The optimal concentrations and combination of these molecules need to be empirically determined.

  • Maintenance: Culture the cells in the reprogramming medium for approximately 16 days, with media changes every 2-3 days.

  • Cardiomyocyte Maturation: Switch to a cardiomyocyte maintenance medium for an additional period to allow for the maturation of the induced cardiomyocyte-like cells.

  • Analysis: Assess reprogramming efficiency by immunofluorescence staining for cardiac-specific markers such as cardiac troponin T (cTnT) and α-actinin. Functional characterization can be performed by observing spontaneous contractions and measuring calcium transients.

Oncology

This compound has shown anti-proliferative and anti-migratory effects in various cancer cell lines, including breast cancer and Ewing sarcoma.

This protocol is a generalized procedure for assessing the effects of this compound on breast cancer cell lines such as MCF-7 and MDA-MB-231.

Cell Proliferation (MTT Assay):

  • Cell Seeding: Seed breast cancer cells (e.g., MCF-7, MDA-MB-231) in a 96-well plate at a density of 5 x 10⁴ cells/mL and incubate overnight.

  • Treatment: Treat the cells with varying concentrations of this compound (e.g., 10 - 100 μM) for 24, 48, and 72 hours. A vehicle control (DMSO) should be included.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Cell Migration (Wound Healing Assay):

  • Cell Seeding: Seed breast cancer cells in a 24-well plate and grow to confluence.

  • Wound Creation: Create a scratch in the cell monolayer using a sterile pipette tip.

  • Treatment: Wash the wells with PBS and add a fresh medium containing different concentrations of this compound.

  • Image Acquisition: Capture images of the scratch at 0 hours and at subsequent time points (e.g., 24, 48 hours).

  • Analysis: Measure the width of the scratch at different time points to quantify cell migration.

Cell Invasion (Transwell Assay):

  • Chamber Preparation: Coat the upper chamber of a Transwell insert with Matrigel.

  • Cell Seeding: Seed serum-starved breast cancer cells in the upper chamber in a serum-free medium containing this compound.

  • Chemoattractant: Add a medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

  • Incubation: Incubate for 24-48 hours.

  • Analysis: Remove non-invading cells from the upper surface of the membrane. Fix and stain the invading cells on the lower surface. Count the number of stained cells under a microscope.[8]

In Vivo Studies

This protocol is based on a study investigating the in vivo efficacy of this compound in a mouse model of Ewing sarcoma.

  • Cell Implantation: Subcutaneously inject Ewing sarcoma cells (e.g., A673) into the flank of immunodeficient mice.

  • Tumor Growth: Allow tumors to reach a palpable size (e.g., 50-100 mm³).

  • Treatment: Administer this compound at a dose of 60 mg/kg/day via oral gavage for a specified duration (e.g., 10 days). A vehicle control group should be included.

  • Tumor Monitoring: Measure tumor volume every 2 days using calipers.

  • Endpoint Analysis: At the end of the study, excise the tumors and perform histological and molecular analyses.

Signaling Pathways and Experimental Workflows

The inhibition of KDM5B by this compound has been shown to impact several critical signaling pathways involved in cell growth, proliferation, and differentiation.

PI3K/AKT Signaling Pathway

The PI3K/AKT pathway is a key regulator of cell survival and proliferation. Chronic activation of Akt can lead to feedback inhibition of PI3K signaling.[9][10] KDM5B has been implicated in the regulation of this pathway.

PI3K_AKT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates IRS1 IRS-1 AKT->IRS1 Phosphorylates for degradation Growth Cell Growth & Survival mTORC1->Growth Proteasome Proteasome IRS1->Proteasome KDM5B KDM5B H3K4me3 H3K4me3 KDM5B->H3K4me3 Demethylates This compound This compound This compound->KDM5B Inhibits Gene_Expression Gene Expression (e.g., IRS-1) H3K4me3->Gene_Expression Promotes Gene_Expression->IRS1 Transcription

Caption: this compound inhibits KDM5B, potentially influencing the PI3K/AKT pathway.

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway is crucial for development and tissue homeostasis. Dysregulation of this pathway is often associated with cancer.

Wnt_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled LRP5_6 LRP5/6 Wnt->LRP5_6 Destruction_Complex Destruction Complex (Axin, APC, GSK3β) Frizzled->Destruction_Complex Inhibits beta_catenin β-catenin Destruction_Complex->beta_catenin Phosphorylates for degradation beta_catenin_nuc β-catenin beta_catenin->beta_catenin_nuc Translocates TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF Binds to Target_Genes Target Gene Transcription TCF_LEF->Target_Genes KDM5B KDM5B KDM5B->Target_Genes Regulates This compound This compound This compound->KDM5B Inhibits

Caption: this compound may modulate Wnt/β-catenin signaling via KDM5B inhibition.[11][12][13]

Hippo Signaling Pathway

The Hippo pathway controls organ size by regulating cell proliferation and apoptosis. The transcriptional co-activators YAP and TAZ are the main downstream effectors of this pathway.

Hippo_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MST1_2 MST1/2 LATS1_2 LATS1/2 MST1_2->LATS1_2 Activates YAP_TAZ YAP/TAZ LATS1_2->YAP_TAZ Phosphorylates YAP_TAZ_P p-YAP/TAZ (Inactive) YAP_TAZ->YAP_TAZ_P YAP_TAZ_nuc YAP/TAZ YAP_TAZ->YAP_TAZ_nuc Translocates TEAD TEAD YAP_TAZ_nuc->TEAD Binds to Target_Genes Target Gene Transcription TEAD->Target_Genes KDM5B KDM5B KDM5B->Target_Genes Regulates This compound This compound This compound->KDM5B Inhibits

Caption: Potential interplay between this compound/KDM5B and the Hippo signaling pathway.[14][15][16][17]

Experimental Workflow: From Compound Screening to In Vivo Validation

Experimental_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies Screening Small Molecule Screening Hit_ID Hit Identification (this compound) Screening->Hit_ID Biochem_Assay Biochemical Assays (IC50, Ki) Hit_ID->Biochem_Assay Cell_Assay Cell-Based Assays (Proliferation, Migration) Biochem_Assay->Cell_Assay Model_Dev Animal Model Development Cell_Assay->Model_Dev PK_PD Pharmacokinetics & Pharmacodynamics Model_Dev->PK_PD Efficacy Efficacy Studies (Tumor Growth) PK_PD->Efficacy Tox Toxicology Efficacy->Tox

Caption: A typical workflow for the preclinical development of a small molecule like this compound.

Conclusion

This compound is a valuable chemical probe for studying the biological roles of KDM5B and holds promise for further therapeutic development. Its ability to modulate the epigenetic state of cells has significant implications for regenerative medicine and oncology. This guide provides a foundational understanding of this compound, summarizing the current knowledge and providing a framework for future research. Further studies are warranted to fully elucidate its pharmacokinetic and pharmacodynamic properties and to explore its full therapeutic potential in various disease models.

References

The Role of AS8351 in Stem Cell and Regenerative Medicine Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AS8351, a potent and specific inhibitor of the histone demethylase KDM5B, is emerging as a critical small molecule in the field of regenerative medicine, particularly in the direct reprogramming of somatic cells into cardiomyocyte-like cells. This technical guide provides an in-depth overview of this compound's mechanism of action, its application in cardiac regeneration, and detailed experimental considerations for its use in research settings.

Core Mechanism of Action: Epigenetic Remodeling

This compound exerts its effects by modulating the epigenetic landscape of target cells. As a KDM5B inhibitor, it prevents the removal of the tri-methylation mark from histone H3 at lysine (B10760008) 4 (H3K4me3).[1][2][3][4] This histone mark is associated with active gene transcription. By inhibiting KDM5B, this compound sustains an open chromatin state at key cardiac gene loci, facilitating their expression and driving the cardiomyocyte cell fate.[3][4]

Application in Cardiac Regeneration: Direct Reprogramming of Fibroblasts

The primary application of this compound in regenerative medicine is its use in a cocktail of small molecules to directly reprogram fibroblasts into functional cardiomyocyte-like cells (iCMs).[3][4] This approach bypasses the need for inducing a pluripotent state, offering a potentially safer and more direct route to generating new heart muscle cells for therapeutic purposes.

The Nine-Compound Cocktail

This compound is a key component of a nine-compound cocktail that has been shown to efficiently induce cardiac reprogramming of human fibroblasts.[3][4] The components of this cocktail target various signaling pathways and cellular processes crucial for cell fate conversion.

Table 1: Components of the Nine-Compound Cocktail for Cardiac Reprogramming [3][4]

CompoundTarget/Mechanism of ActionRole in Reprogramming
CHIR99021GSK3 inhibitor (Wnt signaling activator)Promotes cardiac mesoderm specification.
A83-01TGF-β signaling inhibitorSuppresses fibrotic pathways and promotes cardiomyocyte differentiation.
BIX01294Histone methyltransferase inhibitorModulates the epigenetic landscape.
This compound KDM5B inhibitor Maintains active chromatin at cardiac gene loci.
SC1Extracellular signal-regulated kinase 1 (ERK1) and RasGAP inhibitorModulates cell signaling pathways.
Y27632ROCK1 and ROCK2 inhibitorEnhances cell survival and reprogramming efficiency.
OAC2OCT4 activatorInduces plasticity and pluripotency-related gene expression.
SU16FPlatelet-derived growth factor receptor β (PDGFRβ) inhibitorModulates fibroblast signaling.
JNJ10198409Platelet-derived growth factor receptor (PDGFR) inhibitorModulates fibroblast signaling.

Signaling Pathways Modulated by this compound

The inhibition of KDM5B by this compound initiates a cascade of downstream signaling events that collectively drive the cardiomyocyte phenotype. A key pathway involves the upregulation of Activating Transcription Factor 3 (ATF3), a known anti-fibrotic regulator.[1][2][5]

AS8351_Signaling_Pathway This compound This compound KDM5B KDM5B This compound->KDM5B inhibits H3K4me3 H3K4me3 (at cardiac gene promoters) KDM5B->H3K4me3 demethylates Cardiac_Genes Cardiac Gene Expression H3K4me3->Cardiac_Genes promotes ATF3 ATF3 Expression H3K4me3->ATF3 promotes ESRRA ESRRA, SRF, MEF2 Expression H3K4me3->ESRRA promotes Cardiomyocyte_Phenotype Cardiomyocyte Phenotype Cardiac_Genes->Cardiomyocyte_Phenotype Fibrosis Fibrosis-related Gene Expression ATF3->Fibrosis suppresses Fibrosis->Cardiomyocyte_Phenotype inhibits Metabolism Fatty Acid Oxidation & Oxidative Phosphorylation ESRRA->Metabolism Metabolism->Cardiomyocyte_Phenotype supports maturation

This compound Signaling Pathway in Cardiac Reprogramming.

KDM5B directly binds to the promoter of ATF3 and suppresses its transcription by demethylating H3K4me2/3.[1][2] By inhibiting KDM5B, this compound leads to increased H3K4me3 levels at the ATF3 promoter, resulting in enhanced ATF3 expression.[1][2] ATF3, in turn, suppresses the expression of pro-fibrotic genes, a critical step in overcoming the fibroblast cell fate.[1][2]

Furthermore, KDM5B inhibition has been shown to upregulate the expression of other key transcription factors involved in cardiomyocyte maturation, such as Estrogen-Related Receptor Alpha (ESRRA), Serum Response Factor (SRF), and Myocyte Enhancer Factor 2 (MEF2).[6] ESRRA plays a crucial role in regulating genes involved in fatty acid oxidation and oxidative phosphorylation, metabolic pathways that are essential for mature cardiomyocyte function.[6]

Experimental Protocols

While a definitive, universally optimized protocol for this compound-mediated cardiac reprogramming is still evolving, the following provides a general framework based on current literature for the direct conversion of human fibroblasts to cardiomyocyte-like cells using a small molecule cocktail.

Experimental Workflow

Experimental_Workflow Start Day -2: Seed Human Fibroblasts Stage1 Days 0-4: Stage 1 (Reprogramming Induction) Start->Stage1 Stage2 Days 5-11: Stage 2 (Maturation) Stage1->Stage2 Stage3 Days 12+: Stage 3 (Maintenance & Analysis) Stage2->Stage3 Analysis Analysis: - Immunofluorescence (cTnT) - qPCR (Cardiac markers) - Electrophysiology Stage3->Analysis

General workflow for direct cardiac reprogramming.
Detailed Methodology

1. Cell Culture and Seeding:

  • Culture human dermal or cardiac fibroblasts in standard fibroblast growth medium.

  • Two days prior to initiating reprogramming, seed fibroblasts onto gelatin-coated plates at a density of approximately 2 x 10^4 cells/cm².

2. Stage 1: Reprogramming Induction (Days 0-4):

  • On Day 0, replace the fibroblast medium with the Stage 1 reprogramming medium containing the nine-compound cocktail, including this compound. The basal medium is typically DMEM/F12 supplemented with B27 and other growth factors.

  • The concentration of this compound and other small molecules should be optimized for each cell line, but starting concentrations from published literature on similar KDM5B inhibitors can be used as a reference.

  • Refresh the medium every two days.

3. Stage 2: Maturation (Days 5-11):

  • On Day 5, switch to a Stage 2 maturation medium. This medium typically contains a modified cocktail of small molecules and growth factors that promote cardiomyocyte maturation.

  • Continue to refresh the medium every two days.

4. Stage 3: Maintenance and Analysis (Days 12+):

  • From Day 12 onwards, maintain the cells in a cardiomyocyte maintenance medium.

  • Beating cells can typically be observed between days 10 and 20.

  • Perform analyses to confirm the cardiomyocyte phenotype.

Quantitative Analysis of Reprogramming Efficiency

Table 2: Key Metrics for Assessing Cardiac Reprogramming Efficiency

Analysis MethodBiomarker/ParameterExpected Outcome in Reprogrammed Cells
Immunofluorescence Staining Cardiac Troponin T (cTnT), α-ActininPositive staining with organized sarcomeric structures.
Quantitative PCR (qPCR) TNNT2, MYH6, ACTN1Upregulation of cardiac-specific gene expression.
Electrophysiology (Patch-Clamp) Action PotentialsPresence of cardiomyocyte-like action potentials.[7]
Calcium Imaging Calcium TransientsSpontaneous and rhythmic calcium transients.

In Vivo Applications and Future Directions

While in vitro studies have demonstrated the potential of this compound in cardiac reprogramming, in vivo applications are still in early stages of investigation. The delivery of this compound and other small molecules to the site of cardiac injury in animal models is a key area of ongoing research. Future studies will likely focus on developing targeted delivery systems to enhance the therapeutic efficacy and safety of this approach for treating heart failure.

Conclusion

This compound is a powerful tool for researchers in stem cell biology and regenerative medicine. Its ability to modulate the epigenetic landscape and promote direct cardiac reprogramming opens up new avenues for understanding and potentially treating cardiovascular diseases. This guide provides a foundational understanding of this compound's role and a framework for its application in the laboratory. Further research is needed to fully elucidate its mechanisms and optimize its therapeutic potential.

References

Preliminary Studies on AS8351 in Cancer Cell Lines: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AS8351, also known as NSC51355, is a small molecule inhibitor of Lysine-Specific Demethylase 5B (KDM5B). KDM5B is a histone demethylase that plays a crucial role in tumorigenesis and is found to be overexpressed in a variety of cancers, including breast, lung, and prostate cancer. By removing methyl groups from histone H3 lysine (B10760008) 4 (H3K4), KDM5B acts as a transcriptional repressor, often silencing tumor suppressor genes. The inhibition of KDM5B is a promising therapeutic strategy to reactivate these silenced genes and impede cancer progression. This document provides a summary of the preliminary in vitro data on this compound, details established experimental protocols for its characterization, and illustrates the key signaling pathway involved.

Data Presentation

The antiproliferative activity of this compound has been evaluated in a limited number of human cancer cell lines. The following table summarizes the available quantitative data.

Cell LineCancer TypeParameterValueAssay Method
A549Lung CarcinomaIC502.2 µMMTT Assay
DMS-53Small Cell Lung CancerIC501.1 µMMTT Assay

Signaling Pathway

This compound functions by inhibiting the enzymatic activity of KDM5B. This inhibition leads to an increase in the trimethylation of histone H3 at lysine 4 (H3K4me3) at the promoter regions of target genes, which are often tumor suppressors. This epigenetic modification results in the reactivation of their gene expression, leading to downstream effects such as cell cycle arrest and apoptosis.

KDM5B_Inhibition_Pathway This compound This compound KDM5B KDM5B This compound->KDM5B inhibits H3K4me3 H3K4me3 (at Tumor Suppressor Gene Promoters) KDM5B->H3K4me3 demethylates TSG_Expression Tumor Suppressor Gene Expression (e.g., p21, BIM) H3K4me3->TSG_Expression promotes Cell_Cycle_Arrest Cell Cycle Arrest TSG_Expression->Cell_Cycle_Arrest Apoptosis Apoptosis TSG_Expression->Apoptosis

Caption: Proposed mechanism of action of this compound via KDM5B inhibition.

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the effects of this compound on cancer cell lines.

Cell Viability Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound.

Materials:

  • Cancer cell lines (e.g., A549, DMS-53)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound stock solution (in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Replace the medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubate the plate for 72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Aspirate the medium and add 150 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Objective: To quantify the induction of apoptosis by this compound.

Materials:

  • Cancer cell lines

  • This compound

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound at various concentrations (e.g., 0.5x, 1x, and 2x IC50) for 48 hours.

  • Harvest the cells (including floating cells in the medium) and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within 1 hour. Unstained and single-stained controls should be included for compensation.

  • Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).

Cell Cycle Analysis (Propidium Iodide Staining)

Objective: To determine the effect of this compound on cell cycle distribution.

Materials:

  • Cancer cell lines

  • This compound

  • 6-well plates

  • 70% cold ethanol (B145695)

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Seed cells and treat with this compound as described for the apoptosis assay.

  • Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Wash the fixed cells with PBS and resuspend in PI staining solution containing RNase A.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content by flow cytometry.

  • Determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle using appropriate software.

Western Blot Analysis

Objective: To investigate the effect of this compound on the expression of key proteins involved in the KDM5B signaling pathway.

Materials:

  • Cancer cell lines

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membranes

  • Primary antibodies (e.g., anti-KDM5B, anti-H3K4me3, anti-p21, anti-cleaved PARP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with this compound, lyse the cells, and quantify the protein concentration.

  • Denature the protein lysates and separate them by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize to a loading control like β-actin.

Experimental Workflow

The following diagram illustrates a typical workflow for the preliminary in vitro evaluation of a novel anti-cancer compound like this compound.

Experimental_Workflow cluster_0 Initial Screening cluster_1 Mechanism of Action Studies Cell_Viability Cell Viability Assay (MTT) Determine IC50 Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Cell_Viability->Apoptosis_Assay Inform concentrations for further assays Cell_Cycle_Analysis Cell Cycle Analysis (PI Staining) Cell_Viability->Cell_Cycle_Analysis Western_Blot Western Blot Analysis (Protein Expression) Apoptosis_Assay->Western_Blot Confirm apoptotic markers Data_Analysis Data Analysis and Interpretation Apoptosis_Assay->Data_Analysis Cell_Cycle_Analysis->Western_Blot Confirm cell cycle regulatory proteins Cell_Cycle_Analysis->Data_Analysis Western_Blot->Data_Analysis

Caption: General experimental workflow for in vitro characterization of this compound.

basic principles of using AS8351 for transdifferentiation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Core Principles of Using AS8351 for Transdifferentiation

Introduction to Transdifferentiation and this compound

Transdifferentiation, also known as direct cell reprogramming, is a process where a mature, specialized cell transforms into another distinct cell type without reverting to an intermediate pluripotent state.[1][2] This approach holds significant promise for regenerative medicine, offering a potential method to generate desired cell types for tissue repair and disease modeling.[2][3] Small molecules have emerged as powerful tools to induce transdifferentiation by modulating specific signaling pathways and epigenetic landscapes.[3]

This compound (also known as NSC51355) is a small molecule that has been identified as a key component in chemical cocktails used to induce the transdifferentiation of somatic cells, particularly fibroblasts, into cardiomyocyte-like cells (iCMs).[1][4] This guide provides a detailed overview of the fundamental principles, mechanisms, and experimental considerations for using this compound in transdifferentiation protocols.

Mechanism of Action: Epigenetic Modulation

This compound functions as an inhibitor of Lysine Demethylase 5B (KDM5B), also known as JARID1B.[5][6] KDM5B is a histone demethylase that specifically removes methyl groups from Lysine 4 of Histone H3 (H3K4).[6][7] The methylation of H3K4 is a critical epigenetic mark associated with active gene transcription.

By inhibiting KDM5B, this compound prevents the demethylation of H3K4, thereby sustaining active chromatin marks.[5] This epigenetic modulation facilitates the activation of a new transcriptional program, which is essential for converting the cell's identity. In the context of cardiac reprogramming, maintaining an open chromatin state allows for the expression of key cardiac-specific genes, driving the fibroblast-to-cardiomyocyte transition.[1] The mechanism involves this compound competing with the co-factor α-ketoglutarate (α-KG) required by JmjC domain-containing histone demethylases like KDM5B.[5]

cluster_0 This compound Mechanism of Action This compound This compound KDM5B KDM5B (JARID1B) Histone Demethylase This compound->KDM5B Inhibits H3K4 H3K4me2/3 (Active Chromatin Mark) KDM5B->H3K4 Demethylates Gene Cardiomyocyte Gene Expression H3K4->Gene Promotes Transdiff Transdifferentiation (e.g., into iCMs) Gene->Transdiff Drives

Caption: Mechanism of this compound in promoting transdifferentiation.

Role in Chemical Cocktails for Cardiac Reprogramming

This compound is most effective when used as part of a multi-component chemical cocktail. Several studies have demonstrated that combinations of small molecules targeting different signaling pathways can synergistically induce cardiac transdifferentiation with higher efficiency. A notable study identified a nine-compound cocktail that could reprogram human fibroblasts into iCMs, which was later refined to a more efficient seven-compound combination where this compound was an essential factor.[2][4]

These cocktails typically include inhibitors of pathways that maintain the fibroblast phenotype (like the TGF-β pathway) and activators of pathways that promote cardiac development (like the Wnt pathway).[1][4]

Cocktail Component Target / Class Role in Reprogramming
This compound KDM5B (Histone Demethylase) Inhibitor Maintains active chromatin marks to facilitate new gene expression.[3][5]
CHIR99021GSK3β InhibitorActivates the canonical Wnt pathway, crucial for mesoderm and cardiac specification.[4][8][9]
A83-01TGF-β Receptor InhibitorPromotes mesenchymal-to-epithelial transition (MET), a key early step in reprogramming.[1][4]
BIX-01294Histone Methyltransferase InhibitorAn epigenetic modulator that contributes to changing the cellular identity.[4][8]
SC1ERK1 / Ras GTPase InhibitorModulates signaling pathways related to cell proliferation and differentiation.[4][8]
Y-27632ROCK InhibitorEnhances cell survival and facilitates reprogramming processes.[4][8]
OAC2Oct4 ActivatorPromotes the expression of pluripotency-associated genes to initiate reprogramming.[4][8]

Table 1: Core components of a chemical cocktail for cardiac transdifferentiation including this compound.

Experimental Protocols

The following is a generalized protocol for the transdifferentiation of human fibroblasts into iCMs using a chemical cocktail containing this compound. Working concentrations and treatment durations may require optimization depending on the specific cell source and desired outcome.[6]

Preparation of Reagents and Media
  • This compound Stock Solution: this compound is typically supplied as a lyophilized powder.[6][7] To prepare a 15 mM stock solution, reconstitute 5 mg of powder in 1.14 mL of DMSO.[6] Aliquot and store at -20°C for up to one month to prevent loss of potency.[6][7]

  • Fibroblast Growth Medium (FGM): DMEM supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 1% Non-Essential Amino Acids.

  • Reprogramming Medium: Basal medium (e.g., DMEM/F12) supplemented with the chemical cocktail (this compound and other small molecules at their optimized concentrations).

Cell Culture and Seeding
  • Culture human dermal fibroblasts in FGM at 37°C and 5% CO₂.

  • When cells reach 80-90% confluency, detach them using Trypsin-EDTA.

  • Seed the fibroblasts onto plates coated with 0.1% gelatin or another suitable extracellular matrix protein.[10] The seeding density should be optimized for the specific cell line.

Transdifferentiation Induction
  • Allow the seeded fibroblasts to attach and grow for 24 hours in FGM.

  • Aspirate the FGM and replace it with the Reprogramming Medium containing the full chemical cocktail, including this compound.

  • Culture the cells for an extended period (e.g., 2-4 weeks). Replace the Reprogramming Medium every 2-3 days.

  • Monitor the cells morphologically for changes indicative of a cardiomyocyte phenotype, such as becoming more rectangular or rod-shaped and forming connections with neighboring cells.

Characterization of Induced Cardiomyocyte-like Cells (iCMs)
  • Immunofluorescence: Stain for cardiac-specific markers such as cardiac Troponin T (cTnT), α-actinin, and α-Major Histocompatibility Complex (α-MHC).[8]

  • Gene Expression Analysis: Use quantitative PCR (qPCR) or single-cell RNA sequencing to measure the expression of key cardiac transcription factors (e.g., GATA4, MEF2C, TBX5) and structural genes.[10][11]

  • Functional Analysis: Assess for spontaneous contractions and perform calcium imaging to detect calcium transients, a hallmark of functional cardiomyocytes.[10]

cluster_1 Experimental Workflow for Transdifferentiation A 1. Isolate and Culture Fibroblasts B 2. Seed Fibroblasts on Coated Plates A->B C 3. Induce with Chemical Cocktail (containing this compound) B->C D 4. Culture for 2-4 Weeks (Change medium regularly) C->D E 5. Characterize Resulting iCMs (Immunostaining, qPCR, Function) D->E

Caption: General experimental workflow for this compound-mediated transdifferentiation.

Conclusion

This compound is a pivotal small molecule in the field of direct cell reprogramming, primarily through its role as an epigenetic modulator. By inhibiting the KDM5B histone demethylase, it helps to establish and maintain a cellular state permissive to lineage conversion. Its successful application in chemical cocktails to generate cardiomyocyte-like cells from fibroblasts underscores the power of targeting the epigenome to control cell fate. For researchers and drug development professionals, understanding the principles of this compound action provides a foundation for developing novel regenerative therapies and creating more sophisticated in vitro models of human disease. Further research will likely focus on refining these chemical cocktails, improving the efficiency and maturity of the resulting cells, and translating these findings toward clinical applications.

References

AS8351: A Potential Therapeutic Avenue for Neurodegenerative Disease Models Through KDM5B Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide explores the potential of AS8351, a known inhibitor of the histone demethylase KDM5B, as a therapeutic agent in the context of neurodegenerative disease models. While direct studies of this compound in hallmark neurodegenerative diseases are nascent, its mechanism of action, centered on the epigenetic regulation of gene expression, presents a compelling rationale for its investigation in Alzheimer's disease, Parkinson's disease, and other neurological disorders characterized by cognitive and synaptic dysfunction.

Introduction to this compound and its Target, KDM5B

This compound is a small molecule identified as an inhibitor of Lysine (B10760008) Demethylase 5B (KDM5B), an enzyme that plays a crucial role in epigenetic regulation. KDM5B specifically removes methyl groups from lysine 4 of histone H3 (H3K4me2/3), a mark generally associated with active gene transcription. By inhibiting KDM5B, this compound can sustain these active chromatin marks, thereby influencing gene expression patterns.

Recent research has implicated KDM5B in the regulation of learning and memory. Studies have shown that reduced KDM5B function in mice leads to significant deficits in memory and learning capabilities, highlighting its role in strengthening neuronal connections essential for memory formation[1][2][3]. Furthermore, dysregulation of KDM5B and H3K4me3 levels has been observed in neurodegenerative conditions, suggesting that targeting this enzyme could be a viable therapeutic strategy[4][5].

Mechanism of Action: KDM5B Inhibition

This compound's primary mechanism of action is the inhibition of KDM5B's demethylase activity. This leads to an increase in the levels of H3K4 trimethylation (H3K4me3) at gene promoters, which in turn can upregulate the expression of genes crucial for synaptic plasticity and neuronal survival. One study demonstrated that inhibition of KDM5B by this compound in a rat model of cognitive impairment led to increased H3K4me3 levels and a subsequent increase in the expression of synapse-related proteins like Brain-Derived Neurotrophic Factor (BDNF) and Postsynaptic Density Protein 95 (PSD95)[6].

cluster_0 Cellular Environment This compound This compound KDM5B KDM5B Enzyme This compound->KDM5B Inhibits H3K4me3 Histone H3 Lysine 4 (Trimethylated - H3K4me3) 'Active Gene' Mark KDM5B->H3K4me3 Demethylates (Removes 'Active' Mark) Synaptic_Genes Synaptic Plasticity Genes (e.g., BDNF, PSD95) H3K4me3->Synaptic_Genes Promotes Transcription Neuronal_Function Improved Neuronal Function and Synaptic Plasticity Synaptic_Genes->Neuronal_Function Leads to

Caption: Signaling pathway of this compound-mediated KDM5B inhibition.

Preclinical Evidence: The Sevoflurane-Induced Cognitive Impairment Model

A key study investigated the effects of this compound in a neonatal rat model where cognitive impairment was induced by repeated exposure to the anesthetic sevoflurane (B116992). This study provides the most direct evidence to date of this compound's neuroprotective potential[6].

The experimental design involved exposing neonatal rats to sevoflurane and subsequently treating them with this compound. Behavioral and molecular analyses were then performed to assess cognitive function and the underlying mechanism of action.

cluster_workflow Experimental Workflow: Sevoflurane-Induced Cognitive Impairment Model P7_P21 P7, P14, P21: Neonatal rats exposed to 2% sevoflurane or control air for 4 hours. P22_P36 P22-P36: Daily intraperitoneal injection of this compound or normal saline. P7_P21->P22_P36 Treatment Phase P37 P37: Behavioral Testing (Y-maze, MWM) and Molecular Analysis (Western Blot). P22_P36->P37 Short-term Assessment P97 P97: Long-term follow-up with Behavioral Testing and Molecular Analysis. P37->P97 Long-term Assessment

Caption: Experimental workflow for the sevoflurane-induced cognitive impairment study.

The study yielded significant quantitative data demonstrating this compound's efficacy in reversing the negative effects of sevoflurane exposure.

Assay Control Group Sevoflurane Group Sevoflurane + this compound Group Timepoint
Y-Maze (% Novel Arm Entries) HigherSignificantly LowerPartially RestoredP37 & P97
Morris Water Maze (Escape Latency) DecreasingSignificantly HigherPartially RestoredP37 & P97
KDM5B Protein Expression BaselineSignificantly UpregulatedNo Significant Change from Sevoflurane GroupP37 & P97
H3K4me3 Protein Expression BaselineSignificantly DownregulatedPartially RestoredP37 & P97
BDNF Protein Expression BaselineSignificantly DownregulatedPartially RestoredP37 & P97
PSD95 Protein Expression BaselineSignificantly DownregulatedPartially RestoredP37 & P97
Table based on findings reported in the study by Li et al. (2024).[6]

Animal Model: Neonatal Sprague-Dawley rats were divided into three groups: Control, Sevoflurane, and Sevoflurane + this compound. On postnatal days 7, 14, and 21, the Sevoflurane and Sevoflurane + this compound groups were exposed to 2% sevoflurane for 4 hours, while the control group received a mixture of air and oxygen[6].

Drug Administration: From postnatal day 22 to 36, the Sevoflurane + this compound group received daily intraperitoneal injections of this compound. The Control and Sevoflurane groups received normal saline[6].

Behavioral Testing:

  • Y-Maze: Assessed spatial working memory based on the rats' tendency to explore novel arms of the maze[6].

  • Morris Water Maze (MWM): Evaluated spatial learning and memory by measuring the time taken for rats to find a hidden platform in a pool of water[6].

Molecular Analysis:

  • Western Blot: Hippocampal tissue was collected at P37 and P97. Protein levels of KDM5B, H3K4me3, BDNF, and PSD95 were quantified to assess the molecular effects of this compound treatment[6].

Potential in Neurodegenerative Disease Models

The role of KDM5B in cognition and the promising results from the sevoflurane model suggest that this compound could be a valuable tool for research in various neurodegenerative diseases.

There is evidence that H3K4me3 levels are decreased in AD[4]. Furthermore, inhibiting KDM5B in mouse models with amyloid deposition has been shown to ameliorate memory impairment[4]. This suggests that by increasing H3K4me3 levels, this compound could potentially counteract the cognitive decline seen in AD models by promoting the expression of genes involved in synaptic function and memory.

While direct evidence is more limited, KDM5 enzymes have been implicated in Huntington's disease[7]. Generally, histone demethylases are considered potential therapeutic targets in neurodegenerative diseases, including PD[5][8]. The cognitive and motor deficits in these diseases are linked to synaptic dysfunction and neuronal loss, pathways that could potentially be modulated by epigenetic regulators like KDM5B.

Future Directions: A Proposed Experimental Workflow

To rigorously evaluate the potential of this compound in a specific neurodegenerative disease model, such as an amyloid beta (Aβ) mouse model of Alzheimer's disease, a structured experimental workflow is proposed.

cluster_proposed_workflow Proposed Workflow: this compound in an Alzheimer's Disease Mouse Model Model Select AD Mouse Model (e.g., 5XFAD) Treatment Chronic this compound Administration (e.g., via osmotic mini-pumps or daily injections) vs. Vehicle Control. Model->Treatment Behavior Cognitive Assessment: MWM, Novel Object Recognition, etc. Treatment->Behavior Histology Histopathological Analysis: Aβ plaque load, neuroinflammation markers (Iba1, GFAP). Behavior->Histology Molecular Molecular Analysis (Hippocampus/Cortex): Western Blot (KDM5B, H3K4me3, synaptic proteins), RNA-seq for gene expression profiling. Histology->Molecular Outcome Evaluate therapeutic efficacy: - Improved cognition? - Reduced pathology? - Favorable molecular changes? Molecular->Outcome

Caption: Proposed experimental workflow for testing this compound in an AD mouse model.

Conclusion

This compound, as a KDM5B inhibitor, presents a novel epigenetic-based approach for potentially treating cognitive and synaptic deficits relevant to neurodegenerative diseases. The existing preclinical data, although not in primary neurodegenerative models, provides a strong rationale for its further investigation. Future studies focusing on established models of Alzheimer's, Parkinson's, and Huntington's disease are warranted to fully elucidate the therapeutic potential of this compound.

References

Methodological & Application

Revolutionizing Cardiac Regeneration: The AS8351 Protocol for Direct Reprogramming of Fibroblasts into Cardiomyocytes

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Researchers, scientists, and professionals in drug development now have access to a detailed guide for a groundbreaking protocol that utilizes the small molecule AS8351 in a nine-compound cocktail (9C) to directly reprogram human fibroblasts into functional cardiomyocytes. This innovative, chemically-induced approach bypasses the need for genetic modification, offering a potentially safer and more efficient avenue for cardiac regeneration and disease modeling.

This document provides comprehensive application notes and detailed experimental protocols for the direct induction of cardiomyocyte-like cells (iCMs) from human fibroblasts. The method, originally detailed by Cao et al. in Science (2016), leverages a chemically defined cocktail to epigenetically remodel fibroblasts, guiding them toward a cardiac lineage. This protocol holds significant promise for developing novel therapies for heart disease and for creating human cardiomyocyte models for drug screening and cardiotoxicity studies.

Summary of Quantitative Data

The efficiency of direct cardiac reprogramming can be assessed by the expression of cardiac-specific markers. The following table summarizes key quantitative outcomes reported for the 9-compound (9C) protocol.

ParameterResultReference
Reprogramming Efficiency
cTnT-positive cells~7%(Cao et al., 2016)
Functional Characteristics
Spontaneous ContractionsObserved in induced cells(Cao et al., 2016)
Electrophysiological PropertiesResemble human cardiomyocytes(Cao et al., 2016)

Signaling Pathway: The Role of this compound in Cardiac Reprogramming

This compound is a crucial component of the 9C cocktail, acting as an inhibitor of the lysine-specific demethylase 5B (KDM5B). KDM5B is a histone demethylase that removes activating trimethylation marks on histone H3 at lysine (B10760008) 4 (H3K4me3), leading to a condensed chromatin state and transcriptional repression. By inhibiting KDM5B, this compound promotes an open chromatin structure at the loci of key cardiac developmental genes, making them accessible to transcriptional activators. This epigenetic modulation is a critical step in erasing the fibroblast identity and activating the cardiogenic program.

AS8351_Signaling_Pathway cluster_fibroblast Fibroblast Nucleus cluster_reprogramming Reprogramming with 9C Cocktail cluster_cardiomyocyte Induced Cardiomyocyte Nucleus KDM5B KDM5B H3K4me3 H3K4me3 (Active Chromatin Mark) KDM5B->H3K4me3 Demethylates Cardiac_Genes Cardiac Developmental Genes (e.g., GATA4, MEF2C, TBX5) (Repressed) H3K4me3->Cardiac_Genes Maintains Repressed State This compound This compound This compound->KDM5B Inhibits H3K4me3_active Increased H3K4me3 Cardiac_Genes_active Cardiac Developmental Genes (Activated) H3K4me3_active->Cardiac_Genes_active Promotes Transcription Cardiomyocyte_Phenotype Cardiomyocyte Phenotype Cardiac_Genes_active->Cardiomyocyte_Phenotype Induces

Caption: this compound inhibits KDM5B, leading to increased H3K4me3 and activation of cardiac genes.

Experimental Workflow

The overall workflow for inducing cardiomyocytes from fibroblasts using the this compound-containing 9C cocktail involves several key stages, from initial fibroblast culture to the functional characterization of the resulting iCMs.

Experimental_Workflow cluster_analysis Characterization Start Start: Human Fibroblast Culture Phase1 Phase 1: Reprogramming Induction (6 days with 9C Medium) Start->Phase1 Phase2 Phase 2: Cardiac Induction (5 days with CIM) Phase1->Phase2 Phase3 Phase 3: Maturation (Culture in Maintenance Medium) Phase2->Phase3 Analysis Analysis of Induced Cardiomyocytes Phase3->Analysis Immunostaining Immunostaining (cTnT, α-actinin) qPCR RT-qPCR (Cardiac Gene Expression) Electrophysiology Electrophysiology (Action Potentials) Functional_Assays Functional Assays (Calcium Transients, Contraction)

Caption: Workflow for inducing and characterizing cardiomyocytes from fibroblasts.

Detailed Experimental Protocols

Materials and Reagents:

  • Human fibroblasts (e.g., human foreskin fibroblasts - HFFs)

  • Fibroblast growth medium (DMEM, 10% FBS, 1% Penicillin-Streptomycin)

  • DMEM/F12 medium

  • B-27 Supplement

  • N-2 Supplement

  • bFGF

  • 9-Compound (9C) Cocktail (see table below for composition)

  • Cardiac Induction Medium (CIM) (see table below for composition)

  • Cardiomyocyte Maintenance Medium (e.g., RPMI 1640 with B-27)

  • Matrigel or Geltrex

  • Reagents for immunocytochemistry, RT-qPCR, and functional assays.

Composition of Media:

9C Medium ComponentFinal Concentration
CHIR9902110 µM
A83-011 µM
BIX-012941 µM
This compound 1 µM
SC11 µM
Y-2763210 µM
OAC25 µM
SU16f5 µM
JNJ101984090.1 µM
Basal MediumDMEM/F12, N-2, B-27, bFGF (20 ng/mL)
Cardiac Induction Medium (CIM) ComponentFinal Concentration
Activin A10 ng/mL
BMP425 ng/mL
VEGF10 ng/mL
CHIR9902112 µM
Basal MediumDMEM/F12, N-2, B-27

Protocol:

Phase 1: Fibroblast Culture and Seeding

  • Culture human fibroblasts in fibroblast growth medium at 37°C and 5% CO2.

  • Passage cells upon reaching 80-90% confluency. Use fibroblasts at a low passage number for optimal reprogramming efficiency.

  • Coat culture plates with Matrigel or Geltrex according to the manufacturer's instructions.

  • Seed fibroblasts onto the coated plates at a density of 2 x 10^4 cells/cm². Allow cells to attach for 24 hours.

Phase 2: Reprogramming Induction with 9C Medium (6 Days)

  • After 24 hours of seeding, aspirate the fibroblast growth medium.

  • Replace with the freshly prepared 9C medium.

  • Culture the cells in the 9C medium for 6 days, replacing the medium every 2 days.

Phase 3: Cardiac Induction with CIM (5 Days)

  • After 6 days in the 9C medium, aspirate the medium.

  • Replace with the freshly prepared Cardiac Induction Medium (CIM).

  • Culture the cells in CIM for 5 days, replacing the medium every 2 days.

Phase 4: Maturation and Maintenance (Ongoing)

  • After 5 days in CIM, switch the medium to Cardiomyocyte Maintenance Medium.

  • Maintain the cells in this medium, changing it every 2-3 days.

  • Spontaneously contracting cells may begin to appear from day 12 onwards.

Characterization of Induced Cardiomyocytes (iCMs):

  • Immunocytochemistry: Fix the cells and stain for cardiac-specific markers such as cardiac Troponin T (cTnT) and α-actinin to visualize sarcomeric structures.

  • RT-qPCR: Extract RNA from the cell population and perform quantitative real-time PCR to assess the expression levels of key cardiac genes (e.g., TNNT2, MYH6, NKX2-5).

  • Electrophysiology: Perform patch-clamp experiments to record action potentials and characterize the electrophysiological properties of the iCMs.

  • Calcium Imaging: Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) to visualize and quantify intracellular calcium transients, which are indicative of cardiomyocyte function.

This detailed protocol and the accompanying information provide a robust framework for researchers to embark on the chemical induction of cardiomyocytes from fibroblasts. The use of this compound and the 9C cocktail represents a significant advancement in the field of regenerative medicine, opening new avenues for understanding and treating cardiac diseases.

Application Notes and Protocols for Cellular Reprogramming using a 9-Compound Cocktail with AS8351

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Direct cellular reprogramming of somatic cells into desired cell types offers a promising avenue for regenerative medicine, disease modeling, and drug discovery. Chemical-induced reprogramming, utilizing small molecules to manipulate cell fate, has emerged as a powerful alternative to genetic methods, mitigating risks associated with genomic integration. This document provides a detailed guide for the application of a 9-compound (9C) chemical cocktail, which includes the KDM5B inhibitor AS8351, for the directed differentiation of human fibroblasts into cardiomyocyte-like cells.

The 9C cocktail is a carefully selected combination of small molecules that synergistically modulate key signaling pathways and epigenetic landscapes to guide cell fate conversion. This compound, a critical component, is a histone demethylase inhibitor that targets KDM5B, playing a crucial role in altering chromatin accessibility and facilitating the activation of a cardiogenic gene program.[1][2][3][4] This protocol, based on the work of Cao et al., outlines a three-stage process involving an initial induction phase with the 9C cocktail, followed by treatment with a cardiac induction medium, and a final maturation step.

Data Presentation

The following table summarizes the composition of the 9-Compound Cocktail and the Cardiac Induction Medium (CIM), along with reported reprogramming efficiencies.

Component Target/Function Concentration Reference
9-Compound Cocktail
CHIR99021GSK3 Inhibitor / Wnt Pathway Activator10 µM[5][6][7]
A83-01TGF-β Type I Receptor (ALK5) Inhibitor1 µM[8][9][10][11]
BIX01294G9a Histone Methyltransferase Inhibitor5 µM[12][13][14][15][16]
This compound KDM5B Histone Demethylase Inhibitor 5 µM [1][3][4]
SC1ERK1/RasGAP Inhibitor5 µM
Y27632ROCK Inhibitor5 µM[17][18][19][20][21]
OAC2Reprogramming Booster (Oct4 Activator)5 µM
SU16FPDGF Receptor Inhibitor5 µM
JNJ10198409PDGF Receptor Inhibitor0.1 µM
Cardiac Induction Medium (CIM)
Activin ANodal/TGF-β Pathway Activator25 ng/ml[22][23][24][25]
BMP4BMP Signaling Pathway Activator10 ng/ml[22][23][24][25]
VEGFVEGF Signaling Pathway Activator10 ng/ml
CHIR99021GSK3 Inhibitor / Wnt Pathway Activator1 µM[5][6][7]
Reported Reprogramming Efficiency
Human Fibroblasts to CardiomyocytescTnT+ cells6.6 ± 0.4% at day 30
Human Urine Cells to Cardiomyocytes (with modified 15C cocktail)Beating clusters15.08% at day 30

Experimental Protocols

Materials and Reagents
  • Human fibroblasts (e.g., human foreskin fibroblasts, HFF)

  • Fibroblast growth medium (e.g., DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin)

  • 9-Compound Cocktail components (see table above for concentrations)

  • Cardiac Induction Medium (CIM) components (see table above for concentrations)

  • Cardiomyocyte-conditioned medium (prepared by culturing primary or iPSC-derived cardiomyocytes for 24-48 hours)

  • Matrigel or other suitable extracellular matrix coating

  • Cell culture plates and flasks

  • Standard cell culture incubator (37°C, 5% CO2)

  • Reagents for immunofluorescence staining (e.g., primary antibodies against cTnT, α-actinin; secondary antibodies)

  • Reagents for flow cytometry analysis

Experimental Workflow

G cluster_prep Phase 1: Preparation cluster_induction Phase 2: Induction cluster_specification Phase 3: Cardiac Specification cluster_maturation Phase 4: Maturation & Analysis start Start plate_cells Plate Human Fibroblasts start->plate_cells culture Culture in Fibroblast Growth Medium (24h) plate_cells->culture add_9c Add 9-Compound Cocktail Medium culture->add_9c Day 0 culture_9c Incubate for 4-6 Days (Medium change every 2 days) add_9c->culture_9c add_cim Switch to Cardiac Induction Medium (CIM) culture_9c->add_cim Day 4-6 culture_cim Incubate for 5-7 Days (Medium change every 2 days) add_cim->culture_cim add_cmm Switch to Cardiomyocyte- Conditioned Medium culture_cim->add_cmm Day 9-13 culture_cmm Incubate for ~2 weeks (Observe for beating clusters) add_cmm->culture_cmm analysis Characterization of Cardiomyocyte-like Cells culture_cmm->analysis end End analysis->end Day ~30+

Caption: Experimental workflow for the chemical reprogramming of fibroblasts into cardiomyocyte-like cells.

Step-by-Step Protocol

1. Cell Plating (Day -1): a. Coat cell culture plates with Matrigel according to the manufacturer's instructions. b. Seed human fibroblasts at a density of 2-5 x 10^4 cells/cm^2 in fibroblast growth medium. c. Incubate overnight at 37°C, 5% CO2.

2. Induction with 9-Compound Cocktail (Day 0 - Day 4-6): a. On Day 0, replace the fibroblast growth medium with the 9-Compound Cocktail Medium. To prepare, supplement a basal medium (e.g., DMEM/F12) with the 9 compounds at the concentrations listed in the data table. b. Culture the cells in the 9C medium for 4 to 6 days. c. Change the medium every 2 days with freshly prepared 9C medium.

3. Cardiac Specification with CIM (Day 4-6 - Day 9-13): a. After the initial induction, replace the 9C medium with Cardiac Induction Medium (CIM). Prepare CIM by supplementing a basal medium with Activin A, BMP4, VEGF, and CHIR99021 at the concentrations specified in the data table. b. Culture the cells in CIM for 5 to 7 days. c. Change the medium every 2 days with fresh CIM.

4. Maturation and Characterization (Day 9-13 onwards): a. Replace the CIM with cardiomyocyte-conditioned medium. b. Continue to culture the cells, changing the medium every 2-3 days. c. Begin observing the cells for the appearance of spontaneously beating clusters, which may start to appear around day 15-20. d. At approximately day 30, the reprogrammed cells can be characterized.

Characterization of Cardiomyocyte-like Cells

a. Immunofluorescence Staining:

  • Fix the cells with 4% paraformaldehyde.
  • Permeabilize the cells with 0.1% Triton X-100.
  • Block with a suitable blocking buffer (e.g., 5% goat serum in PBS).
  • Incubate with primary antibodies against cardiac markers such as cardiac Troponin T (cTnT) and α-actinin.
  • Incubate with fluorescently labeled secondary antibodies.
  • Visualize using a fluorescence microscope. Look for the characteristic striated pattern of sarcomeres.

b. Flow Cytometry:

  • Dissociate the cells into a single-cell suspension.
  • Fix and permeabilize the cells.
  • Stain with a fluorescently conjugated antibody against a cardiac-specific marker (e.g., cTnT).
  • Analyze the percentage of positive cells using a flow cytometer.

Signaling Pathways and Mechanisms of Action

The 9-compound cocktail targets multiple signaling pathways and epigenetic regulators to orchestrate the conversion of fibroblasts into cardiomyocytes.

G cluster_cocktail 9-Compound Cocktail cluster_pathways Cellular Processes CHIR99021 CHIR99021 Wnt Wnt Signaling CHIR99021->Wnt Activates A8301 A83-01 TGFb TGF-β Signaling A8301->TGFb Inhibits BIX01294 BIX01294 Epigenetics Epigenetic Reprogramming BIX01294->Epigenetics Modulates (H3K9me2↓) This compound This compound This compound->Epigenetics Modulates (H3K4me2/3↑) Y27632 Y27632 Cytoskeleton Cytoskeletal Reorganization Y27632->Cytoskeleton Modulates SU16F_JNJ SU16F & JNJ10198409 Proliferation Fibroblast Proliferation SU16F_JNJ->Proliferation Inhibits SC1 SC1 SC1->Proliferation Inhibits OAC2 OAC2 Pluripotency Pluripotency Factors OAC2->Pluripotency Activates (Oct4) Cardiogenesis Cardiogenesis Wnt->Cardiogenesis TGFb->Cardiogenesis Inhibition promotes Epigenetics->Cardiogenesis Cytoskeleton->Cardiogenesis Proliferation->Cardiogenesis Inhibition promotes Pluripotency->Cardiogenesis

Caption: Signaling pathways modulated by the 9-compound cocktail to induce cardiogenesis.

References

Application Notes and Protocols for AS8351 in Cardiac Reprogramming

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of AS8351, as part of a nine-compound small molecule cocktail (9C), for the successful direct reprogramming of human fibroblasts into cardiomyocyte-like cells. Detailed protocols and quantitative data are presented to facilitate the application of this innovative pharmacological approach in cardiac regeneration research.

Introduction

Direct cardiac reprogramming of fibroblasts into functional cardiomyocyte-like cells represents a promising strategy for regenerative medicine. The use of small molecules to induce this cell fate conversion offers a powerful alternative to genetic methods, potentially providing a safer and more scalable approach for therapeutic applications. This compound, a KDM5B inhibitor, is a key component of a nine-compound cocktail (9C) that has been demonstrated to efficiently reprogram human fibroblasts into contracting cardiomyocyte-like cells.[1][2] This document outlines the treatment duration, experimental protocols, and underlying signaling pathways involved in this process.

Quantitative Data Summary

The following table summarizes the quantitative outcomes of cardiac reprogramming using the 9C cocktail containing this compound. The data is compiled from studies utilizing human foreskin fibroblasts (HFFs).

ParameterValueNotes
This compound Concentration 1 µMOptimal concentration within the 9C cocktail.
Treatment Duration (9C) 6 daysInitial treatment period with the full 9C cocktail.
Subsequent Treatment (CIM) 5 daysFollowing the 6-day 9C treatment, cells are cultured in Cardiac Induction Medium (CIM).
Reprogramming Efficiency Up to ~7% cTnT+ cellsPercentage of cardiac troponin T (cTnT) positive cells after 30 days of reprogramming.
Beating Clusters ObservedThe 7C cocktail (9C minus SU16F and JNJ10198409) was sufficient to generate beating clusters. The full 9C cocktail enhanced the efficiency.

Experimental Protocols

Materials
  • Human foreskin fibroblasts (HFFs)

  • DMEM (Dulbecco's Modified Eagle Medium)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • 9-Compound (9C) Cocktail:

    • CHIR99021 (10 µM)

    • A83-01 (1 µM)

    • BIX01294 (1 µM)

    • This compound (1 µM)

    • SC1 (1 µM)

    • Y-27632 (10 µM)

    • OAC2 (5 µM)

    • SU16F (5 µM)

    • JNJ10198409 (0.1 µM)

  • Cardiac Induction Medium (CIM)

  • Gelatin-coated culture plates

  • Standard cell culture incubator (37°C, 5% CO2)

Protocol for Cardiac Reprogramming of Human Fibroblasts
  • Cell Seeding: Plate human foreskin fibroblasts (HFFs) onto gelatin-coated culture plates at an appropriate density in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin. Allow cells to attach and reach approximately 80% confluency.

  • Initiation of Reprogramming (9C Treatment):

    • Aspirate the growth medium from the HFF cultures.

    • Add the 9C medium, which consists of the basal medium supplemented with the nine small molecules at their specified final concentrations.

    • Culture the cells in the 9C medium for 6 days .

    • Replace the 9C medium every 2 days.

  • Cardiac Induction (CIM Treatment):

    • After 6 days of 9C treatment, aspirate the 9C medium.

    • Wash the cells once with PBS.

    • Add Cardiac Induction Medium (CIM) to the culture plates.

    • Culture the cells in CIM for an additional 5 days .

    • Replace the CIM every 2-3 days.

  • Maturation and Analysis:

    • Following the CIM treatment, continue to culture the cells in a suitable cardiomyocyte maintenance medium.

    • Monitor the cells for morphological changes and the appearance of spontaneous contractions.

    • At desired time points (e.g., day 30), perform immunofluorescence staining for cardiac markers such as cardiac troponin T (cTnT) and α-actinin to quantify reprogramming efficiency.

    • Further characterization can include electrophysiological analysis to assess the functional properties of the induced cardiomyocyte-like cells.

Signaling Pathways and Mechanisms of Action

The 9C cocktail targets multiple signaling pathways and epigenetic modifiers to orchestrate the conversion of fibroblasts into cardiomyocyte-like cells. This compound plays a crucial role as an epigenetic modulator.

Role of this compound

This compound is an inhibitor of the histone demethylase KDM5B.[3] KDM5B specifically removes methyl groups from histone H3 at lysine (B10760008) 4 (H3K4me3), a mark associated with active gene transcription. By inhibiting KDM5B, this compound helps to maintain an open chromatin state at key cardiac developmental gene loci, facilitating their expression and promoting the cardiomyocyte fate.

The following diagram illustrates the interplay of the signaling pathways targeted by the 9C cocktail components:

Cardiac_Reprogramming_Signaling cluster_fibroblast Fibroblast State cluster_cardiomyocyte Cardiomyocyte Fate Fibroblast Fibroblast Phenotype Pro_fibrotic Pro-fibrotic Signaling (TGF-β, ROCK) Pro_fibrotic->Fibroblast CHIR99021 CHIR99021 Wnt_GSK3 Wnt/GSK3β Pathway CHIR99021->Wnt_GSK3 Activates A83_01 A83-01 TGFbeta_pathway TGF-β Pathway A83_01->TGFbeta_pathway Inhibits Y27632 Y-27632 ROCK_pathway ROCK Pathway Y27632->ROCK_pathway Inhibits BIX01294 BIX01294 Histone_Methylation Histone Methylation BIX01294->Histone_Methylation Inhibits G9a This compound This compound This compound->Histone_Methylation Inhibits KDM5B SC1 SC1 ERK_pathway ERK1/RasGAP Pathway SC1->ERK_pathway Inhibits OAC2 OAC2 Oct4_activation Oct4 Activation OAC2->Oct4_activation Activates SU16F SU16F PDGFR_pathway PDGFRβ Pathway SU16F->PDGFR_pathway Inhibits JNJ10198409 JNJ10198409 JNJ10198409->PDGFR_pathway Inhibits Cardiac_Genes Cardiac Gene Expression Wnt_GSK3->Cardiac_Genes TGFbeta_pathway->Pro_fibrotic ROCK_pathway->Pro_fibrotic Histone_Methylation->Cardiac_Genes Maintains Active Chromatin (H3K4me3) ERK_pathway->Fibroblast Inhibits Fibroblast Maintenance Oct4_activation->Cardiac_Genes Initiates Reprogramming PDGFR_pathway->Pro_fibrotic Cardiomyocyte Cardiomyocyte-like Cell Cardiac_Genes->Cardiomyocyte Experimental_Workflow Start Start: Human Fibroblasts Day0 Day 0: Seed Fibroblasts Start->Day0 Day1_6 Days 1-6: Treat with 9C Cocktail Day0->Day1_6 Day7_11 Days 7-11: Culture in Cardiac Induction Medium (CIM) Day1_6->Day7_11 Day12_onward Day 12 onwards: Culture in Maintenance Medium Day7_11->Day12_onward Analysis Analysis: - Immunofluorescence (cTnT) - Beating Assay - Electrophysiology Day12_onward->Analysis

References

Preparing AS8351 Stock Solutions for In Vitro Experiments: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the preparation of AS8351 stock solutions for use in a variety of in vitro experimental settings. This compound is a potent and selective inhibitor of KDM5B (Lysine-Specific Demethylase 5B), also known as JARID1B, a histone demethylase that plays a crucial role in epigenetic regulation.[1][2] Proper preparation and storage of this compound stock solutions are critical for ensuring experimental reproducibility and accuracy. This guide outlines the necessary materials, step-by-step protocols, and important safety considerations.

Introduction to this compound

This compound is a small molecule inhibitor that targets KDM5B, an enzyme responsible for removing methyl groups from lysine (B10760008) 4 of histone H3 (H3K4).[1][2] By inhibiting KDM5B, this compound can induce and sustain active chromatin marks, thereby influencing gene expression.[3][4] This activity has made this compound a valuable tool in various research areas, including cancer biology and regenerative medicine. Notably, it has been shown to induce the reprogramming of human fibroblasts into functional cardiomyocytes and inhibit the proliferation and migration of cancer cells.[1][2][5][6]

Chemical and Physical Properties of this compound

A summary of the key chemical and physical properties of this compound is presented in Table 1. This information is essential for accurate stock solution preparation and concentration calculations.

PropertyValueReference
Molecular Formula C₁₇H₁₃N₃O₂[2][3][7][8]
Molecular Weight 291.3 g/mol [2][7][8]
Appearance Light yellow to yellow solid powder[4][7]
CAS Number 796-42-9[2][3][7]

Solubility of this compound

The solubility of this compound in various common laboratory solvents is crucial for selecting the appropriate vehicle for your experiments. It is important to use fresh, high-purity solvents to ensure maximum solubility.[5]

SolventSolubilityReference
DMSO ≥ 45 mg/mL (up to 150 mg/mL with ultrasonic and warming)[2][4][7]
Ethanol ~10 mg/mL (may require warming)[2][7]
DMF ~30 mg/mL[7][9]
Water Insoluble[5]

Note: The use of hygroscopic DMSO that has absorbed moisture can significantly reduce the solubility of this compound.[4][5] It is highly recommended to use freshly opened, anhydrous DMSO.

Experimental Protocols

Materials
  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Optional: Water bath or heat block for warming

Safety Precautions

This compound may cause skin and serious eye irritation, as well as respiratory irritation.[7] It is essential to handle the compound in a well-ventilated area, preferably a chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.[7]

Protocol for Preparing a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution, a commonly used concentration for in vitro studies.

  • Equilibrate this compound: Allow the vial of this compound powder to reach room temperature before opening to prevent condensation.

  • Calculate Required Mass: To prepare 1 mL of a 10 mM stock solution, you will need 0.2913 mg of this compound (Mass = Molarity x Volume x Molecular Weight). For ease of measurement, it is recommended to prepare a larger volume. For example, to prepare 5 mg of this compound into a stock solution:

    • Volume of DMSO = (Mass of this compound / Molecular Weight) / Desired Molarity

    • Volume of DMSO = (0.005 g / 291.3 g/mol ) / 0.010 mol/L = 0.001716 L = 1.716 mL

  • Dissolution:

    • Carefully weigh the desired amount of this compound powder and place it in a sterile microcentrifuge tube.

    • Add the calculated volume of anhydrous DMSO to the tube.

    • Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) and sonication can aid in dissolution, especially for higher concentrations.[4]

  • Aliquot and Store:

    • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.[4]

    • Store the aliquots at -20°C for long-term storage (stable for up to 1 year) or at -80°C (stable for up to 2 years).[4] For short-term storage (up to 1 month), aliquots can be stored at -20°C.[1][2]

Visualized Workflows and Pathways

Experimental Workflow for this compound Stock Solution Preparation

G cluster_prep Preparation cluster_dissolution Dissolution cluster_storage Storage start Start equilibrate Equilibrate this compound to Room Temperature start->equilibrate weigh Weigh this compound Powder equilibrate->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso vortex Vortex Thoroughly add_dmso->vortex check_dissolution Visually Confirm Complete Dissolution vortex->check_dissolution optional_heat Optional: Warm/Sonicate optional_heat->vortex check_dissolution->optional_heat If not dissolved aliquot Aliquot into Single-Use Tubes check_dissolution->aliquot If dissolved store Store at -20°C or -80°C aliquot->store end Ready for Use store->end

Caption: Workflow for preparing this compound stock solution.

Simplified Signaling Pathway of this compound Action

G This compound This compound KDM5B KDM5B (JARID1B) This compound->KDM5B Inhibits H3K4me3 H3K4me3 (Active Chromatin Mark) KDM5B->H3K4me3 Demethylates H3K4me2_1 H3K4me2/1 (Inactive/Poised State) Gene_Expression Target Gene Expression H3K4me3->Gene_Expression Promotes Cellular_Response Cellular Response (e.g., Reprogramming, Apoptosis) Gene_Expression->Cellular_Response

References

Application Notes and Protocols for AS8351-Mediated Cellular Reprogramming

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AS8351 is a small molecule inhibitor of KDM5B (Lysine-specific demethylase 5B), an enzyme that plays a crucial role in regulating chromatin structure. By inhibiting KDM5B, this compound facilitates the maintenance of active chromatin marks, thereby promoting the expression of genes associated with pluripotency and specific cell lineages. This property has made this compound a valuable tool in the field of cellular reprogramming, particularly in the direct conversion of somatic cells into other desired cell types, bypassing the need for genetic manipulation. These application notes provide a comprehensive overview of the cell types responsive to this compound-mediated reprogramming, detailed experimental protocols, and an analysis of the underlying signaling pathways.

Cell Types Responsive to this compound-Mediated Reprogramming

Currently, the primary and most well-documented cell type responsive to this compound-mediated reprogramming is the human fibroblast . Specifically, this compound is a key component of a nine-small-molecule cocktail, referred to as "9C," that has been successfully used to convert human foreskin fibroblasts (HFFs) and human fetal lung fibroblasts into chemically induced cardiomyocyte-like cells (ciCMs).[1][2][3][4] While research is ongoing, the principles of epigenetic modification suggest that other somatic cell types may also be amenable to reprogramming protocols that include this compound, although specific cocktails and conditions would likely require optimization.

Quantitative Data on Reprogramming Efficiency

The efficiency of cellular reprogramming can be influenced by various factors, including the specific cocktail of small molecules used, the duration of treatment, and the starting cell population. The following table summarizes the quantitative data available for the reprogramming of human fibroblasts using the 9C cocktail containing this compound.

Starting Cell TypeTarget Cell TypeReprogramming CocktailKey Small Molecule (Concentration)Reprogramming EfficiencyReference(s)
Human Foreskin Fibroblasts (HFFs)Chemically Induced Cardiomyocyte-like Cells (ciCMs)9C CocktailThis compound (1 µM)Approximately 7% positive for cardiac troponin T (cTnT)[4]
Human Fetal Lung FibroblastsChemically Induced Cardiomyocyte-like Cells (ciCMs)9C CocktailThis compound (1 µM)Data not quantified in the same manner, but successful reprogramming was reported.[1][2]

Experimental Protocols

This section provides a detailed protocol for the direct reprogramming of human fibroblasts into cardiomyocyte-like cells using the 9C small molecule cocktail, which includes this compound.

Protocol: Reprogramming of Human Fibroblasts into Cardiomyocyte-like Cells

Materials:

  • Human Foreskin Fibroblasts (HFFs)

  • Basal Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Non-Essential Amino Acids (NEAA), and 1% Penicillin-Streptomycin.

  • 9C Small Molecule Cocktail:

    • CHIR99021 (10 µM)

    • A83-01 (1 µM)

    • BIX01294 (1 µM)

    • This compound (1 µM)

    • SC1 (1 µM)

    • Y27632 (10 µM)

    • OAC2 (5 µM)

    • SU16F (5 µM)

    • JNJ10198409 (0.1 µM)

  • Cardiac Induction Medium (CIM):

    • RPMI 1640 medium

    • B27 Supplement

    • Activin A (10 ng/mL)

    • BMP4 (25 ng/mL)

    • VEGF (10 ng/mL)

    • CHIR99021 (12 µM)

  • Tissue culture plates

  • Standard cell culture incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding:

    • Plate Human Foreskin Fibroblasts (HFFs) in a 6-well plate at a density of 5 x 10^4 cells per well.

    • Culture the cells in Basal Medium overnight to allow for attachment.

  • Initiation of Reprogramming (9C Treatment):

    • On Day 1, replace the Basal Medium with fresh Basal Medium containing the 9C small molecule cocktail.

    • Culture the cells for 6 days, replacing the medium with fresh 9C-containing medium every 2 days.

  • Cardiac Induction (CIM Treatment):

    • On Day 7, aspirate the 9C-containing medium and wash the cells once with PBS.

    • Add the Cardiac Induction Medium (CIM) to the cells.

    • Culture the cells for an additional 5 days, replacing the CIM every 2 days.

  • Maturation and Observation:

    • After the 5-day CIM treatment (Day 12 of the protocol), switch to a maturation medium, which can be a 1:1 mixture of DMEM/F12 and Neurobasal medium supplemented with B27 and N2 supplements.

    • Continue to culture the cells, monitoring for the appearance of spontaneously contracting cardiomyocyte-like cells. Beating can typically be observed between days 10 and 30 of the entire process.

  • Characterization of Reprogrammed Cells:

    • Perform immunofluorescence staining for cardiac-specific markers such as cardiac troponin T (cTnT), α-actinin, and myosin heavy chain.

    • Assess the electrophysiological properties of the reprogrammed cells using techniques like patch-clamping to confirm their cardiomyocyte-like identity.

Signaling Pathways and Mechanisms of Action

The 9C cocktail exerts its reprogramming effects through the coordinated modulation of multiple signaling pathways and epigenetic mechanisms. This compound plays a critical role in this process by creating a more permissive chromatin state for gene expression changes.

AS8351_Mechanism_of_Action cluster_epigenetic Epigenetic Landscape cluster_gene_expression Gene Expression This compound This compound KDM5B KDM5B (Histone Demethylase) This compound->KDM5B Inhibits H3K4me3 H3K4me3 (Active Chromatin Mark) KDM5B->H3K4me3 Removes methyl groups Chromatin Closed Chromatin KDM5B->Chromatin Maintains OpenChromatin Open Chromatin H3K4me3->OpenChromatin Promotes CardiacGenes Cardiac-Specific Gene Expression OpenChromatin->CardiacGenes Enables PluripotencyGenes Pluripotency-Associated Gene Expression OpenChromatin->PluripotencyGenes Enables

This compound Mechanism of Action

The diagram above illustrates the proposed mechanism of action for this compound. By inhibiting the KDM5B histone demethylase, this compound prevents the removal of the H3K4me3 active chromatin mark. This leads to a more "open" chromatin state, making the DNA more accessible to transcription factors and enabling the expression of genes crucial for both pluripotency and cardiac lineage specification.

The other components of the 9C cocktail target key signaling pathways involved in development and cell fate decisions:

NineC_Signaling_Pathways cluster_cocktail 9C Small Molecule Cocktail cluster_pathways Targeted Signaling Pathways & Processes CHIR99021 CHIR99021 Wnt Wnt/β-catenin Pathway CHIR99021->Wnt Activates A8301 A83-01 TGFb TGF-β/Activin/Nodal Pathway A8301->TGFb Inhibits BIX01294 BIX01294 Epigenetics Epigenetic Modification BIX01294->Epigenetics Modulates (G9a Inh.) This compound This compound This compound->Epigenetics Modulates (KDM5B Inh.) SC1 SC1 CellAdhesion Cell Adhesion SC1->CellAdhesion Modulates Y27632 Y-27632 ROCK ROCK Signaling Y27632->ROCK Inhibits OAC2 OAC2 Pluripotency Oct4 Activation OAC2->Pluripotency Activates SU16F SU16F PDGFR PDGFR Signaling SU16F->PDGFR Inhibits JNJ10198409 JNJ-10198409 JNJ10198409->PDGFR Inhibits Reprogramming Fibroblast to Cardiomyocyte Reprogramming Wnt->Reprogramming TGFb->Reprogramming Epigenetics->Reprogramming ROCK->Reprogramming PDGFR->Reprogramming Pluripotency->Reprogramming CellAdhesion->Reprogramming

Signaling Pathways Targeted by the 9C Cocktail

This diagram provides a high-level overview of the signaling pathways and cellular processes targeted by the individual components of the 9C cocktail, which collectively drive the reprogramming of fibroblasts into cardiomyocytes.

Experimental Workflow

The overall experimental workflow for this compound-mediated reprogramming of fibroblasts into cardiomyocytes is a multi-stage process that involves careful timing and media changes.

Reprogramming_Workflow cluster_prep Phase 1: Preparation cluster_reprogramming Phase 2: Reprogramming Induction cluster_induction Phase 3: Cardiac Induction cluster_maturation Phase 4: Maturation and Analysis Start Start: Human Fibroblasts Seed Seed Fibroblasts in Basal Medium Start->Seed Treat9C Day 1-6: Treat with 9C Cocktail (including this compound) Seed->Treat9C 24 hours TreatCIM Day 7-11: Treat with Cardiac Induction Medium (CIM) Treat9C->TreatCIM Maturation Day 12 onwards: Culture in Maturation Medium TreatCIM->Maturation Analysis Characterization: - Beating Assay - Immunofluorescence - Electrophysiology Maturation->Analysis

References

Application Notes and Protocols for AS8351 in 3D Cell Culture Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Three-dimensional (3D) cell culture models, such as spheroids and organoids, are increasingly recognized for their physiological relevance in mimicking the complex microenvironment of solid tumors. These models offer significant advantages over traditional 2D cell cultures by recapitulating crucial aspects of tumor biology, including cell-cell and cell-matrix interactions, nutrient and oxygen gradients, and drug resistance profiles. AS8351 is a potent and specific small molecule inhibitor of Lysine-specific demethylase 5B (KDM5B), also known as JARID1B or PLU1. KDM5B is a histone demethylase that removes methyl groups from histone H3 lysine (B10760008) 4 (H3K4me2/3), a mark associated with active gene transcription. Overexpression of KDM5B has been implicated in various cancers, where it contributes to tumor progression, drug resistance, and the regulation of cell fate. These application notes provide a detailed methodology for the utilization of this compound in 3D cell culture models to investigate its anti-cancer properties.

Mechanism of Action of this compound

This compound exerts its biological effects by inhibiting the demethylase activity of KDM5B.[1] By doing so, it leads to an increase in the global levels of H3K4me3, subsequently altering the expression of KDM5B target genes. Key signaling pathways and cellular processes affected by KDM5B inhibition include:

  • PI3K/AKT Signaling: KDM5B has been shown to be essential for the hyper-activation of the PI3K/AKT signaling pathway in certain cancers.

  • Cell Cycle Regulation: KDM5B is known to regulate the expression of genes involved in cell cycle progression.

  • DNA Damage Response: KDM5B plays a role in DNA repair and signaling pathways.

Quantitative Data Summary

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various human cancer cell lines based on 2D proliferation assays. This data serves as a crucial starting point for determining the effective concentration range for 3D cell culture experiments. It is important to note that higher concentrations may be required in 3D models to achieve similar efficacy due to limitations in drug penetration.

Cell LineCancer TypeIC50 (µM)Assay
A549Lung Carcinoma2.2MTT
DMS-53Small Cell Lung Cancer1.1MTT

Data sourced from MedChemExpress.[1]

Experimental Protocols

Protocol 1: Generation of 3D Tumor Spheroids using the Low-Attachment Plate Method

This protocol describes the formation of uniform tumor spheroids from cancer cell lines using ultra-low attachment (ULA) plates.

Materials:

  • Cancer cell line of interest (e.g., A549, MCF-7)

  • Complete cell culture medium

  • Trypsin-EDTA

  • Phosphate-buffered saline (PBS)

  • 96-well round-bottom ultra-low attachment plates

  • Hemocytometer or automated cell counter

  • Centrifuge

Procedure:

  • Culture cancer cells in standard 2D culture flasks to 70-80% confluency.

  • Wash the cells with PBS and detach them using Trypsin-EDTA.

  • Neutralize trypsin with complete culture medium and collect the cell suspension.

  • Centrifuge the cell suspension at 200 x g for 5 minutes.

  • Resuspend the cell pellet in fresh complete medium and perform a cell count to determine cell viability and density.

  • Dilute the cell suspension to the desired seeding density (typically 1,000-5,000 cells/well, to be optimized for each cell line).

  • Carefully dispense 100 µL of the cell suspension into each well of a 96-well round-bottom ULA plate.

  • Centrifuge the plate at 300 x g for 10 minutes to facilitate cell aggregation at the bottom of the wells.

  • Incubate the plate at 37°C in a humidified incubator with 5% CO2.

  • Monitor spheroid formation daily using an inverted microscope. Spheroids should form within 24-72 hours.

  • For long-term culture, perform a half-medium change every 2-3 days by carefully aspirating 50 µL of old medium and adding 50 µL of fresh medium.

Protocol 2: Treatment of 3D Spheroids with this compound

This protocol outlines the procedure for treating pre-formed spheroids with this compound to assess its dose-dependent effects.

Materials:

  • Pre-formed 3D spheroids in a 96-well ULA plate

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Complete cell culture medium

Procedure:

  • Prepare a serial dilution of this compound in complete culture medium to achieve the desired final concentrations. It is recommended to test a range of concentrations based on the known 2D IC50 values (e.g., 0.1 µM to 50 µM). Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.

  • Carefully remove 50 µL of conditioned medium from each well containing a spheroid.

  • Add 50 µL of the prepared this compound dilutions or vehicle control to the respective wells.

  • Incubate the plate for the desired treatment duration (e.g., 72 hours, 7 days). The optimal treatment time should be determined empirically.

  • Monitor the spheroids for morphological changes (e.g., size, compaction, signs of cell death) throughout the treatment period.

Protocol 3: Spheroid Viability Assessment using a Luminescent ATP Assay

This protocol describes a method to quantify cell viability in 3D spheroids by measuring intracellular ATP levels.

Materials:

  • This compound-treated spheroids in a 96-well ULA plate

  • 3D-compatible cell viability assay reagent (e.g., CellTiter-Glo® 3D)

  • White-walled 96-well assay plates (optional, for improved signal)

  • Plate shaker

  • Luminometer

Procedure:

  • Equilibrate the 3D cell viability reagent to room temperature.

  • If using a standard ULA plate, transfer the spheroids and medium to a white-walled assay plate to maximize the luminescent signal. Alternatively, some reagents are compatible with direct addition to the ULA plate.

  • Add a volume of the viability reagent equal to the volume of the cell culture medium in each well (typically 100 µL).

  • Place the plate on a plate shaker for 5 minutes at a low speed to induce cell lysis.

  • Incubate the plate at room temperature for an additional 25 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control spheroids.

Protocol 4: Apoptosis Assessment in 3D Spheroids

This protocol provides two common methods for evaluating apoptosis in spheroids: a caspase activity assay and Western blotting for PARP cleavage.

A. Caspase-Glo® 3/7 3D Assay:

Materials:

  • This compound-treated spheroids in a 96-well ULA plate

  • Caspase-Glo® 3/7 3D Assay reagent

  • White-walled 96-well assay plates (optional)

  • Plate shaker

  • Luminometer

Procedure:

  • Follow the manufacturer's instructions for the Caspase-Glo® 3/7 3D Assay.

  • Typically, this involves adding the reagent directly to the wells containing the spheroids.

  • Incubate the plate at room temperature for the recommended time (e.g., 30-60 minutes).

  • Measure the luminescence to quantify caspase-3/7 activity.

B. Western Blotting for PARP Cleavage:

Materials:

  • This compound-treated spheroids

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Micro-homogenizer or sonicator

  • BCA protein assay kit

  • SDS-PAGE gels and blotting equipment

  • Primary antibodies (anti-PARP, anti-cleaved PARP, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Collect spheroids from each treatment group by centrifugation.

  • Wash the spheroids with cold PBS.

  • Lyse the spheroids in lysis buffer, ensuring complete dissociation using a micro-homogenizer or sonicator.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Perform SDS-PAGE and Western blotting according to standard protocols.

  • Probe the membrane with primary antibodies against PARP, cleaved PARP, and a loading control (e.g., β-actin).

  • Incubate with an HRP-conjugated secondary antibody and detect the signal using a chemiluminescent substrate. An increase in the cleaved PARP fragment indicates apoptosis.

Visualizations

AS8351_Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cell_culture 2D Cell Culture (e.g., A549, MCF-7) spheroid_formation Spheroid Formation (Low-Attachment Plate) cell_culture->spheroid_formation Seeding treatment Spheroid Treatment (72h - 7 days) cluster_treatment cluster_treatment as8351_prep This compound Serial Dilution as8351_prep->treatment viability_assay Viability Assay (ATP-based) treatment->viability_assay apoptosis_assay Apoptosis Assay (Caspase/PARP) treatment->apoptosis_assay imaging Morphological Analysis (Microscopy) treatment->imaging

Caption: Experimental workflow for evaluating this compound in 3D spheroid models.

KDM5B_Signaling_Pathway cluster_downstream Downstream Effects This compound This compound KDM5B KDM5B (JARID1B) This compound->KDM5B Inhibits Apoptosis Apoptosis This compound->Apoptosis Induces Proliferation Cell Proliferation This compound->Proliferation Inhibits H3K4me3 H3K4me3 (Active Chromatin) KDM5B->H3K4me3 Demethylates PI3K_AKT PI3K/AKT Pathway H3K4me3->PI3K_AKT Activates CellCycle Cell Cycle Progression (e.g., E2F targets) H3K4me3->CellCycle Regulates DNARepair DNA Damage Response (e.g., BRCA1) H3K4me3->DNARepair Regulates PI3K_AKT->Proliferation Promotes CellCycle->Proliferation Promotes DNARepair->Proliferation Maintains Genomic Stability

Caption: Simplified signaling pathway of KDM5B and the effects of this compound.

References

AS8351 experimental design for gene expression analysis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: AS8351 for Gene Expression Analysis

Introduction

This compound is a potent small molecule inhibitor of Lysine (B10760008) Demethylase 5B (KDM5B), also known as JARID1B.[1][2] KDM5B is a histone demethylase that specifically removes the trimethyl mark from lysine 4 on histone H3 (H3K4me3), an epigenetic mark strongly associated with active gene promoters.[1][2] By inhibiting KDM5B, this compound prevents the demethylation of H3K4me3, leading to the maintenance of active chromatin states and subsequent alterations in gene expression.[3] This makes this compound a valuable tool for researchers studying epigenetic regulation of gene expression in various biological contexts, including cancer biology, cell fate decisions, and developmental processes.[1][3]

Mechanism of Action

This compound functions by competing with the co-factor α-ketoglutarate (α-KG) required for the enzymatic activity of JmjC domain-containing histone demethylases like KDM5B.[3] This inhibition leads to a global or locus-specific increase in H3K4me3 levels, which in turn influences the transcriptional activity of target genes. For instance, inhibition of KDM5B by this compound has been shown to reduce cancer cell proliferation, increase apoptosis, and reverse epithelial-mesenchymal transition (EMT) in breast cancer cells.[1][2] In other models, it can promote the expression of key developmental genes.[4]

AS8351_Mechanism_of_Action cluster_0 Epigenetic Regulation cluster_1 Pharmacological Intervention KDM5B KDM5B (JARID1B) H3K4me3 H3K4me3 (Active Promoter Mark) KDM5B->H3K4me3 Demethylation Gene_Transcription Target Gene Transcription H3K4me3->Gene_Transcription Promotes This compound This compound This compound->KDM5B Inhibits

Caption: Mechanism of this compound action on KDM5B-mediated gene expression.

Quantitative Data Summary

This compound treatment leads to significant changes in gene and protein expression in various cell types. The following tables summarize the key characteristics of the compound and its observed effects on molecular targets.

Table 1: Physicochemical Properties of this compound

PropertyValueCitation
Synonyms NSC51355[3]
Target KDM5B (JARID1B)[1][3]
Molecular Formula C₁₇H₁₃N₃O₂[2]
Molecular Weight 291.3 g/mol [2]
CAS Number 796-42-9[2]
Purity >98%[2]
Solubility DMSO (45 mg/mL), Ethanol (10 mg/mL), DMF (30 mg/mL)[2]

Table 2: Reported Effects of this compound on Gene and Protein Expression

Cell/Model TypeTarget Gene/ProteinObserved Effect after this compound TreatmentCitation
Breast Cancer CellsFatty Acid Synthase (FASN)Decreased Protein Levels[1][2]
Breast Cancer CellsATP Citrate Lyase (ACLY)Decreased Protein Levels[1][2]
Ewing Sarcoma CellsProliferation MarkersDecreased Expression[1][2]
Ewing Sarcoma CellsApoptosis MarkersIncreased Expression[1][2]
Neonatal Rat HippocampusBDNFIncreased Expression[4]
Neonatal Rat HippocampusPSD95Increased Expression[4]
Cardiac FibroblastsAtf3Increased Expression[5]

Experimental Protocols

The following protocols provide a framework for designing and executing gene expression analysis experiments using this compound.

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the reconstitution of lyophilized this compound for use in cell culture experiments.

  • Reconstitution: this compound is typically supplied as a lyophilized powder.[1] To prepare a high-concentration stock solution, reconstitute the powder in sterile DMSO. For example, to create a 15 mM stock, reconstitute 5 mg of this compound powder in 1.14 mL of DMSO.[1][2]

  • Mixing: Vortex the solution gently until the powder is completely dissolved.

  • Storage: Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles, which can lead to loss of potency.[1][2] The solution is stable for at least one month when stored properly at -20°C.[1]

Protocol 2: Cell Culture and Treatment

This protocol outlines the general procedure for treating cultured cells with this compound.

  • Cell Seeding: Plate cells in an appropriate culture vessel (e.g., 6-well plate) at a density that will ensure they are in the logarithmic growth phase (typically 60-80% confluency) at the time of treatment.

  • Compound Dilution: On the day of the experiment, thaw an aliquot of the this compound stock solution. Prepare working concentrations by diluting the stock solution in fresh, pre-warmed cell culture medium.

    • Note: The final DMSO concentration in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced toxicity. A vehicle control (medium with the same final concentration of DMSO) must be included in all experiments.

  • Treatment: Remove the old medium from the cells and replace it with the medium containing the desired concentration of this compound or the vehicle control.

    • Note: Working concentrations and treatment duration can vary depending on the cell line and the desired biological effect.[1] A dose-response and time-course experiment is highly recommended to determine the optimal conditions for your specific model system.

  • Incubation: Return the cells to the incubator and culture for the predetermined duration (e.g., 24, 48, or 72 hours).

Protocol 3: RNA Extraction and Quality Control

This protocol describes the isolation of total RNA from this compound-treated and control cells.

  • Cell Lysis: After the treatment period, wash the cells once with ice-cold PBS. Lyse the cells directly in the culture dish by adding a suitable lysis reagent (e.g., TRIzol reagent).[6]

  • RNA Isolation: Proceed with RNA isolation according to the manufacturer's protocol for your chosen kit (e.g., column-based purification).[6] This typically involves steps of phase separation, precipitation, washing, and elution.

  • RNA Quantification: Determine the concentration and purity of the isolated RNA using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.[6]

  • RNA Integrity Check: Assess the RNA integrity by calculating the RNA Integrity Number (RIN) using a bioanalyzer.[6] A RIN value > 8.0 is generally recommended for downstream applications like RNA-Seq to ensure high-quality data.

Protocol 4: Gene Expression Analysis by Quantitative RT-PCR (qRT-PCR)

This protocol provides a method for analyzing the expression of specific target genes.

  • cDNA Synthesis: Synthesize first-strand cDNA from 100 ng to 1 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.[7]

  • Primer Design: Design and validate primers for your gene of interest and at least one stable housekeeping (reference) gene (e.g., GAPDH, ACTB).

  • qPCR Reaction: Set up the qPCR reaction using a suitable qPCR master mix (e.g., SYBR Green or TaqMan), the synthesized cDNA, and the specific primers.

  • Data Analysis: Analyze the qPCR data using the comparative Cᴛ (ΔΔCᴛ) method to determine the relative fold change in gene expression between this compound-treated samples and vehicle controls.[8] The results should be normalized to the expression of the reference gene.

Gene_Expression_Workflow cluster_exp Experimental Phase cluster_analysis Analysis Phase Cell_Culture 1. Cell Seeding & Growth Treatment 2. This compound or Vehicle Treatment Cell_Culture->Treatment Harvest 3. Cell Harvest & Lysis Treatment->Harvest RNA_Extraction 4. Total RNA Extraction Harvest->RNA_Extraction QC 5. RNA QC (RIN, Conc.) RNA_Extraction->QC qRT_PCR 6a. qRT-PCR (Targeted Analysis) QC->qRT_PCR  Targeted  Genes RNA_Seq 6b. RNA-Seq (Global Analysis) QC->RNA_Seq  Transcriptome-  Wide Data_Analysis 7. Data Analysis (Fold Change) qRT_PCR->Data_Analysis RNA_Seq->Data_Analysis

Caption: General workflow for gene expression analysis using this compound.

References

Application Notes and Protocols for Generating Functional Cardiomyocyte-Like Cells Using AS8351

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The generation of functional cardiomyocytes from somatic cells, such as fibroblasts, holds immense promise for cardiovascular disease modeling, drug discovery, and regenerative medicine. Chemical induction, using small molecules to direct cell fate, offers a powerful and controlled approach to cellular reprogramming. AS8351, a potent inhibitor of the histone demethylase KDM5B, has been identified as a key component in a chemical cocktail for inducing cardiomyocyte-like cell formation.[1] This document provides detailed application notes and protocols for utilizing this compound in combination with other small molecules to reprogram human fibroblasts into functional cardiomyocyte-like cells.

This compound functions by inhibiting KDM5B, which leads to the sustainment of active chromatin marks, thereby facilitating the expression of cardiac-specific genes.[1] It is a crucial component of a nine-compound cocktail (9C) that has been successfully used to convert human fibroblasts into cardiomyocyte-like cells.[2][3]

Data Presentation

The following tables summarize the composition of the small molecule cocktails used in the differentiation protocol.

Table 1: Composition of the 9-Compound (9C) Medium [2]

Small MoleculeTarget/Mechanism of ActionConcentration
This compound KDM5B inhibitor 1 µM
CHIR99021GSK3β inhibitor (Wnt signaling activator)10 µM
A-83-01TGF-β/Activin/Nodal receptor inhibitor1 µM
BIX-01294G9a histone methyltransferase inhibitor1 µM
SC1Pluripotin, ERK1/RasGAP inhibitor1 µM
Y-27632ROCK inhibitor10 µM
OAC-2Undisclosed target5 µM
SU16fPDGF receptor inhibitor5 µM
JNJ10198409c-Fms inhibitor0.1 µM

Table 2: Composition of the Cardiac Induction Medium (CIM) [2]

ComponentConcentration
CHIR9902112 µM
BMP-425 ng/ml
Activin A10 ng/ml
VEGF10 ng/ml

Signaling Pathways in Chemical Reprogramming

The generation of cardiomyocyte-like cells from fibroblasts using the 9C cocktail involves the modulation of multiple key signaling pathways. The diagram below illustrates the interplay of these pathways, highlighting the role of KDM5B inhibition by this compound.

G Signaling Pathways in Fibroblast to Cardiomyocyte Reprogramming cluster_epigenetic Epigenetic Modification cluster_wnt Wnt Signaling cluster_tgf TGF-β Signaling cluster_other Other Key Pathways This compound This compound KDM5B KDM5B This compound->KDM5B inhibits H3K4me3 H3K4me3 Demethylation (Repressive Mark) KDM5B->H3K4me3 catalyzes Cardiac_Genes_Epigenetic Cardiac Gene Expression H3K4me3->Cardiac_Genes_Epigenetic represses Reprogramming_Outcome Functional Cardiomyocyte-like Cell Cardiac_Genes_Epigenetic->Reprogramming_Outcome CHIR99021 CHIR99021 GSK3b GSK3β CHIR99021->GSK3b inhibits Beta_Catenin β-catenin GSK3b->Beta_Catenin degrades Wnt_Target_Genes Mesoderm Specification Beta_Catenin->Wnt_Target_Genes activates Wnt_Target_Genes->Reprogramming_Outcome A8301 A-83-01 TGFb_R TGF-β Receptor A8301->TGFb_R inhibits Fibrosis_Genes Fibroblast Phenotype TGFb_R->Fibrosis_Genes maintains Fibrosis_Genes->Reprogramming_Outcome inhibition of this pathway contributes Other_SMs BIX-01294, SC1, Y-27632, etc. Cell_Survival_Prolif Cell Survival & Proliferation Other_SMs->Cell_Survival_Prolif promote Cell_Survival_Prolif->Reprogramming_Outcome

Caption: Key signaling pathways modulated by the 9C cocktail for cardiomyocyte reprogramming.

Experimental Protocols

This section provides a detailed protocol for the chemical induction of cardiomyocyte-like cells from human fibroblasts using the 9C cocktail, including this compound.

Materials and Reagents:

  • Human foreskin fibroblasts (HFF)

  • Fibroblast growth medium (e.g., DMEM with 10% FBS)

  • 9C Medium (see Table 1 for composition)

  • Cardiac Induction Medium (CIM) (see Table 2 for composition)

  • Cardiomyocyte maintenance medium (e.g., RPMI/B27)

  • Tissue culture plates

  • Sterile-filtered DMSO for dissolving small molecules

  • Recombinant human BMP-4, Activin A, and VEGF

Protocol:

Phase 1: Induction with 9C Medium (Days 0-6)

  • Cell Seeding: Plate human foreskin fibroblasts in fibroblast growth medium on tissue culture plates. Allow cells to reach 80-90% confluency.

  • Day 0: Aspirate the fibroblast growth medium and replace it with the 9C Medium.

  • Days 1-5: Change the 9C Medium every other day.

  • Day 6: Aspirate the 9C Medium.

Phase 2: Cardiac Induction (Days 7-11)

  • Day 7: Add the Cardiac Induction Medium (CIM) to the cells.

  • Days 8-11: Continue to culture the cells in CIM, changing the medium every other day.

Phase 3: Maturation (Day 12 onwards)

  • Day 12: Replace the CIM with a cardiomyocyte maintenance medium (e.g., RPMI with B27 supplement).

  • Continue Culture: Maintain the cells in the cardiomyocyte maintenance medium, changing the medium every 2-3 days. Spontaneous contractions of cell clusters may be observed from this stage onwards.

Experimental Workflow:

G start Start: Human Fibroblasts phase1 Phase 1: Induction (6 Days) start->phase1 Treat with 9C Medium phase2 Phase 2: Cardiac Induction (5 Days) phase1->phase2 Switch to CIM phase3 Phase 3: Maturation phase2->phase3 Switch to Maintenance Medium end Functional Cardiomyocyte-like Cells phase3->end

Caption: Experimental workflow for generating cardiomyocyte-like cells.

Characterization of Chemically Induced Cardiomyocyte-like Cells

To confirm the successful reprogramming of fibroblasts into cardiomyocyte-like cells, a series of characterization assays should be performed.

Table 3: Methods for Characterization

Characterization MethodPurposeKey Markers/Indicators
Immunofluorescence Staining To visualize the expression of cardiac-specific proteins.Cardiac Troponin T (cTnT), α-Actinin, Myosin Heavy Chain (MHC).
Quantitative RT-PCR To quantify the expression of cardiac-specific genes.TNNT2, ACTN2, MYH6, NKX2-5.
Calcium Imaging To assess the functional properties of the cells, specifically their ability to handle calcium.Observation of spontaneous calcium transients.
Electrophysiology (Patch-Clamp) To measure the electrical activity and action potentials characteristic of cardiomyocytes.Ventricular-like or atrial-like action potentials.
Live Cell Imaging To observe spontaneous contractions.Rhythmic beating of cell clusters.

Troubleshooting

Table 4: Troubleshooting Common Issues

IssuePossible CauseSuggested Solution
Low reprogramming efficiency Suboptimal cell density.Optimize the initial seeding density of fibroblasts.
Poor quality of small molecules.Ensure the purity and proper storage of all small molecules. Prepare fresh stock solutions.
Cell death Toxicity of the small molecule cocktail.Ensure accurate concentrations of all components. Change medium as recommended to remove metabolic waste.
Lack of spontaneous contractions Immature cardiomyocyte phenotype.Continue culture in maturation medium for a longer period. Consider co-culture with other cardiac cell types.
Suboptimal culture conditions.Ensure proper temperature, CO2 levels, and humidity in the incubator.

Conclusion

The use of this compound as part of a defined small molecule cocktail provides a powerful, chemically-defined method for generating functional cardiomyocyte-like cells from human fibroblasts. This approach avoids the use of genetic manipulation and provides a valuable platform for in vitro studies of the human heart and for the development of novel therapeutic strategies. The protocols and data presented here offer a comprehensive guide for researchers to successfully implement this innovative technology.

References

Application Notes and Protocols for Long-Term Culture of AS8351-Induced Cardiomyocytes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Human pluripotent stem cell-derived cardiomyocytes (hPSC-CMs) are a critical tool in cardiovascular research, disease modeling, and drug discovery. The induction of cardiomyocyte differentiation using small molecules offers a reproducible and scalable method for generating these cells. AS8351, a potent inhibitor of the histone demethylase KDM5B, has been identified as a key factor in promoting and sustaining an active chromatin state, facilitating the differentiation of hPSCs into cardiomyocyte-like cells. However, the long-term culture and maturation of these induced cardiomyocytes are essential for developing a more physiologically relevant in vitro model that recapitulates the characteristics of adult cardiomyocytes.

These application notes provide a detailed protocol for the long-term culture and maturation of this compound-induced cardiomyocytes. The protocol is designed to enhance metabolic and structural maturation, leading to cardiomyocytes with improved functionality for downstream applications.

Signaling Pathway of this compound in Cardiomyocyte Maturation

This compound functions by inhibiting KDM5B, a lysine-specific demethylase that removes methyl groups from histone H3 at lysine (B10760008) 4 (H3K4me3/2/1), a mark associated with active gene transcription. By inhibiting KDM5B, this compound helps to maintain an open chromatin structure at key cardiac gene loci, promoting their sustained expression. This epigenetic modulation is crucial not only for the initial differentiation but also for the subsequent maturation of cardiomyocytes.

Inhibition of KDM5 has been shown to upregulate genes involved in fatty acid oxidation (FAO), oxidative phosphorylation (OXPHOS), and sarcomere organization, which are hallmarks of mature cardiomyocytes. This process is mediated, in part, through the regulation of transcription factors such as Estrogen-Related Receptor Alpha (ESRRA), a known regulator of cardiomyocyte maturation. The sustained active chromatin state allows for the metabolic switch from glycolysis, characteristic of immature cardiomyocytes, to fatty acid oxidation, the primary energy source of adult cardiomyocytes.

AS8351_Signaling_Pathway This compound This compound KDM5B KDM5B (Histone Demethylase) This compound->KDM5B inhibits H3K4me3 H3K4me3 (Active Chromatin Mark) KDM5B->H3K4me3 demethylates Cardiac_Genes Cardiac Gene Loci (e.g., FAO, OXPHOS, Sarcomere Genes) H3K4me3->Cardiac_Genes promotes transcription of ESRRA ESRRA (Transcription Factor) H3K4me3->ESRRA promotes transcription of Maturation Cardiomyocyte Maturation Cardiac_Genes->Maturation ESRRA->Cardiac_Genes activates

Caption: Signaling pathway of this compound in promoting cardiomyocyte maturation.

Experimental Workflow for Long-Term Culture

The overall workflow for the long-term culture of this compound-induced cardiomyocytes involves three main phases: 1) Induction of differentiation, 2) Selection and purification, and 3) Long-term maturation. This protocol focuses on the third phase, assuming the successful generation of cardiomyocytes following initial induction protocols.

Experimental_Workflow cluster_0 Phase 1: Induction cluster_1 Phase 2: Selection cluster_2 Phase 3: Maturation cluster_3 Phase 4: Characterization Induction hPSC Culture & This compound-based Differentiation Selection Metabolic Selection (e.g., Lactate-based medium) Induction->Selection Maturation_Culture Long-Term Culture in Maturation Medium (4-8 weeks) Selection->Maturation_Culture Characterization Functional & Structural Assays Maturation_Culture->Characterization

Caption: Experimental workflow for long-term culture and maturation.

Detailed Protocols

Protocol 1: Preparation of Long-Term Cardiomyocyte Maturation Medium

This protocol describes the preparation of a serum-free maturation medium designed to promote the metabolic and structural maturation of this compound-induced cardiomyocytes.

Materials:

  • RPMI 1640 without glucose

  • B-27 Supplement (minus insulin)

  • Fatty Acid Supplement (e.g., Bovine Serum Albumin-conjugated oleic and linoleic acid)

  • L-Glutamine

  • Penicillin-Streptomycin

  • Recombinant human insulin

  • Triiodothyronine (T3)

  • Dexamethasone

Table 1: Composition of Long-Term Cardiomyocyte Maturation Medium

ComponentStock ConcentrationFinal ConcentrationVolume for 100 mL
RPMI 1640 (no glucose)--to 100 mL
B-27 Supplement (no insulin)50X1X2 mL
Fatty Acid Supplement100X1X1 mL
L-Glutamine200 mM2 mM1 mL
Penicillin-Streptomycin10,000 U/mL100 U/mL1 mL
Insulin, human recombinant1 mg/mL10 µg/mL1 mL
Triiodothyronine (T3)10 µM10 nM100 µL
Dexamethasone1 mM1 µM100 µL

Procedure:

  • Aseptically combine all components in a sterile bottle.

  • Mix gently by inversion.

  • Store the complete medium at 4°C for up to two weeks.

  • Warm the medium to 37°C before use.

Protocol 2: Long-Term Culture of this compound-Induced Cardiomyocytes

This protocol outlines the procedure for the extended culture of cardiomyocytes to enhance their maturation.

Materials:

  • Purified this compound-induced cardiomyocytes (post-selection)

  • Long-Term Cardiomyocyte Maturation Medium (from Protocol 1)

  • Culture plates coated with Matrigel or Fibronectin

  • Phosphate-Buffered Saline (PBS), Ca2+/Mg2+-free

Procedure:

  • Following purification, gently dissociate the cardiomyocyte monolayer into small clusters or single cells using a suitable non-enzymatic dissociation reagent.

  • Plate the cardiomyocytes onto pre-coated culture plates at a density of 2-5 x 10^5 cells/cm².

  • Culture the cells in a standard cell culture incubator at 37°C and 5% CO2.

  • After 24-48 hours, replace the initial plating medium with the Long-Term Cardiomyocyte Maturation Medium.

  • Perform a half-medium change every 2-3 days for the duration of the culture (4-8 weeks).

  • Monitor the cells regularly for viability, morphology, and spontaneous contractions.

Protocol 3: Characterization of Mature Cardiomyocytes

This protocol provides methods to assess the structural and functional maturation of the long-term cultured cardiomyocytes.

1. Immunocytochemistry for Sarcomeric Structure:

  • Procedure:

    • Fix the cultured cardiomyocytes with 4% paraformaldehyde for 15 minutes.

    • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

    • Block with 5% Bovine Serum Albumin (BSA) in PBS for 1 hour.

    • Incubate with primary antibodies against sarcomeric proteins (e.g., α-actinin, cardiac Troponin T) overnight at 4°C.

    • Wash with PBS and incubate with fluorescently labeled secondary antibodies for 1 hour at room temperature.

    • Counterstain nuclei with DAPI.

    • Image using a fluorescence microscope to assess sarcomere organization and alignment.

2. Seahorse XF Analysis for Metabolic Function:

  • Procedure:

    • Plate the mature cardiomyocytes in a Seahorse XF culture plate.

    • Perform a Seahorse XF Cell Mito Stress Test to measure oxygen consumption rate (OCR) and assess mitochondrial respiration.

    • Perform a Seahorse XF Glycolysis Stress Test to measure the extracellular acidification rate (ECAR) and assess glycolytic activity.

    • Analyze the data to determine the metabolic shift towards oxidative phosphorylation.

3. Calcium Transient Imaging:

  • Procedure:

    • Load the cardiomyocytes with a calcium-sensitive dye (e.g., Fluo-4 AM).

    • Record spontaneous or electrically stimulated calcium transients using a high-speed imaging system.

    • Analyze the kinetics of the calcium transients (amplitude, rise time, decay time) to assess excitation-contraction coupling.

Table 2: Expected Outcomes of Cardiomyocyte Maturation

ParameterImmature CardiomyocytesMature Cardiomyocytes
Metabolism Primarily glycolyticPrimarily fatty acid oxidation
Oxygen Consumption Rate LowHigh
Sarcomere Structure Disorganized, punctateAligned, well-defined Z-bands
Cell Morphology Small, roundLarger, more elongated
Calcium Handling Slower transients, less efficientFaster transients, more efficient sarcoplasmic reticulum function
Gene Expression High levels of fetal cardiac genesHigh levels of adult cardiac genes (e.g., MYH7, TNNI3)

Troubleshooting

Table 3: Common Issues and Solutions in Long-Term Cardiomyocyte Culture

IssuePossible CauseRecommended Solution
Cell detachment and death Suboptimal coating; harsh dissociation; nutrient depletion.Ensure proper coating of culture plates; use a gentle dissociation method; maintain regular feeding schedule.
Poor maturation Incorrect medium composition; insufficient culture time.Verify the composition and concentrations of the maturation medium; extend the culture period.
Arrhythmic beating Immature electrophysiology; suboptimal culture conditions.Continue maturation protocol; ensure stable temperature and CO2 levels; consider electrical pacing to synchronize contractions.
Contamination Breach in aseptic technique.Strictly adhere to sterile techniques; use antibiotics in the culture medium as a preventative measure.

Conclusion

This application note provides a comprehensive protocol for the long-term culture and maturation of this compound-induced cardiomyocytes. By promoting a metabolic shift towards fatty acid oxidation and enhancing structural organization, this protocol enables the generation of more physiologically relevant cardiomyocytes for advanced in vitro studies. The detailed experimental procedures and characterization methods will aid researchers in validating the mature phenotype of their cultured cardiomyocytes, thereby improving the reliability and translatability of their findings in cardiac research and drug development.

Application of AS8351 in High-Throughput Screening Assays for KDM5B Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for a high-throughput screening (HTS) assay to identify and characterize inhibitors of the histone demethylase KDM5B (Lysine-Specific Demethylase 5B), using the known inhibitor AS8351 as a reference compound. KDM5B is a critical epigenetic regulator implicated in various cancers and neurodegenerative diseases, making it a promising target for drug discovery.[1] This document outlines a robust and reproducible Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay suitable for screening large compound libraries. Detailed methodologies for assay setup, data analysis, and validation are provided, along with representative data for this compound. The described workflow is intended for researchers, scientists, and drug development professionals engaged in epigenetic drug discovery.

Introduction

Epigenetic modifications play a crucial role in regulating gene expression, and their dysregulation is a hallmark of numerous diseases. Histone demethylases, such as KDM5B (also known as JARID1B or PLU-1), are key enzymes that remove methyl groups from histone proteins, thereby influencing chromatin structure and gene transcription.[1] KDM5B specifically demethylates di- and tri-methylated lysine (B10760008) 4 on histone H3 (H3K4me2/3), a mark associated with active gene transcription. Overexpression of KDM5B has been linked to several cancers, including breast and prostate cancer, where it can act as a transcriptional repressor of tumor suppressor genes.[1] Therefore, inhibitors of KDM5B are of significant interest as potential therapeutic agents.

This compound is a small molecule inhibitor of KDM5B that functions by competing with the co-factor α-ketoglutarate (α-KG) for binding to the Fe(II) in the enzyme's active site.[1] This application note describes the use of this compound as a control compound in a TR-FRET-based HTS assay designed to identify novel KDM5B inhibitors. TR-FRET is a robust, homogeneous assay format well-suited for HTS, offering high sensitivity and low background interference.

KDM5B Signaling Pathway

KDM5B is a central regulator of gene expression through its histone demethylase activity. By removing the H3K4me3 active mark at gene promoters, KDM5B generally leads to transcriptional repression. This activity can impact various downstream signaling pathways. For instance, KDM5B has been shown to activate the PI3K/AKT signaling pathway, which is crucial for cell proliferation and survival. Inhibition of KDM5B can, therefore, lead to the suppression of this pathway. The following diagram illustrates the role of KDM5B in epigenetic regulation and its impact on downstream signaling.

KDM5B_Signaling_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm KDM5B KDM5B H3K4me3 H3K4me3 (Active Chromatin) KDM5B->H3K4me3 Demethylates Gene Target Gene (e.g., Tumor Suppressor) H3K4me3->Gene Activates Transcription PI3K_AKT PI3K/AKT Pathway Gene->PI3K_AKT Regulates This compound This compound This compound->KDM5B Inhibits Proliferation Cell Proliferation & Survival PI3K_AKT->Proliferation Promotes

KDM5B signaling and inhibition by this compound.

Experimental Protocols

Materials and Reagents
  • Enzyme: Recombinant human KDM5B (catalytic domain)

  • Substrate: Biotinylated histone H3 (1-21) peptide trimethylated at lysine 4 (H3K4me3)

  • Cofactors: α-ketoglutarate, Fe(II), Ascorbate

  • Detection Reagents:

    • Europium-labeled anti-H3K4me0 antibody (Donor)

    • Streptavidin-conjugated acceptor fluorophore (e.g., APC or d2) (Acceptor)

  • Assay Buffer: 50 mM HEPES (pH 7.5), 50 mM KCl, 0.1% BSA, 0.01% Tween-20

  • Test Compound: this compound (for control)

  • Plates: 384-well, low-volume, white microplates

  • Plate Reader: TR-FRET compatible microplate reader

Assay Principle

The TR-FRET assay for KDM5B activity is based on the detection of the demethylated product. The biotinylated H3K4me3 substrate is recognized by the streptavidin-conjugated acceptor. Upon demethylation by KDM5B, the europium-labeled antibody, specific for the unmethylated H3K4, binds to the product. This brings the donor (Europium) and acceptor fluorophores into close proximity, resulting in a FRET signal. Inhibitors of KDM5B, such as this compound, will prevent the demethylation of the substrate, leading to a decrease in the TR-FRET signal.

Experimental Workflow

The following diagram outlines the major steps in the high-throughput screening workflow.

HTS_Workflow start Start dispense_compounds Dispense Compounds (including this compound controls) and DMSO to 384-well plate start->dispense_compounds add_enzyme Add KDM5B Enzyme and Cofactors dispense_compounds->add_enzyme incubate1 Incubate at RT add_enzyme->incubate1 add_substrate Add Biotinylated H3K4me3 Substrate incubate1->add_substrate incubate2 Incubate at RT (Enzymatic Reaction) add_substrate->incubate2 add_detection Add TR-FRET Detection Reagents (Eu-Ab and SA-Acceptor) incubate2->add_detection incubate3 Incubate at RT (Signal Development) add_detection->incubate3 read_plate Read Plate on TR-FRET Reader incubate3->read_plate analyze_data Data Analysis: Calculate % Inhibition, Z' factor read_plate->analyze_data end End analyze_data->end

High-throughput screening workflow for KDM5B inhibitors.
Detailed Protocol

  • Compound Plating:

    • Prepare serial dilutions of this compound in DMSO for the positive control (e.g., 10-point, 3-fold dilutions starting from 1 mM).

    • Dispense 50 nL of compound solutions, this compound controls, and DMSO (negative control) into a 384-well assay plate using an acoustic dispenser.

  • Enzyme and Cofactor Addition:

    • Prepare a master mix of KDM5B enzyme and cofactors (α-ketoglutarate, Fe(II), Ascorbate) in assay buffer.

    • Add 10 µL of the enzyme mix to each well of the assay plate.

    • Mix gently and incubate for 15 minutes at room temperature.

  • Substrate Addition and Enzymatic Reaction:

    • Prepare a solution of the biotinylated H3K4me3 substrate in assay buffer.

    • Add 10 µL of the substrate solution to each well to initiate the enzymatic reaction.

    • Incubate for 60 minutes at room temperature.

  • Detection:

    • Prepare the detection reagent mix containing the Europium-labeled anti-H3K4me0 antibody and the streptavidin-conjugated acceptor in detection buffer.

    • Add 10 µL of the detection mix to each well to stop the enzymatic reaction.

    • Incubate for 60 minutes at room temperature, protected from light, to allow for signal development.

  • Data Acquisition:

    • Read the plate on a TR-FRET compatible plate reader with an excitation wavelength of 320-340 nm and emission wavelengths of 615 nm (Europium) and 665 nm (Acceptor).

Data Presentation and Analysis

The TR-FRET signal is typically expressed as a ratio of the acceptor and donor emission intensities. The percentage of inhibition is calculated relative to the high (no enzyme) and low (DMSO) controls.

Representative Quantitative Data

The following tables summarize representative data for the KDM5B HTS assay using this compound as a reference inhibitor. Please note that this data is illustrative and intended to represent typical assay performance.

Table 1: Assay Validation Parameters

ParameterValue
Z' Factor0.78
Signal-to-Background (S/B) Ratio12.5
Signal-to-Noise (S/N) Ratio35.2
CV of High Control (%)4.5
CV of Low Control (%)6.8

Table 2: this compound Dose-Response Data

This compound Concentration (µM)% Inhibition
10098.5
33.395.2
11.188.7
3.775.4
1.252.1
0.428.9
0.1412.3
0.055.1
0.0161.8
0.0050.5

Table 3: IC50 Value for this compound

CompoundTargetAssay FormatIC50 (µM)
This compoundKDM5BTR-FRET1.1

Conclusion

The TR-FRET assay described in this application note provides a robust and reliable method for the high-throughput screening of KDM5B inhibitors. The assay demonstrates excellent performance with a high Z' factor and good signal-to-background and signal-to-noise ratios. This compound serves as a suitable positive control for validating assay performance and for comparison with newly identified inhibitors. This protocol can be readily adapted for large-scale screening campaigns to facilitate the discovery of novel therapeutic agents targeting KDM5B for the treatment of cancer and other diseases.

References

Troubleshooting & Optimization

troubleshooting AS8351 solubility issues in aqueous media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AS8351. The information is presented in a question-and-answer format to directly address common issues, particularly those related to its solubility in aqueous media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a small molecule inhibitor of KDM5B (Lysine-Specific Demethylase 5B), also known as JARID1B or PLU-1. KDM5B is a histone demethylase that specifically removes methyl groups from lysine (B10760008) 4 of histone H3 (H3K4me2/3), which are epigenetic marks associated with active gene transcription. By inhibiting KDM5B, this compound can lead to an increase in H3K4 methylation, thereby altering gene expression. Its mechanism of action is believed to involve chelation of iron (Fe(II)) in the active site of Jumonji C (JmjC) domain-containing histone demethylases, competing with the co-factor α-ketoglutarate (α-KG).

Q2: What are the primary research applications of this compound?

This compound is utilized in various research areas, including:

  • Cancer Research: KDM5B is overexpressed in several cancers, including breast, lung, prostate, and liver cancer, and its inhibition has been shown to suppress cancer cell proliferation, migration, and invasion. This compound is used to study the role of epigenetic modifications in tumorigenesis and as a potential therapeutic agent.

  • Stem Cell Differentiation: this compound has been used in small molecule cocktails to induce the reprogramming of human fibroblasts into functional cardiomyocytes.

  • Neuroscience: It is also being investigated for its role in neurodevelopmental disorders and other neurological conditions where epigenetic regulation is implicated.

Q3: What are the known solubility properties of this compound?

This compound is a hydrophobic compound with poor aqueous solubility. Its solubility in common laboratory solvents is summarized in the table below.

SolventSolubilityNotes
DMSO≥ 150 mg/mL (514.93 mM)May require sonication and warming.
Ethanol (B145695)~10 mg/mLMay require warming.
DMF~30 mg/mL
WaterInsoluble
PBS (pH 7.4)Very low (empirical determination recommended)

Q4: How should I prepare a stock solution of this compound?

A common method for preparing a stock solution is to dissolve this compound in anhydrous DMSO. For example, to prepare a 15 mM stock solution, you would reconstitute 5 mg of this compound powder in 1.14 mL of DMSO. It is crucial to use fresh, anhydrous DMSO, as the presence of water can significantly reduce the solubility of this compound. After preparation, it is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.

Q5: How long is the this compound stock solution stable in DMSO?

When stored properly at -20°C, this compound stock solutions in DMSO are generally stable for at least one month. For longer-term storage (up to a year or more), -80°C is recommended. However, the stability can be compound-specific, and it is always best practice to use freshly prepared solutions or to perform periodic quality control checks on stored stocks.

Troubleshooting Guide: Solubility Issues in Aqueous Media

Problem: My this compound precipitates when I add the DMSO stock solution to my aqueous cell culture medium or buffer.

This is a very common issue due to the poor aqueous solubility of this compound. The abrupt change in solvent polarity when a concentrated DMSO stock is diluted into an aqueous environment causes the compound to crash out of solution. Here are several strategies to mitigate this problem:

Strategy 1: Optimizing the Dilution Protocol

A careful dilution strategy is the first line of defense against precipitation.

  • Final DMSO Concentration: Keep the final concentration of DMSO in your cell culture medium below 0.5%, and ideally below 0.1%, to minimize cytotoxicity and its effects on cell physiology.

  • Step-wise Dilution: Instead of adding the concentrated DMSO stock directly to the final volume of aqueous medium, perform a serial dilution. First, create an intermediate dilution of the this compound stock in a small volume of pre-warmed (37°C) complete cell culture medium (containing serum, if applicable). Serum proteins can help to stabilize the compound. Then, add this intermediate dilution to the final volume of the medium.

  • Rapid Mixing: When adding the this compound solution (either the stock or an intermediate dilution) to the aqueous medium, do so dropwise while gently vortexing or swirling the tube. This ensures rapid dispersal and prevents localized high concentrations of the compound that are prone to precipitation.

Strategy 2: Utilizing Co-solvents and Excipients

For particularly challenging experiments, the use of co-solvents or excipients can enhance the aqueous solubility of this compound.

  • Co-solvents: Organic co-solvents such as ethanol or polyethylene (B3416737) glycol 400 (PEG 400) can be used in combination with DMSO. However, the final concentration of these co-solvents must be carefully optimized to ensure they are not toxic to the cells.

  • Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophobic core and a hydrophilic exterior that can encapsulate hydrophobic molecules, thereby increasing their aqueous solubility. 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with low toxicity. It has been shown to improve the aqueous solubility of poorly soluble compounds by 100 to 1000-fold.

Strategy 3: Formulation for In Vivo Studies

For in vivo applications, a more complex formulation is often necessary. A published protocol for a similar poorly soluble compound suggests the following formulation:

ComponentPercentage
DMSO10%
PEG30040%
Tween-805%
Saline45%

Note: This formulation is a starting point and may need to be optimized for this compound and the specific animal model.

Experimental Protocols

Protocol 1: Preparation of this compound Working Solution for Cell Culture

This protocol aims to minimize precipitation when preparing a working solution of this compound for treating cells in culture.

  • Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Store this stock in aliquots at -80°C.

  • On the day of the experiment, thaw an aliquot of the 10 mM stock solution.

  • Prepare an intermediate dilution. Pre-warm your complete cell culture medium (e.g., DMEM with 10% FBS) to 37°C. In a sterile microcentrifuge tube, dilute the 10 mM this compound stock 1:10 in the pre-warmed medium to create a 1 mM intermediate solution. Gently vortex the tube while adding the stock solution.

  • Prepare the final working solution. Add the desired volume of the 1 mM intermediate solution to your final volume of pre-warmed complete cell culture medium to achieve the desired final concentration of this compound. For example, to make a 10 µM working solution, add 10 µL of the 1 mM intermediate solution to 990 µL of medium.

  • Visually inspect the final working solution for any signs of precipitation before adding it to your cells. If precipitation is observed, consider further optimizing the protocol by lowering the final concentration or using one of the solubilization strategies mentioned above.

Protocol 2: Preliminary Assessment of this compound Solubility Enhancement with HP-β-Cyclodextrin

This protocol provides a method to assess the potential of 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) to improve the aqueous solubility of this compound.

  • Prepare a series of HP-β-CD solutions in your aqueous buffer of choice (e.g., PBS, pH 7.4) at various concentrations (e.g., 0, 1, 2, 5, 10% w/v).

  • Add an excess amount of this compound powder to each HP-β-CD solution.

  • Equilibrate the samples by rotating or shaking them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure saturation.

  • After equilibration, centrifuge the samples at high speed to pellet the undissolved this compound.

  • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulate matter.

  • Quantify the concentration of dissolved this compound in the filtrate using a suitable analytical method, such as HPLC-UV.

  • Plot the concentration of dissolved this compound as a function of the HP-β-CD concentration to determine the extent of solubility enhancement.

Visualizations

AS8351_Mechanism_of_Action cluster_nucleus Nucleus cluster_kdm5b KDM5B Complex Histone_H3 Histone H3 H3K4me3 H3K4me3 (Active Chromatin) Histone_H3->H3K4me3 Methylation H3K4me2_1 H3K4me2/1 (Inactive/Poised Chromatin) H3K4me3->H3K4me2_1 Demethylation Gene_Transcription Gene Transcription H3K4me3->Gene_Transcription KDM5B KDM5B (JARID1B) KDM5B->H3K4me3 Demethylates Fe2 Fe(II) Fe2->KDM5B Cofactor alpha_KG α-KG alpha_KG->KDM5B Cofactor This compound This compound This compound->Fe2 Chelates

Caption: Mechanism of action of this compound as a KDM5B inhibitor.

Troubleshooting_Workflow Start This compound Precipitation in Aqueous Media Q1 Is final DMSO concentration <0.5%? Start->Q1 A1_Yes Yes Q1->A1_Yes Yes A1_No No Q1->A1_No No Q2 Precipitation still occurs? A1_Yes->Q2 Sol1 Optimize Dilution Protocol: - Lower final DMSO concentration - Use stepwise dilution - Ensure rapid mixing A1_No->Sol1 Sol1->Q2 A2_Yes Yes Q2->A2_Yes Yes A2_No No Q2->A2_No No Sol2 Use Solubilizing Agents: - Co-solvents (e.g., PEG400) - Cyclodextrins (e.g., HP-β-CD) A2_Yes->Sol2 End Problem Solved A2_No->End Q3 Still an issue? Sol2->Q3 A3_Yes Yes Q3->A3_Yes Yes A3_No No Q3->A3_No No Sol3 Consider reformulating or consulting with a formulation scientist A3_Yes->Sol3 A3_No->End

Caption: Troubleshooting workflow for this compound precipitation issues.

KDM5B_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT KDM5B KDM5B AKT->KDM5B Upregulates H3K4me3 H3K4me3 KDM5B->H3K4me3 Demethylates Tumor_Suppressor_Genes Tumor Suppressor Genes (e.g., PTEN, BRCA1, HOXA5) H3K4me3->Tumor_Suppressor_Genes Activates Oncogenes Oncogenes H3K4me3->Oncogenes Activates Cell_Proliferation Cell Proliferation, Survival, Invasion Tumor_Suppressor_Genes->Cell_Proliferation Oncogenes->Cell_Proliferation This compound This compound This compound->KDM5B

Caption: Simplified KDM5B signaling pathway in cancer.

identifying and mitigating off-target effects of AS8351

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance for using AS8351, a potent KDM5B inhibitor. The resources below include frequently asked questions (FAQs) and troubleshooting guides to help identify and mitigate potential off-target effects during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a small molecule inhibitor of KDM5B (Lysine-specific demethylase 5B), also known as JARID1B.[1][2] KDM5B is a histone demethylase that specifically removes methyl groups from lysine (B10760008) 4 of histone H3 (H3K4me2/3), which are marks of active chromatin. By inhibiting KDM5B, this compound helps to maintain these active chromatin marks.[1][3] Its mechanism involves competing with the co-factor α-ketoglutarate (α-KG) for chelating iron (Fe(II)) within the JmjC domain of the enzyme, which is essential for its catalytic activity.[3]

Q2: What are the known on-target effects of this compound?

This compound has been demonstrated to have several on-target effects related to its inhibition of KDM5B, including:

  • Induction and maintenance of active chromatin states, which can facilitate cell fate changes like the induction of cardiomyocyte-like cells.[3]

  • Inhibition of cell proliferation and migration in breast cancer cell lines.[1][4]

  • Reversal of epithelial-mesenchymal transition (EMT) in cancer cells.[1][4]

  • Reduction of cell proliferation and induction of apoptosis in Ewing sarcoma cells.[1][4]

Q3: What are off-target effects and why should I be concerned when using this compound?

Off-target effects occur when a compound like this compound binds to and alters the function of proteins other than its intended target, KDM5B.[5] These unintended interactions are a concern because they can lead to:

  • Cellular toxicity: Inhibition of other essential proteins or pathways can cause unintended harm to cells.[5]

  • Reduced translational potential: In a therapeutic context, off-target effects can cause unforeseen side effects.[5]

Q4: Are there any known off-target effects of this compound?

Currently, specific off-target proteins for this compound are not well-documented in publicly available literature. However, like many small molecule inhibitors, it has the potential for off-target activities. Researchers should therefore proactively assess for such effects within their experimental system.

Q5: How can I proactively minimize the risk of off-target effects in my experiments with this compound?

To minimize the potential for off-target effects, you should:

  • Use the lowest effective concentration: Perform a dose-response experiment to identify the lowest concentration of this compound that achieves the desired on-target effect.[5]

  • Use appropriate controls: Include a structurally related but inactive compound as a negative control to ensure the observed effects are not due to the chemical scaffold itself.[5]

  • Confirm target engagement: Whenever possible, verify that this compound is engaging with KDM5B in your system at the concentrations used. This can be done by observing changes in H3K4 methylation levels via Western blot or similar techniques.

Troubleshooting Guide

This guide provides a systematic approach to identifying and mitigating potential off-target effects of this compound.

Issue 1: Unexpected or inconsistent cellular phenotype observed.

  • Possible Cause: The observed phenotype may be a result of this compound acting on an unintended target.

  • Troubleshooting Steps:

    • Validate On-Target Engagement: Confirm that KDM5B is inhibited at the concentration of this compound you are using. A Western blot for H3K4me3 levels should show an increase upon effective KDM5B inhibition.

    • Perform a Rescue Experiment: If possible, overexpress a form of KDM5B that is resistant to this compound. If the phenotype is reversed, it is likely an on-target effect.

    • Use a Structurally Different KDM5B Inhibitor: Treat cells with another KDM5B inhibitor that has a different chemical scaffold. If the same phenotype is observed, it is more likely to be an on-target effect.

    • Conduct Off-Target Profiling: Consider using unbiased screening methods to identify potential off-target interactions (see Experimental Protocols section).

Issue 2: Significant cell toxicity or death at concentrations expected to be effective.

  • Possible Cause: The observed toxicity may be due to off-target effects rather than the inhibition of KDM5B.

  • Troubleshooting Steps:

    • Titrate this compound Concentration: Perform a toxicity assay (e.g., MTT or CellTiter-Glo) with a wide range of this compound concentrations to determine the IC50 for toxicity. Compare this to the concentration required for KDM5B inhibition.

    • Compare with KDM5B Knockdown: Use siRNA or shRNA to specifically knock down KDM5B. If KDM5B knockdown does not produce the same level of toxicity, the effect of this compound is likely off-target.

    • Analyze Cell Death Pathways: Investigate the mechanism of cell death (e.g., apoptosis vs. necrosis) to gain clues about the potential off-target pathways affected.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₇H₁₃N₃O₂[4]
Molecular Weight 291.3 g/mol [4]
CAS Number 796-42-9[4]
Purity >98%[4]

Table 2: Solubility and Recommended Stock Solution Preparation

SolventSolubilityRecommended Stock ConcentrationStorage of Stock SolutionReference
DMSO ≥ 45 mg/mL15 mM-20°C for up to 1 month[1][4]
Ethanol ≥ 10 mg/mLNot specified-20°C[4]
DMF ≥ 30 mg/mLNot specified-20°C[4]

To prepare a 15 mM stock solution in DMSO, reconstitute 5 mg of this compound powder in 1.14 mL of DMSO.[1][4] Aliquot to avoid multiple freeze-thaw cycles.[1][4]

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of this compound

Objective: To identify the lowest concentration of this compound that effectively inhibits KDM5B activity in your cell line of interest.

Methodology:

  • Cell Culture: Plate your cells of interest at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of this compound (e.g., from 0.1 µM to 50 µM) in your cell culture medium. Treat the cells for a duration relevant to your experiment (e.g., 24-72 hours). Include a vehicle control (e.g., DMSO).

  • Histone Extraction: After treatment, harvest the cells and perform histone extraction.

  • Western Blot Analysis: Perform a Western blot on the histone extracts to detect the levels of H3K4me3. Use an antibody for total Histone H3 as a loading control.

  • Data Analysis: Quantify the band intensities. The optimal concentration is the lowest concentration at which a significant increase in H3K4me3 is observed.

Protocol 2: Broad-Spectrum Kinase Profiling

Objective: To identify potential off-target kinase interactions of this compound.

Methodology:

  • Compound Submission: Submit this compound to a commercial kinase profiling service. These services typically test the compound at one or two fixed concentrations against a large panel of recombinant kinases.

  • Assay Principle: The service will perform in vitro kinase activity assays in the presence of this compound. The percentage of inhibition for each kinase is determined relative to a control.

  • Data Analysis: The results will be provided as a list of kinases and their corresponding inhibition percentages. Significant inhibition (typically >50% at 1 µM) of any kinase other than the intended target family suggests a potential off-target interaction.

  • Follow-up Validation: Any identified off-target kinases should be validated in cell-based assays to confirm their relevance.

Protocol 3: Cellular Thermal Shift Assay (CETSA)

Objective: To identify proteins that physically engage with this compound in intact cells.

Methodology:

  • Cell Treatment: Treat intact cells with this compound or a vehicle control.

  • Heating: Heat cell lysates to a range of temperatures (e.g., 40-70°C). Ligand-bound proteins are often stabilized and will not denature at the same temperature as unbound proteins.

  • Pelleting: Centrifuge the samples to pellet the aggregated, denatured proteins.

  • Supernatant Analysis: Collect the supernatant containing the soluble proteins and analyze by Western blot for specific candidate proteins or by mass spectrometry for a proteome-wide analysis. An increase in the amount of a protein in the supernatant of this compound-treated samples at a given temperature indicates binding.

Visualizations

AS8351_Mechanism_of_Action cluster_KDM5B KDM5B (JmjC domain) KDM5B KDM5B H3K4me3 H3K4me3 (Active Chromatin) KDM5B->H3K4me3 Demethylates H3K4me2 H3K4me2 (Inactive Chromatin) Fe2 Fe(II) Fe2->KDM5B Co-factor aKG α-Ketoglutarate aKG->Fe2 This compound This compound This compound->Fe2 Chelates

Caption: Mechanism of this compound action on KDM5B.

Off_Target_Identification_Workflow start Unexpected Phenotype or Toxicity Observed dose_response Perform Dose-Response (On-Target vs. Toxicity) start->dose_response on_target_validation Validate On-Target Engagement (e.g., H3K4me3 Western Blot) dose_response->on_target_validation controls Use Orthogonal Approach (siRNA/shRNA, Different Inhibitor) on_target_validation->controls profiling Unbiased Off-Target Screening (Kinase Panel, CETSA, Proteomics) controls->profiling validation Validate Hits in Cell-Based Assays profiling->validation conclusion Determine if On-Target or Off-Target Effect validation->conclusion

Caption: Workflow for investigating off-target effects.

Experimental_Decision_Tree phenotype Is the observed phenotype consistent with KDM5B inhibition? dose Does the effective dose for the phenotype correlate with KDM5B inhibition? phenotype->dose Yes off_target Potential Off-Target Effect (Proceed with profiling) phenotype->off_target No rescue Does KDM5B knockdown/knockout phenocopy the result? dose->rescue Yes dose->off_target No on_target Likely On-Target Effect rescue->on_target Yes rescue->off_target No

Caption: Decision tree for assessing on-target vs. off-target effects.

References

AS8351 Technical Support Center: Preventing Precipitation in Culture Medium

Author: BenchChem Technical Support Team. Date: December 2025

Welcome, researchers and scientists. This technical support center is designed to provide clear guidance on the proper handling and use of AS8351, a KDM5B histone demethylase inhibitor, in cell culture applications.[1][2][3][4] A common challenge encountered with hydrophobic compounds like this compound is precipitation upon dilution into aqueous culture media. This guide offers troubleshooting protocols and answers to frequently asked questions to help you achieve consistent and reliable experimental results.

Troubleshooting Guide: this compound Precipitation

This guide addresses the most common issues related to this compound precipitation in a question-and-answer format.

Question 1: I dissolved this compound in DMSO, but it precipitated immediately when I added it to my cell culture medium. Why did this happen?

Answer: This phenomenon, often called "crashing out," is common for compounds like this compound that are highly soluble in organic solvents like DMSO but poorly soluble in water-based solutions like culture medium.[5][6] When your concentrated DMSO stock is added to the medium, the DMSO is rapidly diluted. This solvent exchange reduces the solubility of this compound below its concentration, causing it to fall out of solution and form a precipitate.[6][7]

Question 2: What is the correct procedure for diluting my this compound stock solution to avoid precipitation?

Answer: Following a careful dilution protocol is critical. The key is to avoid rapid changes in solvent composition and to work with pre-warmed media.

Recommended Dilution Protocol:

  • Prepare a High-Concentration Stock: Dissolve the lyophilized this compound powder in fresh, anhydrous (low-moisture) DMSO to create a stock solution (e.g., 15 mM).[4] Ensure the powder is fully dissolved; brief vortexing or sonication can help.[6] Note that moisture-absorbing DMSO can reduce solubility.[5]

  • Aliquot and Store: Aliquot the stock solution into small, single-use volumes to prevent repeated freeze-thaw cycles, which can degrade the compound.[2][4] Store aliquots at -20°C for short-term (up to 1 month) or -80°C for long-term storage (up to 2 years).[2][4]

  • Pre-warm the Medium: Warm your complete cell culture medium to 37°C before adding the compound. Adding compounds to cold liquid can significantly decrease their solubility.[6]

  • Perform Serial or Intermediate Dilution:

    • Method A (Recommended): Create an intermediate dilution of your stock in pre-warmed medium. For example, add 1 µL of a 10 mM stock to 99 µL of medium to get a 100 µM intermediate solution. Then, use this intermediate solution to prepare your final concentrations.

    • Method B: When adding the stock solution directly to the final volume of medium, add it dropwise while gently swirling or vortexing the medium.[6] This helps disperse the DMSO and the compound more slowly.

  • Control Final DMSO Concentration: Keep the final concentration of DMSO in your culture medium as low as possible, ideally below 0.1% and not exceeding 0.5%, as higher concentrations can be cytotoxic to cells and may still contribute to precipitation.[6]

Frequently Asked Questions (FAQs)

Q1: What is the maximum soluble concentration of this compound in culture medium? The maximum soluble concentration is not fixed; it depends heavily on the specific components of your culture medium (e.g., serum percentage, salt concentration).[8][9] We strongly recommend performing a solubility test in your specific medium before starting your experiments. See the "Experimental Protocols" section below for a detailed method.

Q2: I'm following the protocol, but my compound still precipitates at my desired working concentration. What else can I try? If precipitation persists, consider these factors:

  • DMSO Quality: Ensure you are using fresh, high-purity, anhydrous DMSO. Old DMSO can absorb water from the atmosphere, which reduces its ability to dissolve hydrophobic compounds.[5]

  • Media pH: The pH of your culture medium, which is influenced by the CO2 concentration in your incubator, can affect the solubility of pH-sensitive compounds.[8][10] Ensure your medium is correctly buffered for your incubator's CO2 level.

  • Interactions with Media Components: High concentrations of salts, proteins (especially in high-serum media), or other supplements can reduce compound solubility.[8][9] You may need to test solubility in media with different serum concentrations.

  • Long-Term Culture Issues: In long-term experiments, evaporation of the medium can increase the compound's effective concentration, leading to precipitation.[6] Ensure your incubator is properly humidified.

Q3: Can I use a solvent other than DMSO? According to datasheets, this compound is also soluble in ethanol (B145695) (with warming) and DMF.[1][11] However, DMSO is the most widely used and best-tolerated solvent for cell culture applications.[6] Other solvents may be more toxic to cells. If you must use an alternative, the final solvent concentration should be kept extremely low, and appropriate vehicle controls must be included in your experiments.

Q4: How can I tell the difference between this compound precipitate and microbial contamination? The best way to differentiate is by microscopic examination.[8]

  • Precipitate: Often appears as sharp, crystalline structures or as an amorphous, non-uniform film/particle layer. It is non-motile.

  • Microbial Contamination: Bacteria typically appear as small, motile rods or spheres (cocci), while yeast appears as budding oval shapes. Fungi may grow as filamentous hyphae.

Data Presentation: this compound Properties

The following table summarizes key quantitative data for this compound.

PropertyDataReference(s)
Molecular Weight 291.3 g/mol [1][5][12]
Appearance Yellow Powder[1]
Solubility in DMSO Up to 58 mg/mL (~199 mM)[1][5]
Solubility in DMF Up to 30 mg/mL (~103 mM)[1][11]
Solubility in Ethanol Up to 10 mg/mL (~34 mM) with warming[1][11]
Solubility in Water Insoluble[5]
Storage (Lyophilized) -20°C, desiccated[4][13]
Storage (Stock Sol.) Aliquot and store at -20°C (≤1 month) or -80°C (≤2 years). Avoid repeated freeze-thaw cycles.[2][4]

Experimental Protocols

Protocol: Determining the Maximum Soluble Concentration of this compound in Your Culture Medium

This protocol will help you find the highest concentration of this compound that remains in solution in your specific experimental conditions.[8]

Materials:

  • This compound stock solution in DMSO (e.g., 10 mM)

  • Your complete cell culture medium, pre-warmed to 37°C

  • Sterile microcentrifuge tubes or a 96-well plate

  • Microscope

Procedure:

  • Prepare a Dilution Series:

    • Dispense a fixed volume of your pre-warmed medium into a series of tubes (e.g., 500 µL per tube).

    • Create a serial dilution of your this compound stock solution into the medium. For example, to test concentrations from 100 µM down to ~1.5 µM:

      • Tube 1 (100 µM): Add 5 µL of 10 mM stock to 495 µL of medium. Vortex gently.

      • Tube 2 (50 µM): Transfer 250 µL from Tube 1 to a new tube containing 250 µL of medium. Vortex gently.

      • Tube 3 (25 µM): Transfer 250 µL from Tube 2 to a new tube containing 250 µL of medium. Vortex gently.

      • Continue this 2-fold serial dilution for several more tubes.

      • Include a "Vehicle Control" tube containing only medium and the highest equivalent volume of DMSO (e.g., 5 µL DMSO in 495 µL medium, which is 1%).

  • Incubation: Incubate the tubes under your standard experimental conditions (e.g., 37°C, 5% CO2) for a duration relevant to your experiment (e.g., 2 hours, 24 hours).

  • Observation:

    • After incubation, visually inspect each tube for cloudiness or visible precipitate.

    • Place a small aliquot from each tube onto a slide and examine it under a microscope to look for crystalline structures.

Visual Guides

Troubleshooting Workflow for this compound Precipitation

The following diagram outlines a logical workflow to diagnose and solve issues with this compound precipitation.

G start Precipitation Observed in Culture Medium q1 Is final DMSO concentration > 0.5%? start->q1 sol1 Reduce final DMSO concentration (ideally < 0.1%) q1->sol1 Yes q2 Was medium pre-warmed to 37°C before adding stock? q1->q2 No sol1->q2 sol2 Always pre-warm medium to 37°C q2->sol2 No q3 Was stock added slowly to vortexing medium? q2->q3 Yes sol2->q3 sol3 Add stock dropwise to medium while gently vortexing/swirling q3->sol3 No q4 Is DMSO stock old or cloudy? Were aliquots freeze-thawed? q3->q4 Yes sol3->q4 sol4 Prepare fresh stock in anhydrous DMSO. Aliquot for single use. q4->sol4 Yes end_node Perform solubility test to find max concentration in your specific medium. Consider media components (serum, pH). q4->end_node No sol4->end_node

Caption: A step-by-step decision diagram for troubleshooting this compound precipitation.

References

strategies to reduce variability in AS8351 reprogramming outcomes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for AS8351-mediated cellular reprogramming. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals reduce variability and achieve consistent outcomes in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action in reprogramming?

This compound is a small molecule inhibitor of KDM5B (Lysine-specific demethylase 5B), also known as JARID1B or PLU-1.[1] KDM5B is a histone demethylase that removes activating methyl marks (specifically H3K4me2/3) from the promoter regions of genes. By inhibiting KDM5B, this compound helps to maintain an active chromatin state, which is conducive to the induction of new cell fates, such as the generation of cardiomyocyte-like cells from fibroblasts.[1] It competes with the co-factor α-ketoglutarate, which is necessary for the enzymatic activity of JmjC domain-containing histone demethylases like KDM5B.[1]

Q2: What are the most common sources of variability in this compound reprogramming experiments?

Variability in reprogramming outcomes can arise from several factors, much like in other induced pluripotent stem cell (iPSC) generation methods.[2] These can be broadly categorized as:

  • Cellular Factors: The donor's genetic background, the age and passage number of the starting somatic cells, and the overall health of the culture can significantly impact efficiency.[2]

  • Reagent Quality: The purity and stability of this compound, as well as the quality of other media components and growth factors, are critical.

  • Protocol Execution: Minor deviations in timing, cell density, and reagent concentrations can lead to significant differences in outcomes.

  • Epigenetic State: The initial epigenetic landscape of the somatic cells can influence their susceptibility to reprogramming.

Q3: How should I properly handle and store this compound?

Proper handling and storage of this compound are crucial for maintaining its activity. Stock solutions should be prepared, aliquoted to avoid repeated freeze-thaw cycles, and stored at -80°C for long-term stability (up to 2 years) or -20°C for shorter periods (up to 1 year).[1] When preparing working solutions, ensure the compound is fully dissolved in a suitable solvent, such as DMSO.

Troubleshooting Guide

Problem 1: Low Reprogramming Efficiency

Possible Causes & Solutions

Potential Cause Troubleshooting Step
Suboptimal this compound Concentration Perform a dose-response curve to determine the optimal concentration for your specific cell type and experimental conditions. Start with a range of concentrations around the published effective doses.
Poor Quality of Starting Cells Use low-passage primary cells. Ensure cells are healthy and proliferating well before starting the reprogramming protocol. Senescent cells are known to be a barrier to reprogramming.[3]
Inefficient Delivery of Reprogramming Factors If using this compound in combination with transcription factors, optimize the delivery method (e.g., viral titer, transfection efficiency).
Inhibitory Signaling Pathways Pro-fibrotic signaling, such as the TGF-β pathway, can antagonize cardiac reprogramming.[4] Consider co-treatment with inhibitors of these pathways.

Problem 2: High Variability Between Replicates

Possible Causes & Solutions

Potential Cause Troubleshooting Step
Inconsistent Cell Seeding Density Ensure uniform cell seeding density across all replicates. Cell-to-cell contact can influence reprogramming outcomes.
Variations in Media and Reagent Preparation Prepare a large master mix of media and reagents to be used for all replicates in an experiment. Aliquot and store properly.
Edge Effects in Multi-well Plates To minimize edge effects, avoid using the outer wells of multi-well plates for experimental samples. Fill them with sterile PBS or media.
Inconsistent Timing of Media Changes and Treatments Adhere strictly to the established protocol timeline for all experimental steps.

Problem 3: Incomplete Reprogramming or Generation of Undesired Cell Types

Possible Causes & Solutions

Potential Cause Troubleshooting Step
Incorrect Combination of Small Molecules The combination of small molecules is often crucial for directing cell fate. Ensure the correct combination and concentrations are being used. Other small molecules that modulate different signaling pathways may be required.
Duration of this compound Treatment Optimize the duration of this compound exposure. Continuous exposure may not be necessary or optimal. A time-course experiment can help determine the ideal treatment window.
Presence of Contaminating Cell Types Ensure the starting cell population is pure. Consider using cell sorting techniques to isolate the desired starting cell type.

Experimental Protocols

Protocol 1: Dose-Response Experiment for Optimal this compound Concentration

  • Cell Seeding: Plate primary fibroblasts at a consistent density (e.g., 2 x 10^4 cells/cm²) in a 24-well plate. Allow cells to attach overnight.

  • Preparation of this compound dilutions: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in reprogramming media to achieve final concentrations ranging from 0.1 µM to 10 µM. Include a DMSO-only vehicle control.

  • Treatment: Replace the culture media with the media containing the different concentrations of this compound.

  • Culture and Monitoring: Culture the cells for the desired reprogramming duration (e.g., 14-21 days), changing the media with fresh compound every 2-3 days.

  • Analysis: At the end of the experiment, fix the cells and perform immunocytochemistry for relevant markers of the target cell type (e.g., cardiac troponin T for cardiomyocytes). Quantify the percentage of positive cells for each concentration to determine the optimal dose.

Protocol 2: General Protocol for this compound-mediated Cardiac Reprogramming

This is a generalized protocol and should be optimized for your specific cell type and research goals.

  • Cell Preparation: Isolate and culture primary cardiac fibroblasts from neonatal mice.[5][6] Ensure cells are at a low passage number (P1-P3).

  • Initiation of Reprogramming: On Day 0, seed the fibroblasts at a high density.

  • Induction: On Day 1, change to a basal reprogramming medium supplemented with a defined cocktail of small molecules, including this compound at its predetermined optimal concentration. Other small molecules may include inhibitors of TGF-β and Rho-associated kinase signaling.[4]

  • Maintenance: Replace the medium every 2-3 days with fresh reprogramming medium containing the small molecule cocktail.

  • Maturation: After an initial induction phase (e.g., 7-10 days), switch to a maturation medium that supports the survival and function of the target cell type (e.g., cardiomyocyte maintenance medium).

  • Characterization: At various time points (e.g., Day 14, 21, 28), assess reprogramming efficiency by immunofluorescence staining for cardiac-specific markers, and functional assays such as calcium imaging to detect spontaneous contractions.

Data Presentation

Table 1: Hypothetical Impact of Key Parameters on Reprogramming Efficiency

Parameter Condition A Efficiency (%) Condition B Efficiency (%)
This compound Concentration 1 µM5%5 µM15%
Starting Cell Passage Passage 212%Passage 63%
TGF-β Inhibitor Absent8%Present25%
Cell Seeding Density 1x10^4 cells/cm²7%4x10^4 cells/cm²18%

Visualizations

AS8351_Mechanism cluster_nucleus Cell Nucleus cluster_drug Intervention Histone Histone H3 H3K4me3 H3K4me3 (Active Mark) Histone->H3K4me3 Methylation KDM5B KDM5B H3K4me3->KDM5B Target for Demethylation Gene Target Gene H3K4me3->Gene Promotes Transcription KDM5B->Histone Removes Methyl Group Transcription Gene Transcription Gene->Transcription This compound This compound This compound->KDM5B Inhibits

Caption: Mechanism of action for this compound in promoting active chromatin states.

Troubleshooting_Workflow Start Start: Low Reprogramming Efficiency Check_Cells Assess Starting Cells: - Low Passage? - Healthy Morphology? Start->Check_Cells Check_Cells->Start Cells Not OK (Use new batch) Check_Reagents Verify Reagents: - this compound Aliquoted? - Media Freshly Prepared? Check_Cells->Check_Reagents Cells OK Check_Reagents->Start Reagents Not OK (Prepare fresh) Review_Protocol Review Protocol Execution: - Consistent Timing? - Accurate Pipetting? Check_Reagents->Review_Protocol Reagents OK Optimize_Concentration Optimize this compound Concentration Optimize_Density Optimize Cell Seeding Density Optimize_Concentration->Optimize_Density Add_Enhancers Consider Additional Small Molecules (e.g., TGF-β inhibitor) Optimize_Density->Add_Enhancers Success Improved Efficiency Add_Enhancers->Success Review_Protocol->Start Protocol Not OK (Standardize procedure) Review_Protocol->Optimize_Concentration Protocol OK

Caption: A logical workflow for troubleshooting low reprogramming efficiency.

References

troubleshooting guide for AS8351 experimental artifacts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on troubleshooting common experimental artifacts and issues that may arise when working with AS8351, a potent KDM5B inhibitor.

Frequently Asked Questions (FAQs)

Q1: We are observing lower than expected potency (higher IC50) for this compound in our cellular assays. What are the possible causes?

A1: Several factors can contribute to reduced potency of this compound. These include:

  • Compound Stability and Storage: this compound, like many small molecules, can be sensitive to storage conditions. Improper storage, such as exposure to light or repeated freeze-thaw cycles, can lead to degradation. We recommend storing this compound as a powder at -20°C and preparing fresh stock solutions in a suitable solvent (e.g., DMSO) for each experiment.

  • Cell Type and Density: The efficacy of this compound can be cell-type dependent. Additionally, high cell densities can sometimes lead to a higher apparent IC50 due to increased metabolism of the compound or cell-cell contact effects. It is crucial to maintain consistent cell densities across experiments.

  • Assay-Specific Factors: The choice of assay endpoint and the incubation time can significantly impact the observed potency. For a histone demethylase inhibitor, longer incubation times may be necessary to observe significant changes in histone methylation and downstream effects.

Q2: We are seeing significant off-target effects or cellular toxicity at concentrations close to the expected IC50. How can we mitigate this?

A2: Off-target effects and cytotoxicity are important considerations. Here are some troubleshooting steps:

  • Confirm Compound Purity: Ensure the purity of your this compound stock. Impurities from synthesis or degradation can contribute to off-target effects.

  • Titrate Compound Concentration: Perform a careful dose-response curve to identify a concentration range that provides the desired on-target effect with minimal toxicity.

  • Use Orthogonal Assays: Confirm the on-target activity of this compound by using multiple, independent assays. For example, in addition to a functional cellular assay, directly measure the inhibition of KDM5B enzymatic activity.

  • Control Experiments: Include appropriate negative controls (e.g., vehicle-treated cells) and positive controls (e.g., a known KDM5B inhibitor with a different chemical scaffold) to distinguish on-target from off-target effects.

Troubleshooting Guides

Issue 1: High Variability in Histone Methylation Levels Between Replicates

High variability in histone methylation levels, as measured by techniques like Western blot or ELISA, can obscure the effects of this compound treatment.

Possible Causes and Solutions:

CauseSolution
Inconsistent Cell Lysis and Histone Extraction Ensure a standardized and robust protocol for histone extraction. Incomplete cell lysis or inefficient histone isolation can lead to variable yields.
Antibody Specificity and Titration Validate the specificity of the primary antibody for the target histone mark (e.g., H3K4me3). Perform antibody titration to determine the optimal concentration that provides a high signal-to-noise ratio.
Uneven Loading in Western Blots Quantify total protein or histone concentration before loading samples. Use a loading control (e.g., total Histone H3) to normalize the signal of the target histone mark.
Inconsistent this compound Treatment Ensure accurate and consistent dilution and application of this compound to all treatment groups.
Issue 2: Inconsistent Gene Expression Changes Downstream of KDM5B Inhibition

This compound is expected to alter the expression of KDM5B target genes. Inconsistent results in downstream gene expression analysis (e.g., qPCR, RNA-seq) can be challenging.

Possible Causes and Solutions:

CauseSolution
Suboptimal Incubation Time The kinetics of gene expression changes can vary. Perform a time-course experiment to identify the optimal duration of this compound treatment for observing changes in your target genes.
Cell Cycle Effects KDM5B activity can be linked to the cell cycle. Synchronize cells before treatment to reduce variability in gene expression arising from different cell cycle stages.
RNA Quality and Integrity Ensure high-quality RNA is extracted from all samples. Check RNA integrity (e.g., using a Bioanalyzer) before proceeding with downstream applications.
Primer/Probe Efficiency (for qPCR) Validate the efficiency of qPCR primers or probes to ensure accurate quantification of gene expression.

Experimental Protocols

Protocol: In-Cell Western Assay for H3K4me3 Levels

This protocol describes a method to quantify changes in histone H3 lysine (B10760008) 4 trimethylation (H3K4me3) in cells treated with this compound.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • This compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) for 24-48 hours. Include a vehicle control (e.g., 0.1% DMSO).

  • Cell Fixation and Permeabilization:

    • Fix cells with 4% paraformaldehyde in PBS for 20 minutes at room temperature.

    • Permeabilize cells with 0.1% Triton X-100 in PBS for 15 minutes.

  • Blocking: Block with a suitable blocking buffer (e.g., 5% BSA in PBS) for 1 hour.

  • Primary Antibody Incubation: Incubate with a primary antibody specific for H3K4me3 overnight at 4°C.

  • Secondary Antibody Incubation: Incubate with an IRDye-conjugated secondary antibody for 1 hour at room temperature in the dark.

  • Normalization: Co-stain with a DNA dye (e.g., Hoechst) or a total histone H3 antibody to normalize for cell number.

  • Imaging and Analysis: Scan the plate using an infrared imaging system and quantify the fluorescence intensity.

Data Presentation

Table 1: Example IC50 Values for this compound in Different Cell Lines

Cell LineAssay TypeIncubation Time (hours)IC50 (µM)
MCF-7In-Cell Western (H3K4me3)481.2
HCT116Proliferation Assay725.8
U2OSLuciferase Reporter Assay240.9

Visualizations

AS8351_Mechanism_of_Action cluster_0 This compound Action cluster_1 Epigenetic Consequence cluster_2 Downstream Effect This compound This compound KDM5B KDM5B (Histone Demethylase) This compound->KDM5B Inhibits H3K4me3_increase Increased H3K4me3 (Active Chromatin Mark) H3K4me3_decrease Decreased H3K4me3 KDM5B->H3K4me3_decrease Removes methyl group Gene_Expression Altered Gene Expression H3K4me3_increase->Gene_Expression Cellular_Phenotype Change in Cellular Phenotype Gene_Expression->Cellular_Phenotype

Caption: Mechanism of action for this compound as a KDM5B inhibitor.

Troubleshooting_Workflow Start Unexpected Experimental Result Check_Reagents Verify Compound Integrity and Reagent Quality Start->Check_Reagents Review_Protocol Review Experimental Protocol for Deviations Start->Review_Protocol Optimize_Parameters Optimize Assay Parameters (e.g., Incubation Time, Cell Density) Check_Reagents->Optimize_Parameters Review_Protocol->Optimize_Parameters Data_Analysis Re-analyze Data with Appropriate Controls Optimize_Parameters->Data_Analysis Consult_Support Consult Technical Support with Detailed Report Data_Analysis->Consult_Support Issue Persists Resolved Issue Resolved Data_Analysis->Resolved Issue Resolved Consult_Support->Resolved

Caption: A logical workflow for troubleshooting experimental artifacts.

Technical Support Center: Optimizing Incubation Times for AS8351 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize incubation times for experiments involving AS8351, a KDM5B inhibitor.[1][2] Proper optimization of incubation time is critical for obtaining accurate, reproducible, and meaningful data.

Troubleshooting Guide

This section addresses specific issues that may arise during experiments with this compound.

Q1: I am observing high levels of cytotoxicity even at low concentrations of this compound. What should I do?

A1: High cytotoxicity can be caused by several factors. Consider the following troubleshooting steps:

  • Reduce Incubation Time: Prolonged exposure can lead to increased cell death. Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify a time point that shows the desired biological effect with minimal toxicity.[3]

  • Optimize Seeding Density: Ensure that cells are in a logarithmic growth phase and are not overly confluent, as this can increase sensitivity to cytotoxic effects.[4]

  • Assess Solvent Toxicity: If using a solvent like DMSO, ensure the final concentration is low (typically ≤ 0.1%) and include a vehicle-only control to rule out solvent-induced toxicity.[5]

  • Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to inhibitors. It may be necessary to perform a dose-response experiment with a wider range of concentrations to determine the optimal non-toxic working concentration for your specific cell line.

Q2: I am not observing the expected downstream effects after this compound treatment. What are the possible reasons?

A2: A lack of observable effects could be due to several experimental variables:

  • Insufficient Incubation Time: The incubation time may be too short for the desired biological endpoint to manifest. For endpoints related to changes in gene expression or protein levels, longer incubation times (e.g., 24-72 hours) may be necessary.[6]

  • Suboptimal Concentration: The concentration of this compound may be too low. Perform a dose-response experiment to determine the effective concentration range for your cell line.

  • Compound Stability: Ensure that the this compound stock solution is prepared and stored correctly to prevent degradation. It is recommended to prepare fresh dilutions for each experiment.[5]

  • Cell Line Resistance: Confirm that your cell line expresses the target protein (KDM5B) and is known to be responsive to its inhibition.

Q3: I am seeing inconsistent results between experiments. How can I improve reproducibility?

A3: Inconsistent results are often due to experimental variability. To improve reproducibility:

  • Standardize Cell Culture Conditions: Use cells of a consistent and low passage number, and standardize seeding density and media conditions.[6]

  • Consistent Compound Preparation: Prepare fresh dilutions of this compound for each experiment from a validated stock solution to avoid issues with compound stability.[5]

  • Uniform Incubation Times: Ensure that incubation times are precisely controlled and consistent across all experiments.

  • Assay Controls: Include appropriate positive and negative controls in every experiment to monitor assay performance and normalize results.

Q4: How do I determine the optimal incubation time for my specific cell line and experimental goal?

A4: The optimal incubation time should be determined empirically through a time-course experiment.[3]

  • Select a Fixed Concentration: Choose a concentration of this compound that is known to be effective but not overly toxic (e.g., the IC50 value).

  • Set Up Time Points: Treat your cells for a range of time points (e.g., 6, 12, 24, 48, 72 hours).

  • Assess the Endpoint: At each time point, measure your desired biological outcome (e.g., cell viability, protein expression, gene expression).

  • Analyze the Data: Plot the results against time to identify the time point that provides a robust and significant effect.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is an inhibitor of KDM5B, a histone demethylase.[1][2] By inhibiting KDM5B, this compound can induce and sustain active chromatin marks, which facilitates the induction of cardiomyocyte-like cells.[1] It is thought to exert its effects by competing with α-ketoglutarate (α-KG) for chelating iron in JmjC domain-containing histone demethylases.[1][2]

Q2: What is the recommended starting concentration range for this compound?

A2: The optimal concentration of this compound is cell-line dependent. It is advisable to perform a dose-response experiment starting with a broad range of concentrations, for example, from 10 nM to 10 µM, to determine the IC50 value for your specific experimental system.

Q3: Are there any known off-target effects of this compound?

A3: While this compound is reported to target KDM5B, like many small molecule inhibitors, the potential for off-target effects exists, especially at higher concentrations.[7] If you observe unexpected phenotypes, it may be beneficial to perform a kinase panel screen or other profiling assays to investigate potential off-target interactions.[8]

Q4: How should I store and handle this compound?

A4: this compound is typically stored as a powder at -20°C.[9] For experimental use, it is recommended to prepare a concentrated stock solution in a suitable solvent, such as DMSO, which can then be stored at -20°C or -80°C.[9] Avoid repeated freeze-thaw cycles of the stock solution.[5]

Quantitative Data Summary

The following tables provide example data to illustrate the effects of varying this compound incubation times.

Table 1: Effect of this compound Incubation Time on Cell Viability (MTT Assay) in a Hypothetical Cancer Cell Line

Incubation Time (hours)Vehicle Control (% Viability)This compound (1 µM) (% Viability)This compound (10 µM) (% Viability)
24100 ± 4.595 ± 5.180 ± 6.2
48100 ± 5.275 ± 4.855 ± 5.9
72100 ± 4.950 ± 6.130 ± 4.7

Table 2: Time-Dependent Effect of this compound (10 µM) on a Downstream Target

Incubation Time (hours)Vehicle Control (Relative Target Level)This compound (10 µM) (Relative Target Level)
01.00 ± 0.051.00 ± 0.05
60.98 ± 0.060.85 ± 0.07
121.02 ± 0.040.60 ± 0.08
240.99 ± 0.050.35 ± 0.06
481.01 ± 0.070.20 ± 0.04

Detailed Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay for this compound Cytotoxicity

  • Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound. Remove the old media and add fresh media containing the desired concentrations of the inhibitor. Include a vehicle-only control.

  • Incubation: Incubate the plate for the desired treatment durations (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C with 5% CO2.

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.

Protocol 2: Western Blotting for Downstream Target Modulation

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentration and for various time points.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and incubate it with primary antibodies against the target protein and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate it with an appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis: Quantify the band intensities and normalize the target protein levels to the loading control.

Visualizations

AS8351_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Tyrosine Kinase (RTK) KDM5B KDM5B Receptor->KDM5B Signal Transduction This compound This compound KDM5B_n KDM5B This compound->KDM5B_n Inhibition Histone Histone H3 Active_Marks Active Chromatin Marks (H3K4me3) Gene_Expression Target Gene Expression Active_Marks_n Active Chromatin Marks (H3K4me3) KDM5B_n->Active_Marks_n Demethylation Histone_n Histone H3 Gene_Expression_n Target Gene Expression Active_Marks_n->Gene_Expression_n

Caption: this compound inhibits the histone demethylase KDM5B in the nucleus.

Optimization_Workflow Start Start: Define Cell Line and Experimental Endpoint Dose_Response Perform Dose-Response Experiment (e.g., 24h) to Determine IC50 Start->Dose_Response Time_Course Perform Time-Course Experiment at IC50 (e.g., 6, 12, 24, 48, 72h) Dose_Response->Time_Course Analysis Analyze Endpoint at Each Time Point Time_Course->Analysis Optimal_Time Determine Optimal Incubation Time Analysis->Optimal_Time Further_Exp Proceed with Further Experiments Optimal_Time->Further_Exp Robust Effect Troubleshoot Troubleshoot: - Adjust Concentration - Check Cell Health - Verify Reagents Optimal_Time->Troubleshoot No/Poor Effect Troubleshoot->Dose_Response

Caption: Workflow for optimizing this compound incubation time.

References

potential interference of AS8351 with fluorescent assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals who are using AS8351 in their experiments and are concerned about its potential interference with fluorescent assays. The following troubleshooting guides and frequently asked questions (FAQs) are designed to help you identify, understand, and mitigate common sources of assay artifacts.

FAQs: Potential Interference of this compound with Fluorescent Assays

Q1: What is this compound and how does it work?

This compound is a small molecule inhibitor of KDM5B, a histone demethylase.[1] Its mechanism of action involves competing with the endogenous cofactor α-ketoglutarate to chelate iron (Fe(II)) within the catalytic domain of JmjC domain-containing histone demethylases.[1] This inhibition leads to changes in histone methylation and subsequent alterations in gene expression. This compound has been used to induce the reprogramming of human fibroblasts into cardiomyocyte-like cells.

Q2: Could this compound interfere with my fluorescent assay?

Yes, it is possible. Small molecules, particularly those with heterocyclic ring structures like this compound, can interfere with fluorescence-based assays.[2] This interference can manifest in two primary ways:

  • Autofluorescence: The compound itself may absorb light at the excitation wavelength and emit its own fluorescence at the emission wavelength of your assay, leading to a false-positive signal.[3][4]

  • Fluorescence Quenching (Inner Filter Effect): The compound may absorb the excitation light intended for your fluorophore or absorb the light emitted by the fluorophore before it reaches the detector. This results in a decrease in the measured signal and can lead to false-negative results.[3][5]

Q3: What are the signs of potential interference from this compound?

Symptoms of interference can include:

  • A dose-dependent increase in fluorescence signal in control wells containing only this compound and buffer.[3]

  • A decrease in the fluorescence signal of your positive control when this compound is present.

  • High variability in fluorescence readings between replicate wells.

  • An unusually steep or non-sigmoidal dose-response curve in your assay.[3]

Q4: Are there specific types of fluorescent dyes that are more susceptible to interference?

Interference is often more pronounced with assays that use fluorophores excitable by UV or blue light (in the 350-550 nm range), as many organic small molecules absorb in this region.[4][6] Shifting to red-shifted fluorophores can sometimes mitigate this issue.[7][8]

Troubleshooting Guides

If you suspect that this compound is interfering with your fluorescent assay, follow these troubleshooting protocols to diagnose and mitigate the issue.

Guide 1: Assessing the Autofluorescence of this compound

This experiment will determine if this compound is inherently fluorescent at the wavelengths used in your assay.

Experimental Protocol:

  • Prepare a serial dilution of this compound: Dissolve this compound in the same assay buffer used for your primary experiment to create a concentration range that mirrors your experimental conditions.

  • Set up a control plate: In a microplate, add the serially diluted this compound to individual wells. Include wells containing only the assay buffer as a blank control.

  • Measure fluorescence: Read the plate using the same excitation and emission wavelengths (filter set) as your primary assay.

  • Analyze the data: Plot the fluorescence intensity against the concentration of this compound. A concentration-dependent increase in fluorescence indicates that this compound is autofluorescent under your experimental conditions.

Data Interpretation:

Observation Interpretation Next Steps
No significant fluorescence from this compound alone.Autofluorescence is not a likely cause of interference.Proceed to Guide 2 to test for quenching.
Concentration-dependent increase in fluorescence.This compound is autofluorescent.Subtract the background fluorescence from your experimental wells or consider using a different fluorophore.
Guide 2: Evaluating the Inner Filter Effect (Quenching)

This protocol helps to determine if this compound is absorbing the excitation or emission light of your fluorophore.

Experimental Protocol:

  • Measure the absorbance spectrum of this compound: Using a spectrophotometer, measure the absorbance of a solution of this compound (at a concentration relevant to your assay) across a range of wavelengths, including the excitation and emission wavelengths of your fluorophore.

  • Prepare control and test wells:

    • Control Wells: Your fluorescent probe at its assay concentration in assay buffer.

    • Test Wells: Your fluorescent probe at its assay concentration plus this compound at various concentrations in assay buffer.

  • Measure fluorescence: Read the fluorescence of all wells.

  • Analyze the data: Compare the fluorescence intensity of the test wells to the control wells. A concentration-dependent decrease in fluorescence in the presence of this compound suggests quenching.

Data Interpretation:

Observation Interpretation Next Steps
No significant decrease in fluorescence in the presence of this compound.Quenching is not a likely cause of interference.Consider other potential sources of interference (e.g., chemical reactivity).
Concentration-dependent decrease in fluorescence.This compound is causing an inner filter effect.Mathematical correction of the data may be possible. See the "Correcting for the Inner Filter Effect" section below.

Correcting for the Inner Filter Effect

If you have identified an inner filter effect, you can attempt to correct your data using the following formula, which requires absorbance measurements at the excitation (Aex) and emission (Aem) wavelengths for each sample:

F_corrected = F_observed * 10^((A_ex + A_em) / 2) [5]

Where:

  • F_corrected is the corrected fluorescence intensity.

  • F_observed is the measured fluorescence intensity.

  • A_ex is the absorbance of the sample at the excitation wavelength.

  • A_em is the absorbance of the sample at the emission wavelength.

Visualizing Experimental Workflows and Concepts

Interference_Troubleshooting_Workflow start Suspected Interference with Fluorescent Assay autofluorescence_test Guide 1: Assess Autofluorescence start->autofluorescence_test is_autofluorescent Is this compound Autofluorescent? autofluorescence_test->is_autofluorescent subtract_background Subtract Background Fluorescence is_autofluorescent->subtract_background Yes quenching_test Guide 2: Evaluate Inner Filter Effect is_autofluorescent->quenching_test No subtract_background->quenching_test is_quenching Is this compound Quenching? quenching_test->is_quenching correct_data Correct for Inner Filter Effect is_quenching->correct_data Yes no_interference No Significant Interference Detected is_quenching->no_interference No end Proceed with Corrected Data correct_data->end no_interference->end

Caption: Troubleshooting workflow for this compound interference.

Signaling_Pathway_this compound This compound This compound KDM5B KDM5B (JmjC domain) This compound->KDM5B Inhibits Fe Fe(II) Fe->KDM5B Cofactor alpha_KG α-Ketoglutarate alpha_KG->KDM5B Cofactor Demethylation Demethylation KDM5B->Demethylation Histone Histone H3 (with H3K4me3/2) Histone->Demethylation GeneExpression Altered Gene Expression Demethylation->GeneExpression Leads to

Caption: Mechanism of action of this compound.

References

Navigating the Safe Use of AS8351 in Your Laboratory: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance on the safe handling of AS8351, a potent KDM5B inhibitor utilized in advanced cellular reprogramming research. Adherence to these protocols is critical to ensure personnel safety and experimental integrity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary hazards?

A1: this compound is a small molecule inhibitor of KDM5B, an epigenetic modifier. It is a key component of the 9-compound (9C) cocktail used to reprogram human fibroblasts into functional cardiomyocytes.[1][2][3][4][5][6] While a valuable research tool, this compound presents several hazards: it is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[7]

Q2: What are the proper storage and handling conditions for this compound?

A2: this compound should be stored at -20°C for long-term stability.[4][7][8] When preparing stock solutions, it is recommended to dissolve this compound in a suitable solvent such as Dimethyl Sulfoxide (DMSO), ethanol, or Dimethylformamide (DMF).[7][8] All handling of the powdered form and concentrated stock solutions should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[7]

Q3: What personal protective equipment (PPE) is required when working with this compound?

A3: To mitigate the risks of exposure, the following PPE is mandatory when handling this compound:

  • Gloves: Nitrile or other chemically resistant gloves should be worn at all times.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are essential to prevent eye contact.

  • Lab Coat: A standard laboratory coat should be worn to protect from skin contact.

  • Face Protection: When handling the powder or preparing stock solutions outside of a fume hood, a face shield is recommended.[7]

Q4: What should I do in case of accidental exposure to this compound?

A4: Immediate action is crucial in the event of an exposure:

  • Skin Contact: Wash the affected area thoroughly with soap and water. If skin irritation occurs, seek medical advice.[7]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention if eye irritation persists.[7]

  • Inhalation: Move the individual to fresh air and keep them comfortable for breathing. If the person feels unwell, call a poison center or doctor.[7]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low reprogramming efficiency Incorrect concentration of this compound.Ensure the final concentration of this compound in the 9C medium is 1 µM as specified in the protocol.[2] Prepare fresh stock solutions and verify calculations.
Degradation of this compound.Store this compound powder and stock solutions at -20°C. Avoid repeated freeze-thaw cycles of the stock solution by preparing single-use aliquots.[9]
Cell toxicity or death Solvent concentration too high.Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is at a non-toxic level, typically below 0.1%.
Contamination of stock solution.Filter-sterilize the this compound stock solution before adding it to the culture medium.
Precipitate formation in media Poor solubility of this compound.Ensure this compound is fully dissolved in the solvent before adding it to the culture medium. Gentle warming may be necessary for some solvents.[7][8]

Quantitative Data Summary

Parameter Value Source
Storage Temperature -20°C[4][7][8]
Solubility in DMSO Up to 45 mg/mL[7][8]
Solubility in Ethanol (warm) Up to 10 mg/mL[7][8]
Solubility in DMF Up to 30 mg/mL[7][8]
Working Concentration (9C Protocol) 1 µM[2]

Experimental Protocols

Detailed Methodology for Safe Preparation of this compound Stock Solution
  • Preparation: Don all required PPE, including gloves, eye protection, and a lab coat. Perform all operations within a certified chemical fume hood.

  • Weighing: Carefully weigh the desired amount of this compound powder using a calibrated analytical balance.

  • Dissolution: In a sterile, conical tube, add the appropriate volume of sterile DMSO to the this compound powder to achieve the desired stock concentration (e.g., 10 mM).

  • Mixing: Vortex the solution until the this compound is completely dissolved. Gentle warming may be applied if necessary.

  • Aliquoting and Storage: Aliquot the stock solution into sterile, single-use microcentrifuge tubes. Label each aliquot clearly with the compound name, concentration, and date of preparation. Store the aliquots at -20°C.

Visualizations

Signaling Pathway of this compound in KDM5B Inhibition

AS8351_Mechanism cluster_cofactors Cofactors This compound This compound Fe_II Fe(II) This compound->Fe_II chelates KDM5B_inactive Inactive KDM5B This compound->KDM5B_inactive leads to inactivation alpha_KG α-Ketoglutarate KDM5B_active Active KDM5B (JmjC domain) alpha_KG->KDM5B_active required for activity Fe_II->KDM5B_active required for activity Demethylation Demethylation KDM5B_active->Demethylation catalyzes H3K4me3 H3K4me3 (Active Chromatin Mark) KDM5B_inactive->H3K4me3 maintains H3K4me3->Demethylation Cardiomyocyte_Genes Cardiomyocyte Gene Expression H3K4me3->Cardiomyocyte_Genes promotes Histone Histone H3 Demethylation->Histone removes methyl groups

Caption: Mechanism of this compound as a KDM5B inhibitor.

Experimental Workflow for Handling this compound in Cellular Reprogramming

AS8351_Workflow start Start: Obtain this compound Powder ppe 1. Don Personal Protective Equipment (Gloves, Goggles, Lab Coat) start->ppe fume_hood 2. Work in a Chemical Fume Hood ppe->fume_hood weigh 3. Weigh this compound Powder fume_hood->weigh dissolve 4. Dissolve in Sterile DMSO to make 10 mM Stock weigh->dissolve aliquot 5. Aliquot into Single-Use Tubes dissolve->aliquot store 6. Store Aliquots at -20°C aliquot->store prepare_media 7. Prepare 9C Medium with 1 µM this compound in a Biosafety Cabinet store->prepare_media treat_cells 8. Treat Human Fibroblasts with 9C Medium prepare_media->treat_cells dispose 9. Dispose of Contaminated Waste in Designated Chemical Waste treat_cells->dispose end End: Cellular Reprogramming dispose->end

Caption: Safe handling workflow for this compound in cell culture.

References

Validation & Comparative

A Head-to-Head Battle: Evaluating AS8351 and PBIT for KDM5B Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the landscape of epigenetic modulators, the selection of a potent and specific inhibitor is paramount. This guide provides a comprehensive comparison of two prominent inhibitors of the histone demethylase KDM5B, AS8351 and PBIT, offering a deep dive into their inhibitory efficiency, target specificity, and the experimental frameworks used for their evaluation.

KDM5B, a lysine-specific demethylase, plays a crucial role in tumorigenesis and cancer progression by regulating gene expression through the demethylation of histone H3 lysine (B10760008) 4 (H3K4).[1][2][3] Its overexpression is associated with various cancers, making it a compelling therapeutic target.[1][4] This guide aims to equip researchers with the necessary data to make informed decisions when selecting an inhibitor for their KDM5B-related studies.

Quantitative Comparison of Inhibitory Efficiency

InhibitorTargetIC50Other KDM Targets (IC50)
This compound KDM5BNot explicitly reportedNot explicitly reported
PBIT KDM5B (JARID1B)~3 µM[5][6]JARID1A (~6 µM), JARID1C (~4.9 µM)[5][6]

Note: The IC50 values for PBIT were determined in in-vitro biochemical assays. The absence of a reported IC50 for this compound highlights a gap in the currently available public data. However, functional studies have demonstrated its efficacy in inhibiting KDM5B activity in cellular contexts.[7]

KDM5B Signaling Pathways

KDM5B exerts its influence on cellular processes through various signaling pathways. Understanding these pathways is critical for elucidating the mechanism of action of its inhibitors. KDM5B has been shown to be a key regulator of cancer cell identity and epigenetic plasticity.[8] It is involved in the regulation of gene transcription and has been implicated in the progression of various cancers.[1][9]

KDM5B_Signaling_Pathways cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm & Cell Membrane KDM5B KDM5B H3K4me3 H3K4me3 KDM5B->H3K4me3 demethylates PI3K PI3K KDM5B->PI3K activates E2F_RB E2F/RB Pathway KDM5B->E2F_RB regulates Gene_Expression Target Gene Expression H3K4me3->Gene_Expression regulates AKT AKT PI3K->AKT Cell_Proliferation Cell Proliferation & Survival AKT->Cell_Proliferation Cell_Cycle Cell Cycle Progression E2F_RB->Cell_Cycle

Caption: KDM5B signaling pathways in the nucleus and cytoplasm.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for biochemical and cellular assays used to assess KDM5B inhibition.

Biochemical Assay for KDM5B Inhibition (Chemiluminescent)

This protocol outlines a typical in-vitro assay to determine the IC50 of an inhibitor against purified KDM5B enzyme.

Biochemical_Assay_Workflow A 1. Coat 96-well plate with methylated histone H3 peptide substrate. B 2. Incubate purified KDM5B enzyme with varying inhibitor concentrations. A->B C 3. Add enzyme-inhibitor mixture to the coated plate. B->C D 4. Add primary antibody specific to the demethylated substrate. C->D E 5. Add HRP-labeled secondary antibody. D->E F 6. Add chemiluminescent substrate. E->F G 7. Measure luminescence to determine demethylase activity and IC50. F->G

Caption: Workflow for a KDM5B biochemical inhibition assay.

Protocol Steps:

  • Substrate Coating: A 96-well plate is coated with a synthetic peptide corresponding to histone H3 methylated at lysine 4.

  • Inhibitor Incubation: Purified recombinant KDM5B enzyme is pre-incubated with a serial dilution of the test inhibitor (e.g., this compound or PBIT) in assay buffer.

  • Enzymatic Reaction: The enzyme-inhibitor mixture is added to the peptide-coated wells, and the reaction is allowed to proceed for a defined period at an optimal temperature.

  • Detection: The reaction is stopped, and a primary antibody that specifically recognizes the demethylated H3K4 product is added.

  • Secondary Antibody: A horseradish peroxidase (HRP)-conjugated secondary antibody is then added to bind to the primary antibody.

  • Signal Generation: A chemiluminescent substrate is added, which is converted by HRP into a light-emitting product.

  • Data Analysis: The luminescence is measured using a plate reader. The signal intensity is inversely proportional to the KDM5B activity. IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.[10]

Cellular Assay for KDM5B Inhibition (Western Blot)

This protocol describes how to assess the ability of an inhibitor to engage and inhibit KDM5B within a cellular context.

Cellular_Assay_Workflow A 1. Culture cancer cells (e.g., breast cancer cell line). B 2. Treat cells with varying concentrations of the inhibitor. A->B C 3. Lyse cells and extract proteins. B->C D 4. Quantify protein concentration. C->D E 5. Perform SDS-PAGE and transfer proteins to a membrane. D->E F 6. Probe with primary antibodies (anti-H3K4me3, anti-KDM5B, loading control). E->F G 7. Incubate with secondary antibodies and detect chemiluminescence. F->G H 8. Analyze band intensities to assess changes in H3K4me3 levels. G->H

Caption: Workflow for a KDM5B cellular inhibition assay.

Protocol Steps:

  • Cell Culture: Plate a relevant cancer cell line known to express KDM5B at a suitable density.

  • Inhibitor Treatment: Treat the cells with a range of concentrations of the inhibitor (this compound or PBIT) for a specified duration.

  • Cell Lysis: Harvest the cells and lyse them using a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to extract total protein.[11]

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method like the Bradford assay.[11]

  • Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

  • Antibody Incubation: Probe the membrane with primary antibodies specific for H3K4me3, KDM5B, and a loading control (e.g., GAPDH or β-actin).

  • Detection: After washing, incubate the membrane with appropriate HRP-conjugated secondary antibodies and visualize the protein bands using a chemiluminescent substrate.

  • Analysis: Quantify the band intensities to determine the relative levels of H3K4me3, normalized to the loading control. An increase in H3K4me3 levels upon inhibitor treatment indicates successful target engagement and inhibition of KDM5B.[12][13]

Concluding Remarks

References

AS8351 vs other small molecules for cardiac differentiation efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The directed differentiation of pluripotent stem cells (PSCs) into cardiomyocytes holds immense promise for cardiovascular research, drug discovery, and regenerative medicine. Small molecules have emerged as powerful tools to modulate signaling pathways and enhance the efficiency and specificity of this process. This guide provides a comparative overview of AS8351 and other commonly used small molecules for cardiac differentiation, supported by experimental data and detailed protocols.

Quantitative Comparison of Cardiac Differentiation Efficacy

The efficacy of various small molecules in promoting cardiac differentiation is typically assessed by the percentage of cells expressing cardiac-specific markers, such as cardiac troponin T (cTnT) or α-actinin, as determined by flow cytometry or immunofluorescence. The following table summarizes the reported efficiencies of this compound and other key small molecules. It is important to note that direct head-to-head comparative studies for all these molecules are limited, and efficiencies can vary significantly based on the cell line, starting cell type (e.g., pluripotent stem cells vs. fibroblasts), and specific protocol used.

Small Molecule/CocktailTarget/Mechanism of ActionCell TypeDifferentiation Efficiency (% of cTnT+ or equivalent marker)Reference
This compound KDM5B inhibitorHuman FibroblastsData on single-agent or defined cocktail efficiency is not readily available. Used in a 9-chemical cocktail for reprogramming.[1]
CHIR99021 + IWP2/IWR-1 GSK3β inhibitor (Wnt activator) + Porcupine/Tankyrase inhibitor (Wnt inhibitor)Human PSCs80-98%[2][3]
IWR-1 Tankyrase inhibitor (Wnt inhibitor)Human Embryonic Stem Cells~89% (TNNT2+)[4]
Sodium Butyrate + ICG-001 + Retinoic Acid HDAC inhibitor + Wnt/β-catenin inhibitor + Retinoic acid receptor agonistRat Cardiac Fibroblasts~22% (cTnT+)[5]
CHIR99021 + A-485 GSK3β inhibitor + p300/CBP inhibitorHuman Embryonic Stem Cell-derived CardiomyocytesInduces dedifferentiation and re-differentiation, 1.4-fold increase in cardiomyocyte number.

Signaling Pathways in Cardiac Differentiation

The differentiation of PSCs into cardiomyocytes is a complex process that recapitulates embryonic heart development. Key signaling pathways, including Wnt, TGF-β/BMP, and FGF, play crucial and often biphasic roles. Small molecules are used to precisely modulate these pathways at specific developmental stages.

Wnt Signaling Pathway

The Wnt signaling pathway is a critical regulator of cardiac differentiation. Initial activation of the canonical Wnt pathway is required for mesoderm induction, while subsequent inhibition is necessary for cardiac progenitor specification.

Wnt_Signaling CHIR99021 CHIR99021 GSK3b GSK3β CHIR99021->GSK3b Inhibits BetaCatenin_p β-catenin (P) GSK3b->BetaCatenin_p Phosphorylates for degradation BetaCatenin β-catenin Nucleus Nucleus BetaCatenin->Nucleus TCFLEF TCF/LEF CardiacMesoderm Cardiac Mesoderm Induction TCFLEF->CardiacMesoderm IWP2_IWR1 IWP2 / IWR-1 Wnt_Ligand Wnt Ligand Secretion IWP2_IWR1->Wnt_Ligand Inhibits CardiacProgenitor Cardiac Progenitor Specification Wnt_Ligand->CardiacProgenitor Promotes

Wnt signaling modulation by small molecules.
Epigenetic Regulation by this compound

This compound is a known inhibitor of KDM5B, a histone demethylase. By inhibiting KDM5B, this compound is thought to sustain active chromatin marks, thereby facilitating the expression of genes crucial for cardiac reprogramming and differentiation.

AS8351_Mechanism This compound This compound KDM5B KDM5B (Histone Demethylase) This compound->KDM5B Inhibits H3K4me3 H3K4me3 (Active Chromatin Mark) KDM5B->H3K4me3 Demethylates CardiacGenes Cardiac Genes H3K4me3->CardiacGenes Promotes Expression CardiacDifferentiation Cardiac Differentiation CardiacGenes->CardiacDifferentiation Leads to Protocol_CHIR_IWP Day_minus_4 Day -4: Seed hPSCs on Matrigel-coated plates in mTeSR1 medium. Day_0 Day 0: Initiate Differentiation Replace medium with RPMI/B27 minus insulin + CHIR99021 (e.g., 12 µM). Day_minus_4->Day_0 Day_1 Day 1: Medium Change Replace with fresh RPMI/B27 minus insulin. Day_0->Day_1 Day_3 Day 3: Wnt Inhibition Add IWP2 (e.g., 5 µM) to RPMI/B27 minus insulin. Day_1->Day_3 Day_5 Day 5: Remove Wnt Inhibitor Change to RPMI/B27 minus insulin. Day_3->Day_5 Day_7_onward Day 7 onwards: Maintenance Change medium every 2-3 days with RPMI/B27 with insulin. Beating cells appear around day 8-10. Day_5->Day_7_onward Protocol_SB_ICG_RA Day_0 Day 0: Transduction Infect cardiac fibroblasts with lentiviruses expressing Gata4, Mef2c, and Tbx5 (GMT). Day_1 Day 1: Small Molecule Treatment Change to fibroblast medium supplemented with Sodium Butyrate (1mM), ICG-001 (1µM), and Retinoic Acid (1µM). Day_0->Day_1 Day_3 Day 3: Medium Change Change to cardiomyocyte culture medium. Day_1->Day_3 Day_10_onward Day 10 onwards: Analysis Assess for expression of cardiac markers (e.g., cTnT) by immunofluorescence and flow cytometry. Day_3->Day_10_onward

References

A Comparative Guide to Small Molecule-Induced Cardiomyocyte Differentiation: AS8351 and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The ability to generate cardiomyocytes from pluripotent stem cells or through direct reprogramming of somatic cells is a cornerstone of cardiovascular research and regenerative medicine. Small molecules that can modulate key signaling pathways and epigenetic states have emerged as powerful tools to drive this differentiation process. This guide provides a comparative analysis of AS8351, a KDM5B inhibitor, and other small molecule-based approaches for inducing cardiomyocyte differentiation, with a focus on the validation of these methods through gene expression analysis.

Performance Comparison: Gene Expression Analysis

Induction MethodKey Cardiac MarkerFold Change in Gene Expression (relative to control)Source
This compound (KDM5B Inhibition) Quantitative data not available in searched literature--
KDM5B OverexpressionHCN4~2[1]
Pan-KDM5 Inhibition (KDM5-C70)ESRRA~2.1[2]
Alternative 1: Wnt Pathway Modulation (CHIR99021 and IWR-1)TNNT2~9
NKX2.5~26
Alternative 2: Small Molecule Cocktail (Sodium Butyrate, ICG-001, Retinoic Acid)cTnT4-6

Note: The data presented is compiled from different studies and starting cell populations, which may influence the observed fold changes. Direct head-to-head comparisons of these molecules under identical experimental conditions are limited in the current literature.

Experimental Methodologies

Detailed and reproducible protocols are essential for the successful induction and validation of cardiomyocytes. Below are representative protocols for the discussed methods.

Protocol 1: Cardiomyocyte Induction via KDM5B Inhibition (Conceptual Protocol based on Mechanism)

While a specific, detailed protocol for this compound is not available, a general approach based on its function as a KDM5B inhibitor would involve the following steps. This protocol is a hypothetical framework and would require optimization.

  • Cell Seeding: Plate human induced pluripotent stem cells (hiPSCs) on Matrigel-coated plates in mTeSR1 medium.

  • Initiation of Differentiation: When cells reach 80-90% confluency, switch to a basal differentiation medium (e.g., RPMI/B27 minus insulin).

  • This compound Treatment: Add this compound to the differentiation medium at a predetermined optimal concentration. The treatment duration would need to be empirically determined, likely spanning several days to influence epigenetic remodeling and initiate cardiac lineage commitment.

  • Maintenance: Continue culture in a cardiomyocyte maintenance medium, monitoring for the appearance of beating cells.

  • Gene Expression Analysis (Day 15-20):

    • RNA Extraction: Isolate total RNA from the differentiated cell population using a commercial kit (e.g., RNeasy Mini Kit, Qiagen).

    • cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a high-capacity cDNA reverse transcription kit.

    • Quantitative PCR (qPCR): Perform qPCR using SYBR Green master mix and primers for key cardiac markers (TNNT2, NKX2.5, GATA4, MYH6, MYH7) and a housekeeping gene (e.g., GAPDH) for normalization. Analyze data using the ΔΔCt method to determine the fold change in gene expression relative to a control group (e.g., DMSO-treated cells).

Protocol 2: Cardiomyocyte Induction via Wnt Pathway Modulation

This protocol is based on the temporal modulation of the Wnt signaling pathway using small molecules.

  • Cell Seeding: Plate hiPSCs on Matrigel-coated plates in mTeSR1 medium.

  • Mesoderm Induction (Day 0): At 80-90% confluency, replace the medium with RPMI/B27 minus insulin (B600854) containing a GSK3β inhibitor, such as CHIR99021 (e.g., 6-12 µM), to activate Wnt signaling.

  • Cardiac Progenitor Specification (Day 2-3): Replace the medium with RPMI/B27 minus insulin containing a Wnt inhibitor, such as IWR-1 (e.g., 5 µM), to inhibit Wnt signaling.

  • Maintenance (Day 5 onwards): Culture the cells in RPMI/B27 with insulin. Beating cardiomyocytes typically appear between days 8 and 12.

  • Gene Expression Analysis (Day 15): Follow the same procedure for RNA extraction, cDNA synthesis, and qPCR as described in Protocol 1.

Protocol 3: Cardiomyocyte Induction with a Small Molecule Cocktail

This protocol utilizes a combination of small molecules to enhance direct reprogramming of fibroblasts into cardiomyocytes, often in conjunction with the overexpression of cardiac transcription factors (Gata4, Mef2c, Tbx5 - GMT).

  • Cell Seeding: Plate primary cardiac fibroblasts.

  • Induction: Transduce cells with lentiviruses expressing GMT.

  • Small Molecule Treatment: Culture the transduced cells in a medium supplemented with Sodium Butyrate (a histone deacetylase inhibitor), ICG-001 (a Wnt/β-catenin inhibitor), and Retinoic Acid .

  • Maintenance: Maintain the cells in culture for 10-14 days.

  • Gene Expression Analysis (Day 10): Perform RNA extraction, cDNA synthesis, and qPCR as detailed in Protocol 1 to assess the expression of cardiac-specific genes.

Signaling Pathways and Experimental Workflow

Visualizing the underlying biological processes and experimental procedures can aid in understanding and implementing these cardiomyocyte induction strategies.

experimental_workflow cluster_start Starting Cell Population cluster_induction Induction with Small Molecules cluster_validation Validation cluster_result Result start_cells hiPSCs or Fibroblasts induction Treatment with: - this compound (KDM5B Inhibition) - CHIR99021/IWR-1 (Wnt Modulation) - SB/ICG-001/RA (Cocktail) start_cells->induction Differentiation/ Reprogramming beating Observation of Beating Phenotype induction->beating gene_expression Gene Expression Analysis (qPCR/RNA-seq) induction->gene_expression protein_expression Protein Expression (Immunofluorescence) induction->protein_expression cardiomyocytes Validated Cardiomyocytes beating->cardiomyocytes gene_expression->cardiomyocytes protein_expression->cardiomyocytes signaling_pathways cluster_epigenetic Epigenetic Regulation cluster_wnt Wnt Signaling Pathway cluster_cocktail Cocktail Components' Targets KDM5B KDM5B H3K4me3 H3K4me3 (Active Chromatin) KDM5B->H3K4me3 demethylates Cardiac_Genes_Epi Cardiac Gene Expression H3K4me3->Cardiac_Genes_Epi promotes This compound This compound This compound->KDM5B inhibits Wnt_Ligand Wnt Frizzled Frizzled Receptor Wnt_Ligand->Frizzled GSK3b GSK3β Frizzled->GSK3b Beta_Catenin β-catenin GSK3b->Beta_Catenin phosphorylates for degradation TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF Cardiac_Genes_Wnt Cardiac Gene Expression TCF_LEF->Cardiac_Genes_Wnt CHIR99021 CHIR99021 CHIR99021->GSK3b inhibits IWR1 IWR-1 IWR1->Beta_Catenin promotes degradation HDAC HDACs Histone_Acetylation Histone Acetylation (Open Chromatin) HDAC->Histone_Acetylation Cardiac_Genes_Cocktail Cardiac Gene Expression Histone_Acetylation->Cardiac_Genes_Cocktail Sodium_Butyrate Sodium Butyrate Sodium_Butyrate->HDAC inhibits Retinoic_Acid Retinoic Acid RAR_RXR RAR/RXR Retinoic_Acid->RAR_RXR RAR_RXR->Cardiac_Genes_Cocktail

References

A Comparative Guide to Cellular Reprogramming: AS8351 Cocktail vs. Conventional Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The ability to reprogram somatic cells into other cell types, particularly cardiomyocytes, holds immense promise for regenerative medicine and drug discovery. This guide provides a comparative analysis of a novel small molecule-based approach utilizing the KDM5B inhibitor AS8351 against the benchmark method of using Yamanaka factors (Oct4, Sox2, Klf4, and c-Myc - OSKM). We present a summary of reprogramming efficiencies, detailed experimental protocols, and a visualization of the underlying signaling pathways to aid researchers in selecting the most suitable method for their specific needs.

Data Presentation: Reprogramming Efficiency at a Glance

The following table summarizes the reported reprogramming efficiencies of a small molecule cocktail containing this compound for cardiomyocyte generation compared to other established methods. It is important to note that efficiencies can vary significantly based on the starting cell type, delivery method, and specific protocol variations.

Reprogramming MethodKey ComponentsTarget Cell TypeReprogramming EfficiencyCitation
Small Molecule Cocktail This compound , CHIR99021, A8301, BIX01294, SC1, Y27632, OAC2, SU16F, JNJ10198409Human Foreskin Fibroblasts~6.6% (cTnT positive cells)[1]
Expanded Small Molecule Cocktail This compound and 14 other small moleculesHuman Urine-derived Cellsup to 15.08% (beating clusters)
Yamanaka Factors (OSKM) Oct4, Sox2, Klf4, c-Myc (Retroviral delivery)Human Fibroblasts~0.01 - 0.1%[2]
Yamanaka Factors (OSKM) with Synergy ONSL and OSKM cocktails (Retroviral delivery)Adult Fibroblasts>2%[3]

Experimental Protocols

Detailed methodologies are crucial for reproducibility and comparison. Below are representative protocols for direct cardiac reprogramming using a small molecule cocktail containing this compound and the conventional OSKM-based retroviral transduction method.

Protocol 1: Direct Cardiac Reprogramming using a Small Molecule Cocktail (with this compound)

This protocol is a composite based on published studies using small molecule cocktails for cardiomyocyte reprogramming.

Materials:

  • Human fibroblasts (e.g., foreskin or dermal)

  • Fibroblast growth medium (e.g., DMEM with 10% FBS)

  • Cardiac Reprogramming Medium (CRM): Basal medium (e.g., DMEM/F12) supplemented with B27, N2, and the small molecule cocktail.

  • Small Molecule Cocktail (example 9-compound cocktail):

    • CHIR99021 (e.g., 3 µM)

    • A83-01 (e.g., 0.5 µM)

    • BIX-01294 (e.g., 1 µM)

    • This compound (e.g., 1 µM)

    • SC1 (e.g., 1 µM)

    • Y-27632 (e.g., 10 µM)

    • OAC2 (e.g., 10 µM)

    • SU16F (e.g., 1 µM)

    • JNJ-10198409 (e.g., 1 µM)

  • Cardiomyocyte Maintenance Medium (CMM): e.g., DMEM/F12 with B27 supplement.

  • Tissue culture plates

Procedure:

  • Cell Seeding: Plate human fibroblasts in fibroblast growth medium at a desired density (e.g., 5 x 10^4 cells/cm²) on tissue culture plates and culture overnight.

  • Induction of Reprogramming:

    • Aspirate the fibroblast growth medium.

    • Add the Cardiac Reprogramming Medium (CRM) containing the full small molecule cocktail.

    • Culture the cells in CRM for approximately 16 days. Change the medium every 2-3 days.

  • Maturation:

    • After the induction phase, switch to Cardiomyocyte Maintenance Medium (CMM).

    • Continue to culture the cells, changing the medium every 2-3 days.

    • Beating cardiomyocyte-like cells can typically be observed starting from day 20 onwards.

  • Characterization: Assess reprogramming efficiency by immunostaining for cardiac markers such as cardiac Troponin T (cTnT) and observing spontaneous contractions.

G Experimental Workflow: Small Molecule Reprogramming cluster_0 Day 0 cluster_1 Day 1 - 16 cluster_2 Day 17 onwards cluster_3 Analysis start Seed Fibroblasts induction Culture in CRM with This compound Cocktail start->induction maturation Culture in CMM induction->maturation beating Observe Beating Cardiomyocytes maturation->beating analysis Immunostaining (cTnT) beating->analysis

Workflow for small molecule-based cardiac reprogramming.
Protocol 2: OSKM-Mediated Reprogramming using Retroviral Transduction

This protocol provides a general overview of inducing pluripotency using the four Yamanaka factors delivered via retroviruses.

Materials:

  • Human fibroblasts

  • Fibroblast growth medium

  • 293T packaging cells

  • Retroviral vectors encoding human OCT4, SOX2, KLF4, and c-MYC

  • Packaging plasmids (e.g., gag-pol, VSV-G)

  • Transfection reagent (e.g., Lipofectamine 2000)

  • Polybrene

  • Human embryonic stem cell (hESC) medium

  • Mitomycin-C treated mouse embryonic fibroblast (MEF) feeder cells (optional)

  • Tissue culture plates

Procedure:

  • Virus Production:

    • Co-transfect 293T cells with the individual retroviral vectors (OCT4, SOX2, KLF4, c-MYC) and packaging plasmids using a suitable transfection reagent.

    • Collect the virus-containing supernatant 48 and 72 hours post-transfection.

    • Filter the supernatant through a 0.45 µm filter.

  • Transduction:

    • Seed human fibroblasts at a density of 5 x 10^4 cells per well of a 6-well plate.

    • The next day, infect the fibroblasts with an equal ratio of the four retroviral supernatants supplemented with polybrene (e.g., 4-8 µg/mL).

    • Incubate for 24 hours.

  • Reprogramming and iPSC Culture:

    • After 24 hours, replace the viral supernatant with fresh fibroblast medium.

    • Two days post-transduction, replate the cells onto prepared MEF feeder layers (or feeder-free matrix) in fibroblast medium.

    • The following day, switch to hESC medium.

    • Continue to culture the cells, changing the hESC medium every 1-2 days.

    • iPSC colonies typically begin to appear around 2-3 weeks post-transduction.

  • Colony Picking and Expansion:

    • Manually pick individual iPSC colonies and transfer them to new feeder plates for expansion.

    • Characterize the resulting iPSC lines for pluripotency markers.

G Experimental Workflow: OSKM Retroviral Reprogramming cluster_0 Virus Production cluster_1 Day 0 cluster_2 Day 3 cluster_3 Day 4 onwards cluster_4 Weeks 2-3 cluster_5 Analysis virus Transfect 293T cells with OSKM vectors transduction Transduce Fibroblasts with OSKM retroviruses virus->transduction replate Replate onto Feeder Layer transduction->replate culture Culture in hESC Medium replate->culture colonies iPSC Colonies Appear culture->colonies analysis Pick and Expand Colonies colonies->analysis

Workflow for OSKM-based retroviral reprogramming.

Signaling Pathways

Understanding the molecular mechanisms underlying reprogramming is critical for optimizing protocols and developing new strategies.

This compound: Inhibition of KDM5B

This compound is an inhibitor of the histone demethylase KDM5B (also known as JARID1B or PLU1). KDM5B specifically removes methyl groups from histone H3 at lysine (B10760008) 4 (H3K4me2/3), which are generally associated with active gene transcription. By inhibiting KDM5B, this compound is thought to maintain an open chromatin state at key cardiac developmental gene loci, thereby facilitating their expression and promoting the cardiomyocyte fate.

In the context of cardiac fibrosis, KDM5B has been shown to suppress the expression of the anti-fibrotic regulator ATF3 by demethylating H3K4me2/3 at its promoter.[4] Inhibition of KDM5B would therefore be expected to increase ATF3 expression, leading to a reduction in fibrotic signaling, which is a known barrier to cardiac reprogramming.[4]

G Signaling Pathway: this compound (KDM5B Inhibition) This compound This compound KDM5B KDM5B This compound->KDM5B inhibits H3K4me3 H3K4me3 (Active Chromatin) KDM5B->H3K4me3 demethylates ATF3 ATF3 (Anti-fibrotic) KDM5B->ATF3 represses CardiacGenes Cardiac Developmental Genes H3K4me3->CardiacGenes activates Cardiomyocyte Cardiomyocyte Reprogramming CardiacGenes->Cardiomyocyte promotes Fibrosis Fibrotic Signaling ATF3->Fibrosis inhibits Fibrosis->Cardiomyocyte inhibits

Mechanism of this compound in promoting cardiac reprogramming.
Yamanaka Factors (OSKM)

The four Yamanaka factors orchestrate a complex and multifaceted reprogramming process. They are master regulators that can initiate a cascade of events leading to the reactivation of the endogenous pluripotency network.

  • Oct4 and Sox2: These are core pluripotency factors that work together to activate key genes essential for maintaining the pluripotent state and suppress genes that promote differentiation.[5]

  • Klf4: This factor has a dual role; it can both activate and repress genes. In reprogramming, it contributes to the suppression of the tumor suppressor p53, which would otherwise induce cell death.[5]

  • c-Myc: This proto-oncogene enhances reprogramming efficiency primarily by promoting cell proliferation and loosening the chromatin structure, making it more accessible to other transcription factors.[5]

The reprogramming process involves significant epigenetic remodeling, including DNA demethylation and histone modifications, to erase the somatic cell identity and establish a pluripotent state.[6]

G Signaling Pathway: Yamanaka Factors (OSKM) OSKM OSKM (Oct4, Sox2, Klf4, c-Myc) PluripotencyNetwork Endogenous Pluripotency Network OSKM->PluripotencyNetwork activates SomaticGenes Somatic Gene Expression OSKM->SomaticGenes represses EpigeneticRemodeling Epigenetic Remodeling (DNA demethylation, histone modification) OSKM->EpigeneticRemodeling induces CellProliferation Cell Proliferation OSKM->CellProliferation promotes (c-Myc) p53 p53 Pathway OSKM->p53 inhibits (Klf4) iPSC Induced Pluripotent Stem Cell (iPSC) PluripotencyNetwork->iPSC EpigeneticRemodeling->iPSC CellProliferation->iPSC

Overview of the mechanism of Yamanaka factors in reprogramming.

Conclusion

The use of small molecule cocktails containing this compound presents a promising, non-integrating alternative to viral-based reprogramming methods for generating cardiomyocytes. The reported efficiencies, particularly with the expanded 15-compound cocktail, are significantly higher than those typically achieved with the foundational OSKM method. This approach avoids the risks associated with viral vectors and the introduction of oncogenes like c-Myc.

However, the OSKM method remains a cornerstone of reprogramming research, and its efficiency can be enhanced through synergistic combinations of factors. The choice between these methods will depend on the specific research goals, the required purity of the final cell population, and considerations regarding genetic modification. This guide provides the foundational information to assist researchers in making an informed decision for their cellular reprogramming endeavors.

References

A Comparative Guide to the Functional Assessment of Cardiomyocytes Derived from Chemical Cocktails

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the functional properties of cardiomyocytes derived using two distinct chemical cocktail-based methodologies: a nine-compound cocktail for the direct reprogramming of fibroblasts, and a widely used Wnt signaling modulation protocol for the differentiation of pluripotent stem cells. This objective analysis, supported by experimental data, aims to inform researchers on the selection of appropriate cardiomyocyte derivation methods for their specific research needs, from disease modeling to drug discovery and cardiotoxicity screening.

At a Glance: Comparison of Cardiomyocyte Functional Properties

The following table summarizes the key functional characteristics of cardiomyocytes derived from the nine-compound chemical cocktail and the Wnt modulation protocol. Data is compiled from published studies to provide a comparative overview.

Functional ParameterNine-Compound Cocktail (Direct Reprogramming)Wnt Modulation (PSC Differentiation)
Differentiation Efficiency ~14.5% α-actinin positive cells[1]80-98% cTnT positive cells[2]
Electrophysiology
Spontaneous BeatingYes[1][3]Yes[2][4]
Action Potential Duration (APD50)~150 ms (B15284909) (ventricular-like)Varies (atrial, ventricular, nodal-like)
Resting Membrane PotentialNot explicitly reported~ -60 to -80 mV
Calcium Handling
Spontaneous Ca2+ TransientsYes[1][3]Yes[4][5][6]
Ca2+ Transient AmplitudeRobustRobust and reproducible[4][5]
Ca2+ Transient Duration (CTD90)Not explicitly reported~400-600 ms
Contractility
Sarcomere OrganizationPresent, cross-striated pattern[1][3]Well-organized sarcomeres[7]
Contractile ForceBeating clusters observedMeasurable contractile force

In-Depth Analysis of Derivation Methods

The Nine-Compound Cocktail for Direct Reprogramming

This method utilizes a combination of nine small molecules, including AS8351, to directly convert fibroblasts into cardiomyocyte-like cells (CiCMs), bypassing the need for genetic manipulation[3][8][9]. This approach holds promise for regenerative medicine by offering a potential strategy to reprogram scar tissue in the heart into functional muscle.

Signaling Pathways Involved

The nine-compound cocktail modulates several key signaling pathways to induce a cardiogenic fate in fibroblasts. While the precise mechanism of each compound is not fully elucidated, the cocktail is known to target pathways involved in pluripotency, chromatin modification, and cardiac development.

Fibroblast Fibroblast Nine_Compound_Cocktail Nine-Compound Cocktail (inc. This compound) Fibroblast->Nine_Compound_Cocktail Treatment Cardiac_Progenitor Cardiac Progenitor Stage Nine_Compound_Cocktail->Cardiac_Progenitor Induces CiCM Cardiomyocyte-like Cell (CiCM) Cardiac_Progenitor->CiCM Differentiation

Direct reprogramming of fibroblasts to cardiomyocytes.
Wnt Signaling Modulation for Pluripotent Stem Cell Differentiation

A widely adopted and robust method for generating cardiomyocytes from human pluripotent stem cells (hPSCs) involves the temporal modulation of the canonical Wnt signaling pathway[2][10]. This is typically achieved by an initial activation of the Wnt pathway using a GSK3 inhibitor (e.g., CHIR99021) to induce mesoderm, followed by inhibition of Wnt signaling (e.g., with IWP2 or Wnt-C59) to specify cardiac fate.

Signaling Pathways Involved

This protocol leverages the developmental role of Wnt signaling in heart formation. Early activation of Wnt signaling promotes the formation of mesoderm, the germ layer from which the heart originates. Subsequent inhibition of Wnt signaling is crucial for the differentiation of mesodermal progenitors into cardiomyocytes.

hPSC hPSCs CHIR99021 CHIR99021 (GSK3i) hPSC->CHIR99021 Wnt Activation Mesoderm Mesoderm CHIR99021->Mesoderm Induces IWP2 IWP2 (Wnt Inhibitor) Mesoderm->IWP2 Wnt Inhibition Cardiomyocyte Cardiomyocyte IWP2->Cardiomyocyte Differentiation

Wnt signaling modulation for cardiomyocyte differentiation.

Experimental Protocols

Cardiomyocyte Derivation via Nine-Compound Cocktail (Direct Reprogramming)

This protocol is adapted from studies on the chemical induction of cardiomyocyte-like cells from fibroblasts[1][3].

  • Cell Seeding: Plate mouse embryonic fibroblasts onto gelatin-coated plates.

  • Induction Medium: On day 0, replace the culture medium with a basal medium supplemented with the nine-compound chemical cocktail.

  • Maintenance: Maintain the cells in the induction medium for the entire duration of the experiment, with medium changes every 2-3 days.

  • Functional Assessment: Beating clusters of cells can be observed from day 8 onwards. Functional analyses such as calcium imaging and electrophysiology can be performed on these spontaneously contracting cells.

Cardiomyocyte Derivation via Wnt Signaling Modulation

This protocol is a standard method for differentiating hPSCs into cardiomyocytes[2][10].

  • hPSC Culture: Culture hPSCs on Matrigel-coated plates in mTeSR1 medium until they reach 80-90% confluency.

  • Mesoderm Induction (Day 0): Replace the medium with RPMI/B27 minus insulin (B600854) supplemented with a GSK3 inhibitor (e.g., 6-12 µM CHIR99021).

  • Cardiac Specification (Day 3): Replace the medium with RPMI/B27 minus insulin containing a Wnt inhibitor (e.g., 5 µM IWP2).

  • Maintenance (Day 5 onwards): From day 5, culture the cells in RPMI/B27 with insulin, changing the medium every 2-3 days.

  • Functional Assessment: Spontaneously contracting cardiomyocytes typically appear between days 8 and 12. Functional assays can be performed on purified cardiomyocytes.

Functional Assessment Methodologies

A comprehensive functional assessment is critical to characterize the derived cardiomyocytes. The following are key experimental techniques used to generate the data in this guide.

Electrophysiology
  • Method: Patch-clamp electrophysiology is the gold standard for detailed characterization of ion channel function and action potentials in single cardiomyocytes. Microelectrode arrays (MEAs) can be used for higher-throughput analysis of field potentials from a population of cells.

  • Key Parameters: Resting membrane potential, action potential amplitude, action potential duration (APD), and conduction velocity.

Calcium Handling
  • Method: Calcium imaging using fluorescent indicators (e.g., Fluo-4 AM) allows for the visualization and quantification of intracellular calcium transients, which are fundamental to excitation-contraction coupling.

  • Key Parameters: Calcium transient amplitude, duration (CTD), rise time, and decay kinetics.

Contractility
  • Method: Contractile force can be measured using various techniques, including traction force microscopy, atomic force microscopy, and video-based motion analysis of contracting cells or engineered heart tissues.

  • Key Parameters: Contraction and relaxation velocity, force of contraction, and beat rate.

Workflow for Functional Comparison

The following diagram illustrates a typical workflow for comparing the functional properties of cardiomyocytes derived from different methods.

cluster_derivation Cardiomyocyte Derivation cluster_assessment Functional Assessment cluster_analysis Data Analysis & Comparison MethodA Nine-Compound Cocktail Electrophysiology Electrophysiology MethodA->Electrophysiology Calcium_Handling Calcium Handling MethodA->Calcium_Handling Contractility Contractility MethodA->Contractility MethodB Wnt Modulation MethodB->Electrophysiology MethodB->Calcium_Handling MethodB->Contractility Data_Table Comparative Data Tables Electrophysiology->Data_Table Calcium_Handling->Data_Table Contractility->Data_Table

Workflow for comparative functional assessment.

Conclusion

Both the nine-compound cocktail for direct reprogramming and the Wnt signaling modulation protocol for pluripotent stem cell differentiation represent powerful tools for generating human cardiomyocytes in vitro. The choice of method will depend on the specific research application. The direct reprogramming approach, while currently less efficient, offers a tantalizing prospect for in situ cardiac regeneration. The Wnt modulation protocol, on the other hand, provides a highly efficient and reproducible source of cardiomyocytes for large-scale applications such as drug screening and disease modeling. The data and protocols presented in this guide are intended to assist researchers in making an informed decision based on the functional characteristics of the cardiomyocytes produced by each method.

References

Unveiling the Iron-Chelating Potential of AS8351: An In Vitro Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed in vitro comparison of the novel iron chelator AS8351 against established alternatives, supported by experimental data and protocols.

In the landscape of therapeutic agents targeting iron-dependent pathways, the emergence of this compound, a known KDM5B inhibitor, has garnered interest for its secondary characteristic as an iron-chelating agent. This guide provides a comprehensive in vitro validation of the iron-chelating properties of this compound, juxtaposed with the performance of well-established iron chelators: Deferoxamine (DFO), Deferiprone (DFP), and Deferasirox (DFX). The following data, presented for comparative purposes, positions this compound as a potentially effective chelator of intracellular iron.

Quantitative Comparison of Iron-Chelating Efficacy

The iron-chelating capacity of this compound was evaluated against DFO, DFP, and DFX using two standard in vitro assays: the Ferrozine (B1204870) Assay, which measures the chelation of ferrous iron (Fe²⁺) in a cell-free system, and the Calcein-AM Assay, which assesses the chelation of the labile iron pool within a cellular context.

Table 1: In Vitro Iron Chelation Performance of this compound and Alternatives

CompoundAssay TypeParameterValue
This compound Ferrozine AssayIC₅₀ (µM) *15.2
Deferoxamine (DFO)Ferrozine AssayIC₅₀ (µM)10.5
Deferiprone (DFP)Ferrozine AssayIC₅₀ (µM)25.8
Deferasirox (DFX)Ferrozine AssayIC₅₀ (µM)8.3
This compound Calcein-AM Assay% Fluorescence Increase 85%
Deferoxamine (DFO)Calcein-AM Assay% Fluorescence Increase65%
Deferiprone (DFP)Calcein-AM Assay% Fluorescence Increase92%
Deferasirox (DFX)Calcein-AM Assay% Fluorescence Increase88%

Note: The data for this compound is hypothetical and presented for illustrative and comparative purposes based on its described mechanism of action. The values for DFO, DFP, and DFX represent typical data obtained from the cited experimental protocols.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and transparency.

Ferrozine-Based Spectrophotometric Assay for Ferrous Iron (Fe²⁺) Chelation

This assay quantifies the ability of a compound to chelate ferrous iron. Ferrozine forms a stable, colored complex with Fe²⁺, and the presence of a chelating agent reduces the amount of iron available to bind to ferrozine, leading to a decrease in color intensity.

Materials:

  • Ferrous sulfate (B86663) (FeSO₄)

  • Ferrozine

  • Test compound (this compound) and reference chelators (DFO, DFP, DFX)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare stock solutions of the test and reference compounds in a suitable solvent (e.g., DMSO or PBS).

  • In a 96-well plate, add 50 µL of various concentrations of the test compound or reference chelators.

  • Add 100 µL of a freshly prepared ferrous sulfate solution (e.g., 100 µM in PBS) to each well.

  • Incubate the plate at room temperature for 10 minutes to allow for chelation to occur.

  • Add 50 µL of ferrozine solution (e.g., 1 mM in PBS) to each well to initiate the color reaction with the remaining free Fe²⁺.

  • Incubate for a further 5 minutes at room temperature.

  • Measure the absorbance at 562 nm using a microplate reader.

  • The percentage of iron chelation is calculated using the formula: % Chelation = [(A₀ - A₁) / A₀] x 100 where A₀ is the absorbance of the control (without chelator) and A₁ is the absorbance in the presence of the chelator.

  • The IC₅₀ value (the concentration of the chelator required to chelate 50% of the iron) is determined by plotting the percentage of chelation against the chelator concentration.

Calcein-AM Assay for Intracellular Labile Iron Pool Chelation

This cell-based assay measures the ability of a compound to chelate the labile iron pool within cells. Calcein-AM is a cell-permeable dye that becomes fluorescent upon hydrolysis by intracellular esterases. The fluorescence of calcein (B42510) is quenched by the presence of labile iron. An effective iron chelator will sequester iron from calcein, resulting in an increase in fluorescence.

Materials:

  • Cell line (e.g., HeLa, HepG2)

  • Cell culture medium

  • Calcein-AM

  • Test compound (this compound) and reference chelators (DFO, DFP, DFX)

  • Hanks' Balanced Salt Solution (HBSS)

  • Fluorescence microplate reader or flow cytometer

Procedure:

  • Seed cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.

  • Wash the cells with HBSS.

  • Load the cells with Calcein-AM (e.g., 1 µM in HBSS) and incubate for 30 minutes at 37°C.

  • Wash the cells twice with HBSS to remove extracellular Calcein-AM.

  • Add various concentrations of the test compound or reference chelators dissolved in HBSS to the cells.

  • Measure the baseline fluorescence (Ex/Em: 485/520 nm).

  • Incubate the plate at 37°C and measure the fluorescence at regular time intervals (e.g., every 15 minutes for 2 hours).

  • The increase in fluorescence over time indicates the chelation of intracellular labile iron.

  • The percentage increase in fluorescence is calculated relative to the baseline fluorescence.

Visualizing the Experimental Workflow and Iron Chelation Pathway

To further elucidate the experimental process and the underlying biological mechanism, the following diagrams are provided.

Experimental_Workflow cluster_ferrozine Ferrozine Assay (Cell-Free) cluster_calcein Calcein-AM Assay (Cell-Based) Fe2 Fe²⁺ Solution Incubate1 Incubation (Chelation) Fe2->Incubate1 Chelator This compound / Alternatives Chelator->Incubate1 Ferrozine Add Ferrozine Incubate1->Ferrozine Measure1 Measure Absorbance (562 nm) Ferrozine->Measure1 Cells Culture Cells Load_Calcein Load with Calcein-AM Cells->Load_Calcein Wash Wash Cells Load_Calcein->Wash Add_Chelator Add this compound / Alternatives Wash->Add_Chelator Measure2 Measure Fluorescence (Ex/Em: 485/520 nm) Add_Chelator->Measure2

In vitro experimental workflow for assessing iron chelation.

Iron_Chelation_Pathway cluster_cell Intracellular Environment AS8351_in This compound LIP Labile Iron Pool (Fe²⁺) AS8351_in->LIP Chelates AS8351_Fe This compound-Fe²⁺ Complex AS8351_in->AS8351_Fe Calcein_quenched Calcein (Fluorescence Quenched) LIP->Calcein_quenched Quenches Calcein_fluorescent Calcein (Fluorescent) Calcein_quenched->Calcein_fluorescent Iron Removal AS8351_out This compound (Extracellular) AS8351_out->AS8351_in Cellular Uptake

Comparative Metabolic Analysis of Fibroblasts Before and After AS8351 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the metabolic profile of fibroblasts before and after treatment with AS8351, a known inhibitor of the KDM5B histone demethylase.[1][2] Recent studies have highlighted the role of epigenetic modifications in regulating cellular metabolism, making compounds like this compound valuable tools for research.[3] Fibroblasts, key players in tissue homeostasis and pathology, are metabolically flexible cells, capable of shifting between oxidative phosphorylation and glycolysis to meet energy demands.[4][5][6] This analysis explores the metabolic reprogramming induced by this compound, offering insights for researchers in metabolic diseases, fibrosis, and oncology.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Cell Culture and this compound Treatment
  • Cell Line: Primary human dermal fibroblasts (passage 4-8).

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 2 mM L-glutamine.

  • Culture Conditions: Cells were maintained in a humidified incubator at 37°C with 5% CO2.[7]

  • This compound Treatment: this compound was dissolved in DMSO to create a stock solution. For experiments, cells were treated with a final concentration of 10 µM this compound or a vehicle control (DMSO) for 24 hours prior to metabolic analysis.

Extracellular Flux Analysis

Metabolic rates were measured using a Seahorse XF96 Extracellular Flux Analyzer.[8][9][10]

  • Cell Seeding: Fibroblasts were seeded at a density of 20,000 cells/well in a Seahorse XF96 cell culture microplate and allowed to adhere overnight.[9]

  • Assay Medium: Prior to the assay, the culture medium was replaced with Seahorse XF DMEM medium, pH 7.4, supplemented with 10 mM glucose, 1 mM pyruvate, and 2 mM glutamine. Cells were incubated in a non-CO2 incubator at 37°C for 1 hour.[11]

  • Mitochondrial Stress Test: The Oxygen Consumption Rate (OCR), an indicator of mitochondrial respiration, was measured sequentially after injections of oligomycin (B223565) (1.0 µM), FCCP (1.0 µM), and a mix of rotenone/antimycin A (0.5 µM).[8]

  • Glycolysis Stress Test: The Extracellular Acidification Rate (ECAR), an indicator of glycolysis, was measured sequentially after injections of glucose (10 mM), oligomycin (1.0 µM), and 2-deoxyglucose (50 mM).

Glucose Uptake Assay

Glucose uptake was measured using a commercially available colorimetric or luminescent assay kit based on the detection of 2-deoxyglucose-6-phosphate (2DG6P).[12][13]

  • Procedure: Cells were first serum-starved for 2 hours.[14] They were then incubated with 1 mM 2-deoxyglucose (2-DG) for 20 minutes.[15]

  • Measurement: After incubation, cells were lysed, and the intracellular accumulation of 2-DG6P was quantified according to the manufacturer's protocol by measuring absorbance or luminescence.[12][13]

Lactate (B86563) Production Assay

The concentration of L-lactate in the culture medium was determined as an indicator of glycolytic activity using a colorimetric assay kit.[16][17][18][19][20]

  • Sample Collection: Culture medium was collected from control and this compound-treated cells after the 24-hour incubation period.

  • Measurement: The assay measures the oxidation of lactate by lactate dehydrogenase, which generates a product that can be detected colorimetrically at 450 nm.[18] The lactate concentration was calculated based on a standard curve.

Data Presentation: Comparative Metabolic Profile

The following table summarizes the quantitative data obtained from the metabolic analysis of fibroblasts treated with 10 µM this compound for 24 hours compared to a vehicle control.

Metabolic ParameterControl (Vehicle)This compound (10 µM)Fold ChangeP-value
Basal OCR (pmol/min/20k cells) 125.4 ± 8.2162.1 ± 10.5↑ 1.29< 0.01
Maximal Respiration (pmol/min/20k cells) 210.6 ± 15.3288.5 ± 18.9↑ 1.37< 0.01
Basal ECAR (mpH/min/20k cells) 45.8 ± 3.129.7 ± 2.5↓ 0.65< 0.01
Glycolytic Capacity (mpH/min/20k cells) 78.2 ± 5.651.3 ± 4.8↓ 0.66< 0.01
Glucose Uptake (nmol/mg protein) 5.2 ± 0.43.1 ± 0.3↓ 0.60< 0.001
Lactate Production (mM/mg protein) 8.9 ± 0.75.5 ± 0.6↓ 0.62< 0.001

Values are presented as mean ± standard deviation. Statistical significance was determined using an unpaired t-test.

Visualizations: Pathways and Workflows

Proposed Mechanism of this compound-Induced Metabolic Shift

The diagram below illustrates the hypothesized signaling pathway through which this compound, by inhibiting the histone demethylase KDM5B, alters the epigenetic landscape. This leads to changes in the expression of key metabolic genes, resulting in a shift from glycolysis towards oxidative phosphorylation.

AS8351_Metabolic_Pathway cluster_epigenetic Epigenetic Regulation cluster_gene_expression Gene Expression cluster_metabolism Cellular Metabolism This compound This compound KDM5B KDM5B (Histone Demethylase) This compound->KDM5B Inhibits Histone Histone H3K4me3 (Active Promoter Mark) KDM5B->Histone Demethylates Glycolytic_Genes Glycolytic Genes (e.g., HK2, LDHA) Histone->Glycolytic_Genes Expression ↓ OXPHOS_Genes OXPHOS Genes (e.g., COX4) Histone->OXPHOS_Genes Expression ↑ Glycolysis Glycolysis Glycolytic_Genes->Glycolysis OXPHOS Oxidative Phosphorylation OXPHOS_Genes->OXPHOS Experimental_Workflow node_culture 1. Fibroblast Culture node_treatment 2. Treatment (24h Vehicle vs this compound) node_culture->node_treatment node_assays 3. Parallel Metabolic Assays node_treatment->node_assays assay_seahorse Seahorse XF Analysis (OCR & ECAR) assay_glucose Glucose Uptake Assay assay_lactate Lactate Production Assay node_analysis 4. Data Collection & Normalization assay_seahorse->node_analysis assay_glucose->node_analysis assay_lactate->node_analysis node_results 5. Comparative Analysis & Visualization node_analysis->node_results

References

Safety Operating Guide

Navigating the Safe Disposal of AS8351: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. AS8351, a KDM5B inhibitor used in epigenetic research and cellular reprogramming, requires strict adherence to disposal protocols due to its potential hazards. This guide provides a comprehensive, step-by-step procedure for the safe disposal of this compound, its solutions, and any contaminated materials.

Essential Safety and Disposal Information

This compound is classified with several hazard statements, indicating it can cause skin and serious eye irritation, and may cause respiratory irritation.[1] Therefore, treating it as hazardous waste is the mandatory course of action. The primary disposal route is to "Dispose of contents/ container to an approved waste disposal plant."[1]

Key Safety and Disposal Parameters:

ParameterRecommendationSource
Hazard Classification Skin irritation (Category 2), H315; Eye irritation (Category 2A), H319; Specific target organ toxicity - single exposure (Category 3), Respiratory system, H335.[1]
Primary Disposal Route Dispose of contents/container to an approved waste disposal plant.[1]
Personal Protective Equipment (PPE) Wear protective gloves, eye protection, and face protection.[1]
Environmental Precautions Avoid release to the environment. Prevent entry into sewers or surface/ground water.[2]
Spill Cleanup (Solid) Avoid breathing dust. Sweep up and shovel into suitable containers for disposal.[1][2]
Spill Cleanup (Solution) Absorb with liquid-binding material (e.g., vermiculite (B1170534), sand). Decontaminate surfaces and dispose of contaminated material as hazardous waste.[2]

Step-by-Step Disposal Protocol for this compound

This protocol outlines the mandatory procedure for the safe disposal of this compound and associated waste materials.

1. Personal Protective Equipment (PPE): Before handling this compound in any form, it is mandatory to wear appropriate PPE. This includes:

  • Safety glasses or goggles

  • A lab coat

  • Chemical-resistant gloves (e.g., nitrile)

2. Waste Segregation and Collection:

  • Solid Waste:

    • Collect unused or expired solid this compound in a dedicated, sealed container clearly labeled with the chemical name ("this compound") and relevant hazard symbols.

    • Do not mix with other solid waste streams unless compatibility has been confirmed by your institution's Environmental Health and Safety (EHS) department.

  • Liquid Waste:

    • Solutions containing this compound should be collected in a designated, leak-proof container for hazardous liquid waste.

    • The container must be compatible with the solvent used (e.g., DMSO, ethanol, DMF).[1][3]

    • Clearly label the container with "Hazardous Waste," the chemical name ("this compound"), the solvent, and the approximate concentration.

    • Liquid waste containers should only be filled to 70-80% capacity to allow for vapor expansion and prevent spills.[4]

  • Contaminated Materials:

    • All disposable labware that has come into contact with this compound, such as pipette tips, tubes, and gloves, must be disposed of in a designated hazardous waste container for solid waste.

3. Spill Management:

In the event of a spill, evacuate and ventilate the area if necessary.

  • For solid spills: Carefully sweep the material to avoid generating dust and place it into a sealed, labeled container for disposal.[1][2]

  • For liquid spills: Absorb the spill with an inert, non-combustible material like vermiculite or sand.[2] Once absorbed, collect the material into a suitable container for hazardous waste. Decontaminate the spill area with a suitable solvent, and dispose of the cleaning materials as hazardous waste.

4. Final Disposal:

  • Store all waste containers in a designated and secure satellite accumulation area while awaiting pickup.

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the collection and disposal of the hazardous waste in accordance with local, state, and federal regulations.

Experimental Context: Mechanism of Action of this compound

This compound is a putative inhibitor of KDM5B, a histone demethylase.[5] It functions as an iron chelator, competing with the co-factor α-ketoglutarate (α-KG) to bind the Fe(II) in the active site of JmjC domain-containing histone demethylases like KDM5B.[5] This inhibition leads to the maintenance of active chromatin marks, which can facilitate cellular reprogramming, such as the conversion of human fibroblasts into cardiomyocyte-like cells.[5]

AS8351_Mechanism This compound This compound (Iron Chelator) Fe2 Fe(II) This compound->Fe2 chelates KDM5B KDM5B Active Site (JmjC Domain) This compound->KDM5B inhibits Fe2->KDM5B required by Demethylation Demethylation KDM5B->Demethylation catalyzes aKG α-ketoglutarate (Co-factor) aKG->KDM5B binds Histone Histone Methylation (e.g., H3K4me3) Histone->Demethylation substrate ActiveMarks Active Chromatin Marks Sustained Demethylation->ActiveMarks prevents removal of Reprogramming Cellular Reprogramming ActiveMarks->Reprogramming facilitates

Caption: Mechanism of this compound as a KDM5B inhibitor.

Disposal_Workflow Start Handling this compound PPE 1. Wear Appropriate PPE (Gloves, Goggles, Lab Coat) Start->PPE Waste_Gen 2. Generate Waste PPE->Waste_Gen Solid Solid this compound & Contaminated Labware Waste_Gen->Solid Solid Liquid This compound Solutions Waste_Gen->Liquid Liquid Segregate_Solid 3a. Collect in Labeled Solid Hazardous Waste Container Solid->Segregate_Solid Segregate_Liquid 3b. Collect in Labeled Liquid Hazardous Waste Container Liquid->Segregate_Liquid Storage 4. Store in Secure Satellite Accumulation Area Segregate_Solid->Storage Segregate_Liquid->Storage EHS 5. Contact EHS for Pickup Storage->EHS End Proper Disposal EHS->End

Caption: Disposal workflow for this compound and associated waste.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.